4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid
Description
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Properties
IUPAC Name |
4-(2-methoxycarbonylcyclopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRLZWCRQCKPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731263 | |
| Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057107-39-7 | |
| Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid, a molecule of significant interest to researchers and professionals in the field of drug development and materials science. The cyclopropane motif is a key structural feature in numerous biologically active compounds, and its incorporation into aromatic systems presents unique synthetic challenges. This document outlines a multi-step synthesis commencing from commercially available 4-vinylbenzoic acid. The core of this strategy involves a diastereoselective rhodium-catalyzed cyclopropanation of a key intermediate, followed by a selective saponification. This guide details the causality behind experimental choices, provides step-by-step protocols for each critical transformation, and includes methods for the characterization of the synthesized compounds.
Introduction and Strategic Overview
The synthesis of substituted cyclopropanes continues to be an area of intense research due to the prevalence of this strained ring system in a wide array of natural products and pharmaceuticals. The unique electronic and conformational properties of the cyclopropane ring can impart favorable pharmacological characteristics to a molecule. The target molecule, this compound, features a 1,2-disubstituted cyclopropane ring attached to a benzoic acid moiety. This structure presents two key synthetic challenges: the stereocontrolled construction of the cyclopropane ring and the selective manipulation of two distinct ester functionalities.
This guide details a logical and efficient three-step synthetic sequence:
-
Esterification: Protection of the carboxylic acid of 4-vinylbenzoic acid as a methyl ester to prevent side reactions in the subsequent cyclopropanation step.
-
Diastereoselective Cyclopropanation: A rhodium (II)-catalyzed reaction between methyl 4-vinylbenzoate and methyl diazoacetate to construct the desired cyclopropane ring with a preference for the trans isomer.
-
Selective Saponification: The targeted hydrolysis of the aromatic methyl ester in the presence of the aliphatic methyl ester to yield the final product.
This pathway was designed for its efficiency, use of well-established reactions, and potential for high diastereoselectivity in the key cyclopropanation step.
Figure 1: Proposed three-step synthesis of this compound.
Detailed Synthetic Procedures and Mechanistic Insights
Step 1: Esterification of 4-Vinylbenzoic Acid
The initial step in the synthesis is the protection of the carboxylic acid functionality of 4-vinylbenzoic acid as a methyl ester. This is crucial to prevent the acidic proton from interfering with the rhodium-catalyzed cyclopropanation reaction. A standard Fischer esterification is employed for this purpose.
Experimental Protocol:
-
To a solution of 4-vinylbenzoic acid (1 equivalent) in methanol (5-10 volumes), concentrated sulfuric acid (0.1 equivalents) is slowly added at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 4-vinylbenzoate as a white solid.
Causality and Expertise: The use of a catalytic amount of strong acid like sulfuric acid is standard for Fischer esterification. The reaction is driven to completion by using methanol as the solvent, which serves as a large excess of one of the reactants. The aqueous workup is designed to remove the acid catalyst and any unreacted starting material.
Step 2: Diastereoselective Cyclopropanation
The cornerstone of this synthesis is the construction of the cyclopropane ring. A rhodium(II)-catalyzed reaction between methyl 4-vinylbenzoate and a diazo compound is a highly effective method for this transformation.[1] The use of methyl diazoacetate as the carbene precursor leads to the formation of the desired 1,2-dicarboxylated cyclopropane.
Experimental Protocol:
-
In a flame-dried, inert atmosphere (N₂ or Ar) flask, methyl 4-vinylbenzoate (1 equivalent) is dissolved in a dry, non-coordinating solvent such as dichloromethane or dichloroethane.
-
A catalytic amount of dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.5-1 mol%) is added to the solution.
-
A solution of methyl diazoacetate (1.1-1.5 equivalents) in the same solvent is added dropwise to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
The reaction is stirred at room temperature for an additional 2-4 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting alkene.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield methyl 4-(2-(methoxycarbonyl)cyclopropyl)benzoate as a mixture of diastereomers.
Mechanistic Insights and Diastereoselectivity:
The reaction proceeds via the formation of a rhodium-carbene intermediate from the reaction of Rh₂(OAc)₄ with methyl diazoacetate.[1] This electrophilic carbene then reacts with the electron-rich double bond of methyl 4-vinylbenzoate in a concerted fashion to form the cyclopropane ring.
A significant aspect of this reaction is its diastereoselectivity. For the cyclopropanation of styrenic substrates with donor-acceptor carbenes, the trans isomer is generally the major product.[2] This preference is attributed to steric interactions in the transition state, which favor the approach of the alkene and the carbene in a way that minimizes steric hindrance between the aryl group of the styrene and the ester group of the carbene. The ratio of trans to cis isomers can often be determined by ¹H NMR analysis of the crude product, with the coupling constants of the cyclopropyl protons being diagnostic.[3] For trans isomers, the vicinal coupling constant (³J) between the cyclopropyl protons is typically smaller than that for the corresponding cis isomer.
Figure 2: Simplified mechanism of rhodium-catalyzed cyclopropanation.
Step 3: Selective Saponification
The final step requires the selective hydrolysis of the aromatic methyl ester to the corresponding carboxylic acid, while leaving the aliphatic methyl ester on the cyclopropane ring intact. This differentiation is challenging due to the similar reactivity of the two ester groups. However, by carefully controlling the reaction conditions, selective saponification can be achieved.
Experimental Protocol:
-
The diester intermediate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of potassium hydroxide (1.0-1.2 equivalents) in water is added dropwise to the stirred solution.
-
The reaction is monitored closely by TLC. Upon consumption of the starting material, the reaction is quenched by the addition of 1 M HCl at 0 °C until the pH is acidic.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Rationale for Selectivity:
The selective monohydrolysis of symmetric diesters in a semi-two-phase system (THF/water) has been shown to be highly efficient.[4] The rationale for the selectivity in the case of the target molecule's precursor likely relies on a combination of steric and electronic factors, as well as the potential formation of micelle-like aggregates that protect one ester group from hydrolysis once the other has reacted.[5][6] The aromatic ester may be slightly more accessible or electronically favored for initial attack by the hydroxide ion. The use of a slight excess of base and careful temperature control are critical to minimize the formation of the diacid byproduct.
Characterization Data
The structural elucidation of the intermediates and the final product is accomplished through a combination of spectroscopic techniques. Below are the expected and reference spectroscopic data.
Table 1: Key Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Methyl 4-vinylbenzoate | 7.98 (d, 2H), 7.42 (d, 2H), 6.75 (dd, 1H), 5.85 (d, 1H), 5.38 (d, 1H), 3.90 (s, 3H) | 166.8, 142.5, 136.5, 130.0, 126.0, 116.5, 52.1 | ~1720 (C=O), ~1630 (C=C) | Expected [M]⁺: 162.07 |
| Methyl 4-(2-(methoxycarbonyl)cyclopropyl)benzoate | Aromatic protons (d, ~8.0 and ~7.2 ppm), Methoxy groups (s, ~3.7 and ~3.9 ppm), Cyclopropyl protons (multiplets, ~1.2-2.6 ppm) | Aromatic carbons, Ester carbonyls (~167, ~173 ppm), Methoxy carbons (~52 ppm), Cyclopropyl carbons | ~1725, ~1735 (C=O) | Expected [M]⁺: 248.10 |
| This compound | Carboxylic acid proton (broad s, >10 ppm), Aromatic protons, Methoxy group (s), Cyclopropyl protons | Carboxylic acid carbon, Aromatic carbons, Ester carbonyl, Methoxy carbon, Cyclopropyl carbons | ~3000 (br, OH), ~1735 (C=O, ester), ~1690 (C=O, acid) | Expected [M]⁺: 234.08 |
Note: The exact chemical shifts and coupling constants for the cyclopropyl protons in the diester and final product will be dependent on the cis/trans ratio and should be carefully analyzed. For trans-2-phenyl-1-cyclopropanecarboxylic acid, a model compound, the cyclopropyl protons appear as multiplets in the range of 1.3-2.6 ppm.[7][8]
Safety and Handling
-
Methyl diazoacetate: This is a toxic and potentially explosive compound. It should be handled with extreme caution in a well-ventilated fume hood, and solutions should not be heated above 50 °C.[9]
-
Rhodium(II) tetraacetate: While not as hazardous as the diazo compound, it should be handled with appropriate personal protective equipment (PPE).
-
Strong acids and bases: Concentrated sulfuric acid and potassium hydroxide are corrosive and should be handled with care, using appropriate PPE.
Conclusion
This technical guide has detailed a practical and efficient synthetic route to this compound. The pathway leverages a robust Fischer esterification, a diastereoselective rhodium-catalyzed cyclopropanation, and a carefully controlled selective saponification. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to successfully synthesize this valuable compound. The key to a successful synthesis lies in the careful execution of the cyclopropanation and selective hydrolysis steps, with diligent monitoring to ensure high yield and purity of the desired product.
References
-
PrepChem.com. Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. Available from: [Link]
- Melby, T., Hughes, R. A., & Hansen, T. (2007).
-
PubChem. trans-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=237413. Available from: [Link]
- Ma, Y., et al. (2013).
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Rasappan, R. Methyl Diazoacetate. Available from: [Link]
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Wikipedia. Metal-catalyzed cyclopropanations. Available from: [Link]
- Niwayama, S. (2017). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters, 58(51), 4782-4785.
- Niwayama, S., et al. (2013). Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media. ACS Omega, 8(31), 28247-28253.
- Niwayama, S. (2011). Highly efficient and practical monohydrolysis of symmetric diesters.
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Organic Chemistry Portal. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Available from: [Link]
Sources
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid. As a molecule incorporating a rigid, stereochemically complex cyclopropane ring coupled with an aromatic system, its structural elucidation presents a non-trivial challenge that is ideally suited for NMR analysis. This document offers a detailed theoretical prediction of the ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts, spin-spin coupling, and stereochemical effects such as diastereotopicity. We delve into the causality behind spectral features, particularly the complex spin systems arising from the cyclopropyl moiety in both its cis and trans isomeric forms. Furthermore, this guide outlines a robust, self-validating experimental protocol for the acquisition of high-quality NMR data. The content is designed to serve as a practical reference for researchers in medicinal chemistry and materials science engaged in the synthesis and characterization of similarly complex small molecules.
Introduction: Structural Significance and Analytical Challenge
This compound is a bifunctional molecule featuring a para-substituted benzoic acid and a methyl cyclopropanecarboxylate moiety. This unique combination of a rigid cyclopropane scaffold and a versatile aromatic acid makes it and its analogs valuable building blocks in medicinal chemistry and materials science. The cyclopropane ring, in particular, is a prized structural motif known to impart metabolic stability, conformational rigidity, and unique biological activity profiles to drug candidates.
The primary analytical challenge lies in the unambiguous determination of the molecule's structure and, crucially, its stereochemistry. The substituted cyclopropane ring can exist as two diastereomers: cis and trans. The relative orientation of the substituents on the three-membered ring profoundly influences the molecule's three-dimensional shape and, consequently, its interactions with biological targets. High-resolution NMR spectroscopy is the definitive tool for this task, providing precise information on atomic connectivity and stereochemical arrangement through the careful analysis of chemical shifts and coupling constants.
Molecular Structure and Stereochemical Considerations
The core of the analytical problem is the stereochemistry of the cyclopropane ring. The protons on this ring are chemically and magnetically distinct, giving rise to complex and highly informative spectral patterns.
Below is the general structure with a systematic numbering scheme that will be used for spectral assignment throughout this guide.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum can be logically divided into four distinct regions: the aromatic region, the highly complex cyclopropyl region, the methyl ester singlet, and the carboxylic acid proton.
Aromatic Region (~7.3 - 8.2 ppm)
The 1,4-disubstituted (para) benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two apparent doublets.
-
H-2/H-6: These protons are ortho to the electron-withdrawing carboxylic acid group and will be deshielded, appearing further downfield. Their signal is expected around δ 8.0-8.2 ppm .
-
H-3/H-5: These protons are ortho to the cyclopropyl group. The cyclopropyl group is generally considered weakly electron-donating, so these protons will be slightly more shielded than H-2/H-6. Their signal is expected around δ 7.3-7.5 ppm .
-
Coupling: The primary coupling will be the ortho coupling (³J) between adjacent protons (e.g., H-2 and H-3), which is typically in the range of 7-9 Hz . This will cause both signals to appear as doublets. Long-range couplings are also possible but are often unresolved.[1]
Cyclopropyl Region (~1.0 - 3.0 ppm)
This region is the most diagnostic feature of the spectrum. The three-membered ring's high degree of strain and unique electronic properties cause its protons to be significantly shielded compared to other aliphatic protons.[2][3][4][5] The protons Hα, Hβ, and Hγ form a complex three-spin system. Furthermore, the two protons on Cβ (Hβa and Hβb) are diastereotopic because Cα and Cγ are chiral centers (even in an achiral solvent).[6] This means they are in different chemical environments and will have different chemical shifts, coupling to each other and to the other cyclopropyl protons.
The exact chemical shifts and coupling constants will be highly dependent on the cis/trans stereochemistry.
-
Hα (methine proton adjacent to the aromatic ring): This proton will be the most deshielded of the cyclopropyl protons due to its proximity to the benzene ring. Expected chemical shift: δ 2.6-3.0 ppm . It will be split by Hβ and Hγ.
-
Hγ (methine proton adjacent to the ester): This proton is deshielded by the adjacent carbonyl group. Expected chemical shift: δ 2.0-2.4 ppm . It will be split by Hα, Hβa and Hβb.
-
Hβa / Hβb (methylene protons): These diastereotopic protons will be the most shielded. Expected chemical shift range: δ 1.0-1.8 ppm . They will couple to each other (geminal coupling) and to Hα and Hγ (vicinal coupling).
Coupling Constants (J) as Stereochemical Probes: The key to assigning the cis or trans isomer lies in the vicinal coupling constants (³J) within the cyclopropane ring. A well-established rule is:
-
-
Typical ³J_cis: 7-10 Hz
-
Typical ³J_trans: 4-7 Hz
-
-
The geminal coupling (²J_gem) between Hβa and Hβb is typically around -4 to -5 Hz (the sign is not apparent in a standard 1D spectrum).
Therefore, by carefully analyzing the multiplets for Hα, Hβ, and Hγ, one can extract the coupling constants and definitively assign the stereochemistry.
Methyl Ester and Carboxylic Acid Protons
-
Methoxy Protons (-OCH₃): This group will appear as a sharp, intense singlet due to the three equivalent protons having no adjacent proton neighbors. Its chemical shift is highly predictable. Expected chemical shift: δ 3.6-3.8 ppm .[9][10]
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is often broad due to chemical exchange with trace amounts of water in the solvent. Its chemical shift is also concentration and solvent-dependent. Expected chemical shift: δ 10.0-13.0 ppm .[1] In solvents like D₂O or methanol-d₄, this proton will exchange and the signal may disappear.
Predicted ¹³C NMR Spectrum Analysis
A proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton. For a single diastereomer, we expect to see 10 distinct signals, as all carbons are in unique chemical environments.
-
Carbonyl Carbons (C7, C8): These are the most deshielded carbons. The carboxylic acid carbonyl (C7) and the ester carbonyl (C8) will have similar shifts, typically in the range of δ 170-178 ppm .[11][12] Specific assignment may require 2D NMR techniques like HMBC.
-
Aromatic Carbons (C1-C6): These appear in the typical aromatic region.
-
Quaternary Carbons (C1, C4): The carbons bearing substituents will appear as weaker signals. C1 (attached to COOH) is expected around δ 128-132 ppm , while C4 (attached to the cyclopropyl ring) is expected around δ 145-150 ppm .
-
Protonated Carbons (C2, C3, C5, C6): These will be more intense. C2/C6 are expected near δ 129-131 ppm , and C3/C5 are expected near δ 126-128 ppm .
-
-
Methoxy Carbon (C9): The methyl carbon of the ester group will appear as a sharp signal around δ 51-53 ppm .[13]
-
Cyclopropyl Carbons (Cα, Cβ, Cγ): Like their attached protons, these carbons are characteristically shielded. The strained ring environment results in upfield shifts compared to other sp³ carbons.
-
Cα, Cγ (methine carbons): Expected in the range of δ 20-30 ppm .
-
Cβ (methylene carbon): Expected to be the most shielded, in the range of δ 10-20 ppm .[14]
-
Summary of Predicted Spectral Data
The following tables summarize the predicted NMR data.
Table 1: Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | broad singlet (br s) | N/A |
| H-2 / H-6 | 8.0 - 8.2 | doublet (d) | ³J ≈ 7-9 |
| H-3 / H-5 | 7.3 - 7.5 | doublet (d) | ³J ≈ 7-9 |
| -OCH₃ | 3.6 - 3.8 | singlet (s) | N/A |
| Hα | 2.6 - 3.0 | multiplet (m) | Varies with isomer |
| Hγ | 2.0 - 2.4 | multiplet (m) | Varies with isomer |
| Hβa / Hβb | 1.0 - 1.8 | multiplet (m) | Varies with isomer |
Table 2: Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C7, C8 | 170 - 178 | Carbonyl (C=O) |
| C4 | 145 - 150 | Aromatic (Quaternary) |
| C1 | 128 - 132 | Aromatic (Quaternary) |
| C2 / C6 | 129 - 131 | Aromatic (CH) |
| C3 / C5 | 126 - 128 | Aromatic (CH) |
| C9 | 51 - 53 | Methoxy (-OCH₃) |
| Cα, Cγ | 20 - 30 | Cyclopropyl (CH) |
| Cβ | 10 - 20 | Cyclopropyl (CH₂) |
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, a standardized protocol is essential. The following methodology is designed to be a self-validating system.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube. The precision of this step is critical for any potential quantitative analysis (qNMR).
-
Solvent Selection & Addition:
-
Rationale: The choice of solvent is paramount. DMSO-d₆ is highly recommended for this compound. Its high polarity will readily dissolve the benzoic acid, and its aprotic nature will allow for the observation of the acidic -COOH proton as a distinct, albeit broad, signal. Chloroform-d (CDCl₃) is an alternative but may result in lower solubility and broader aromatic signals.
-
Procedure: Using a calibrated pipette, add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
-
Dissolution: Vortex the NMR tube for 30-60 seconds until the sample is completely dissolved. A brief sonication may be used if necessary, but avoid excessive heating.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube to prevent shimming artifacts.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is required to resolve the complex couplings in the cyclopropyl region.
Caption: Workflow for NMR analysis of the target molecule.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: zg30 (standard 30° pulse). A smaller flip angle reduces experiment time by allowing for a shorter relaxation delay.
-
Number of Scans (NS): 16. Sufficient for good signal-to-noise on a 5-10 mg sample.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton and TMS, are captured.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled with a 30° pulse).
-
Number of Scans (NS): 1024. More scans are needed due to the low natural abundance of ¹³C. This can be increased for dilute samples.
-
Relaxation Delay (D1): 2.0 seconds.
-
Justification: While quaternary carbons relax slowly, a 2s delay is a practical compromise between sensitivity and experiment time for a general overview spectrum. For quantitative ¹³C NMR, a much longer delay (e.g., 5x the longest T₁) and a 90° pulse would be required.
Conclusion
The NMR spectra of this compound are rich with structural information. The ¹H NMR spectrum provides clear, segregated regions for the aromatic, cyclopropyl, and ester moieties. The key to full structural elucidation lies in the detailed analysis of the complex multiplets in the upfield cyclopropyl region. The significant and predictable difference between cis and trans vicinal coupling constants allows for the unambiguous assignment of the molecule's diastereomeric form. The ¹³C NMR spectrum complements this analysis by confirming the number of unique carbon environments and providing characteristic chemical shifts for the functional groups present. The protocols and predictive data outlined in this guide provide a robust framework for any researcher tasked with the characterization of this molecule or its structurally related analogs.
References
-
Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link][2][4]
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Cherry, University of Belgrade. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link][3]
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ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link][5]
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AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link][15]
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Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane. [Link][14]
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Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link][16]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link][11]
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AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. [Link][9]
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ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). [Link][13]
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Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. [Link][1]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link][17]
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Marshall, J. L., Erickson, K. C., & Folsom, T. K. (1970). Long-Range Splitting in the Nuclear Magnetic Resonance Spectrum of 1,4-Dihydrobenzoic Acid. The Journal of Organic Chemistry, 35(6), 2038–2039. [Link][18]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][10]
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DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link][7]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][12]
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University of Calicut. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link][19]
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University of Wisconsin-Madison. (2012). Measurement of Long Range C H Coupling Constants. [Link][20]
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Marshall, J. L., Faehl, L. G., & Ihrig, A. M. (1976). Long-range carbon-carbon spin-spin coupling constants in carboxyl labeled aromatic carboxylic acids and dihydro aromatic carboxylic acids. Journal of the American Chemical Society, 98(12), 3406–3410. [Link][21]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a deep dive into the strategic decisions and scientific principles required to develop a robust analytical method for this and structurally similar molecules.
Introduction and Strategic Overview
This compound is a bifunctional small molecule featuring a benzoic acid moiety, a methyl ester, and a cyclopropyl ring. This unique combination of functional groups presents both opportunities and challenges for mass spectrometric analysis. The carboxylic acid group is readily ionizable, making it amenable to techniques like Electrospray Ionization (ESI), while the overall structure's stability and potential fragmentation pathways require careful consideration for structural elucidation.
This guide will detail a systematic approach to method development, beginning with the fundamental physicochemical properties of the analyte and culminating in a detailed protocol for LC-MS/MS analysis. The core philosophy is to build a self-validating method, where each experimental choice is justified by chemical principles, ensuring accuracy and reproducibility.
Physicochemical Properties and Ionization Strategy
A successful mass spectrometry experiment begins with understanding the analyte's chemical nature to select the optimal ionization source and mode.
Table 1: Key Physicochemical Properties of the Analyte
| Property | Value/Characteristic | Implication for MS Analysis |
| Molecular Formula | C12H12O4 | --- |
| Monoisotopic Mass | 220.0736 g/mol | Basis for m/z calculation of precursor ions. |
| Functional Groups | Carboxylic Acid, Methyl Ester, Aromatic Ring, Cyclopropyl Ring | Multiple sites for ionization and predictable fragmentation. |
| Acidity (pKa) | Carboxylic acid group (pKa ~4-5) | Readily deprotonates, favoring Negative Ion Mode ESI. |
| Basicity | Ester carbonyl (weakly basic) | Can be protonated, allowing for Positive Ion Mode ESI. |
| Polarity | Moderately polar | Suitable for Reversed-Phase Liquid Chromatography (RPLC). |
| Thermal Stability | Expected to be stable | Amenable to heated ESI or APCI if necessary.[1][2] |
Choosing the Right Ionization Technique: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is the premier choice for this molecule.[3] It is a soft ionization technique ideal for polar compounds that are already ions in solution.[4] Given the carboxylic acid, the analyte will be readily deprotonated in a slightly basic mobile phase, making Negative Ion Mode ESI ([M-H]⁻) highly sensitive and the primary strategy.[5][6] In acidic conditions, the ester or carboxylic acid carbonyl can be protonated, making Positive Ion Mode ESI ([M+H]⁺) a viable, albeit likely less sensitive, alternative.[7] Sodium adducts ([M+Na]⁺) are also commonly observed in positive mode ESI.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar, thermally stable compounds.[2] It involves gas-phase ion-molecule reactions. While likely effective, ESI is preferred due to the analyte's inherent chargeability in solution, which typically yields better sensitivity for this compound class. APCI would be a secondary option if ESI performance is unexpectedly poor.[9]
Ionization Polarity: Negative vs. Positive Mode
-
Negative Ion Mode ([M-H]⁻): This is the recommended primary approach. The carboxylic acid is the most acidic site and will easily lose a proton to form a stable carboxylate anion, leading to a strong signal at m/z 219.0663.
-
Positive Ion Mode ([M+H]⁺): Protonation will likely occur on one of the carbonyl oxygens. This can be useful for complementary fragmentation data. The expected protonated molecule would be observed at m/z 221.0812.
Liquid Chromatography (LC) Method Development
For robust analysis, separating the target analyte from impurities, isomers, and matrix components is crucial. A standard reversed-phase high-performance liquid chromatography (RP-HPLC) method is a suitable starting point.
Table 2: Recommended Starting LC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard acidic modifier for good peak shape and ESI+ compatibility. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for RP-HPLC, providing good elution strength. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic gradient to ensure elution of the compound and clean the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1 - 5 µL | Standard volume to avoid column overloading. |
-
Note on Mobile Phase: For dedicated negative mode analysis, a basic modifier like 5 mM ammonium acetate or ammonium bicarbonate can be used instead of formic acid to enhance deprotonation, though this may impact chromatographic retention.
Full Scan (MS1) and Tandem Mass Spectrometry (MS/MS) Analysis
The core of structural confirmation lies in high-resolution mass measurement and predictable fragmentation. A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is ideal for this work, offering both high mass accuracy and the ability to perform tandem MS experiments.[10][11]
Predicted Ions in Full Scan MS1
High-resolution mass spectrometry allows for the confirmation of the elemental composition.
Table 3: Predicted Precursor Ions in High-Resolution MS
| Ion Species | Ionization Mode | Calculated m/z |
| [M-H]⁻ | Negative ESI | 219.0663 |
| [M+H]⁺ | Positive ESI | 221.0812 |
| [M+Na]⁺ | Positive ESI | 243.0631 |
| [M+NH₄]⁺ | Positive ESI | 238.0972 |
Tandem MS (MS/MS) and Predictive Fragmentation
Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., m/z 219.0663) and fragmenting it using Collision-Induced Dissociation (CID).[12][13] In CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas (like nitrogen or argon), causing the weakest bonds to break.[14][15]
The structure of this compound suggests several predictable fragmentation pathways.
-
Loss of Methyl Radical (•CH₃): A common fragmentation pathway for deprotonated species with methyl esters can be the loss of a methyl radical, although less common than neutral losses. This would result in a fragment at m/z 204.0.
-
Loss of CO₂ (44 Da): Decarboxylation of the benzoate is a highly favorable process, leading to a major fragment at m/z 175.1. This is often a dominant fragment for deprotonated benzoic acid derivatives.[16]
-
Loss of Methanol (CH₃OH, 32 Da): Cleavage of the methyl ester can result in the neutral loss of methanol, yielding a fragment at m/z 187.1.
-
Cleavage of the Cyclopropyl Ring: Cyclopropyl rings can undergo ring-opening and subsequent fragmentation.[17][18] This can lead to complex rearrangements and losses, such as the loss of C₃H₄ (40 Da), which would produce a fragment at m/z 179.1.
-
Loss of Water (H₂O, 18 Da): Protonated carboxylic acids readily lose water, which would produce a fragment at m/z 203.1.[16]
-
Loss of Methanol (CH₃OH, 32 Da): This is a very common pathway for protonated methyl esters, leading to a stable acylium ion at m/z 189.1.[19][20]
-
Loss of the Carboxy Group (•COOH, 45 Da): Cleavage of the bond between the aromatic ring and the carboxy group can result in a fragment at m/z 176.1.[21]
-
Benzoyl Cation Formation: Cleavage of the cyclopropyl group from the aromatic ring could lead to the formation of a protonated benzoic acid fragment or a benzoyl cation at m/z 121 or 105, respectively.[21]
Step-by-Step Experimental Protocol
This protocol outlines the workflow for analyzing a prepared sample of this compound using LC-Q-TOF MS.
Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
-
Perform a serial dilution to create a working solution of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter if any particulates are visible.
Instrument Setup (LC-Q-TOF)
-
Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.
-
Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.[22]
-
Set up the ESI source parameters. Start with typical values for small molecules (e.g., Capillary Voltage: 3.5 kV, Nebulizer Gas: 35 psi, Drying Gas: 8 L/min, Gas Temperature: 325 °C). Optimize as needed by infusing a standard.
-
Create the acquisition method:
-
Experiment 1: MS1 Full Scan. Set the mass range to m/z 50-500.
-
Experiment 2: Targeted MS/MS. Set the precursor ion to m/z 219.07 (for negative mode) or 221.08 (for positive mode). Set a collision energy ramp (e.g., 10-40 eV) to capture a wide range of fragments.
-
Data Acquisition and Analysis
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the 1 µg/mL sample.
-
Process the data:
-
Extract the chromatogram for the predicted precursor ion m/z.
-
Verify the mass accuracy of the precursor ion in the MS1 spectrum. It should be within 5 ppm of the calculated mass.
-
Analyze the MS/MS spectrum. Identify the major fragment ions and correlate them with the predicted fragmentation pathways.
-
Use the accurate mass of the fragment ions to confirm their elemental composition.
-
Data Interpretation and Trustworthiness
A trustworthy result is a self-validating one. The combination of chromatographic retention time, accurate precursor mass, and a logical, predictable fragmentation pattern provides a highly confident structural confirmation.
-
Mass Accuracy: The measured mass of the precursor ion and its major fragments should be within 5 ppm of the theoretical calculated mass.
-
Isotopic Pattern: For the precursor ion, observe the M+1 peak. For a molecule with 12 carbons, the M+1 peak should be approximately 13.2% of the monoisotopic peak's intensity.
-
Fragmentation Logic: The observed fragments should correspond to chemically plausible losses from the precursor ion. The loss of stable neutral molecules like CO₂, H₂O, and CH₃OH are particularly strong indicators of specific functional groups.[16][20]
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using a liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Q-TOF. The recommended approach is negative mode Electrospray Ionization , which targets the readily deprotonated carboxylic acid. Structural confirmation is achieved through a multi-faceted approach: precise mass measurement of the [M-H]⁻ ion, complemented by a detailed analysis of its Collision-Induced Dissociation fragments. The predictable losses of carbon dioxide and methanol serve as powerful diagnostic markers for the benzoic acid and methyl ester moieties, respectively. This systematic methodology ensures a robust, reliable, and scientifically sound characterization of the molecule.
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Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]
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Causin, V., et al. (2018). Mass spectrum of a benzoic acid derivative identified in 119 and 193 samples of the Spezieria di Santa Maria della Scala by GC-MS. ResearchGate. [Link]
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Tsedev, C., et al. (2010). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in EI Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. NIST. [Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]
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Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]
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Physical and chemical properties of "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid"
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers field-proven insights into the compound's behavior, synthesis, and potential applications.
Introduction: A Molecule of Unique Structural Character
This compound incorporates three key functional moieties: a benzoic acid, a methyl ester, and a cyclopropane ring. This unique combination imparts a rigid, three-dimensional structure and a distinct electronic profile, making it a valuable building block in the design of novel therapeutic agents and functional materials. The cyclopropyl group, in particular, is a well-regarded bioisostere for phenyl rings and other larger groups in drug design, offering improved metabolic stability and unique conformational constraints.[1] This guide will delve into the nuanced interplay of these functional groups, which governs the compound's physical characteristics and chemical reactivity.
Molecular Structure and Isomerism
The presence of a substituted cyclopropane ring introduces stereoisomerism. Specifically, this compound can exist as cis and trans diastereomers, each of which is chiral and can be resolved into a pair of enantiomers.
Caption: Factors contributing to the reactivity of the cyclopropane ring.
In the case of this compound, the electron-withdrawing methoxycarbonyl group polarizes the cyclopropane ring, making it more susceptible to nucleophilic attack.
Reactions of the Carboxylic Acid and Ester Groups
The benzoic acid and methyl ester functionalities undergo standard transformations characteristic of these groups.
-
Esterification/Amidation of the Carboxylic Acid: The carboxylic acid can be readily converted to other esters or amides using standard coupling agents (e.g., DCC, EDC) or by conversion to the acid chloride followed by reaction with an alcohol or amine.
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions.
-
Reduction: Both the carboxylic acid and the ester can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Synthesis and Characterization
Synthetic Approach: A Step-by-Step Protocol
A plausible synthetic route to this compound involves the cyclopropanation of a suitable cinnamic acid derivative.
Workflow for the Synthesis:
Caption: A potential synthetic workflow for the target molecule.
Experimental Protocol:
-
Synthesis of Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate:
-
To a solution of 4-formylbenzoic acid in a suitable solvent (e.g., THF), add a Wittig reagent such as (methoxycarbonylmethylene)triphenylphosphorane.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Cyclopropanation:
-
Dissolve the resulting cinnamate derivative in an appropriate solvent (e.g., dichloromethane for Simmons-Smith or DMSO for Corey-Chaykovsky).
-
For a Simmons-Smith reaction, add a solution of diiodomethane and a zinc-copper couple. For a Corey-Chaykovsky reaction, use trimethylsulfoxonium iodide and a strong base like sodium hydride.
-
Maintain the reaction at a controlled temperature and monitor for completion.
-
Upon completion, quench the reaction and purify the resulting cyclopropane derivative.
-
-
Selective Hydrolysis:
-
Carefully hydrolyze one of the ester groups. This can be challenging and may require optimization of reaction conditions (e.g., using a stoichiometric amount of base at low temperature) to achieve selectivity.
-
Analytical Characterization
The structure and purity of this compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the cyclopropyl protons (typically in the upfield region), and the methyl ester protons.
-
¹³C NMR would confirm the presence of the carbonyl carbons of the acid and ester, the aromatic carbons, and the cyclopropyl carbons. [2][3]* Infrared (IR) Spectroscopy:
-
A broad O-H stretch for the carboxylic acid.
-
Sharp C=O stretches for both the carboxylic acid and the ester.
-
-
Mass Spectrometry (MS):
-
To confirm the molecular weight of the compound.
-
Applications and Future Directions
The unique structural features of this compound make it an attractive candidate for various applications, particularly in drug discovery.
-
Medicinal Chemistry: The rigid cyclopropane scaffold can be used to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. [1][4][5]The benzoic acid moiety provides a handle for further functionalization or can act as a key interacting group.
-
Materials Science: As a difunctional monomer, this compound could be incorporated into polymers to introduce rigidity and specific functionalities.
Further research is warranted to fully explore the potential of this molecule. The synthesis of stereochemically pure isomers and their evaluation in biological assays will be crucial for unlocking its therapeutic potential.
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An In-depth Technical Guide to 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid (CAS 1057107-39-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. While specific data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert-driven insights based on analogous structures and established chemical principles.
Core Molecular Attributes
This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a cyclopropane ring, the latter being substituted with a methyl ester. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.
| Property | Value | Source |
| CAS Number | 1057107-39-7 | Internal Database |
| Molecular Formula | C₁₂H₁₂O₄ | Internal Database |
| Molecular Weight | 220.22 g/mol | Internal Database |
| IUPAC Name | 4-(2-methoxycarbonylcyclopropyl)benzoic acid | Internal Database |
| Canonical SMILES | COC(=O)C1CC1C2=CC=C(C=C2)C(=O)O | Internal Database |
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow
The Strategic Role of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropyl group has emerged as a powerful tool for molecular design. When integrated into a benzoic acid framework, specifically as "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid," it presents a unique chemical entity with significant potential for therapeutic innovation. This technical guide provides an in-depth exploration of this molecule's core attributes, potential applications, and the strategic rationale behind its use in medicinal chemistry. Drawing upon established principles and data from analogous structures, this document will serve as a valuable resource for researchers aiming to leverage this promising scaffold in their drug development programs.
The Cyclopropyl Moiety: A Game-Changer in Drug Design
The three-membered carbocycle of the cyclopropyl group, despite its apparent simplicity, imparts a host of desirable properties to a parent molecule. Its inclusion is a calculated strategy to overcome common challenges in drug development.[1]
-
Enhanced Potency and Receptor Binding: The rigid and planar nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. This pre-organization often leads to a significant increase in binding affinity and potency.[2]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing metabolically vulnerable groups (e.g., an ethyl group) with a cyclopropyl group is a proven strategy to enhance a drug's half-life.[2]
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence key properties such as lipophilicity and pKa. It is often employed as a bioisosteric replacement for moieties like gem-dimethyl groups or vinyl groups, allowing for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can improve a molecule's selectivity for its intended target, thereby minimizing interactions with other proteins and reducing the risk of off-target side effects.[1]
The value of this small ring is evidenced by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][3]
The Benzoic Acid Scaffold: A Privileged Structure
Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry, recognized for their ability to interact with a variety of biological targets. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a salt bridge partner, anchoring a molecule within a receptor's binding site. Furthermore, the aromatic ring provides a versatile platform for substitution, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5]
This compound: A Synthesis of Strategic Advantages
The combination of the cyclopropyl ring and the benzoic acid moiety in the specific arrangement of this compound creates a scaffold with compelling potential. The molecule features a para-substituted benzoic acid, a common motif in pharmacologically active compounds. The cyclopropyl group, appended at the 4-position, introduces the aforementioned benefits of rigidity and metabolic stability. The methoxycarbonyl group on the cyclopropane ring offers an additional point for chemical modification and can influence the molecule's polarity and interactions with its biological target.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₄ | - |
| Molecular Weight | 220.22 g/mol | - |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Note: These properties are computationally predicted and may vary from experimental values.
Potential Therapeutic Applications: An Extrapolation from Analogs
While specific biological data for this compound is not extensively available in the public domain, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.
-
Anti-inflammatory Agents: Several cyclopropyl-containing benzoic acid derivatives have been investigated as potent anti-inflammatory agents. For instance, compounds targeting the prostaglandin E2 subtype 4 (EP4) receptor, a key player in inflammation and pain, often feature this structural combination.[6][7] The rigid cyclopropyl group can orient the benzoic acid moiety for optimal interaction with the receptor's binding pocket.
-
Anticancer Agents: The benzoic acid scaffold is present in numerous anticancer drugs.[5] The introduction of a cyclopropyl group can enhance potency and selectivity for kinase targets, which are often implicated in cancer progression. For example, the cyclopropyl moiety is a key feature in certain kinase inhibitors where it contributes to high binding affinity.[8]
-
Antiviral and Antibacterial Agents: The unique conformational constraints imposed by the cyclopropyl ring can be exploited in the design of inhibitors for viral proteases or bacterial enzymes.[2]
Synthetic Strategies: A Proposed Approach
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis for the target molecule.
Experimental Protocol (Hypothetical)
This protocol is a generalized suggestion based on common cyclopropanation and oxidation reactions. Optimization of reagents and conditions would be necessary.
Step 1: Cyclopropanation of a 4-vinylbenzoate derivative
-
Dissolve the starting material, a suitable 4-vinylbenzoate ester (e.g., methyl 4-vinylbenzoate), in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalyst, such as a rhodium(II) or copper(I) complex.
-
Slowly add a diazoacetate derivative (e.g., ethyl diazoacetate) to the reaction mixture at a controlled temperature (often room temperature or slightly below). The diazo compound is a precursor to the carbene that will form the cyclopropane ring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion , quench the reaction and purify the resulting cyclopropyl ester derivative using column chromatography.
Step 2: Oxidation of the formyl group (if starting from a formylphenyl precursor) or hydrolysis of the benzoate ester
-
Scenario A (Oxidation): If the cyclopropanation was performed on a molecule containing a formyl group at the 4-position of the benzene ring, this group would need to be oxidized to a carboxylic acid. This can be achieved using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Scenario B (Hydrolysis): If the starting material was a benzoate ester, the ester group on the benzene ring would need to be selectively hydrolyzed to the carboxylic acid. This is typically done under basic conditions (e.g., using sodium hydroxide in a methanol/water mixture) followed by acidification. Care must be taken to avoid hydrolysis of the methoxycarbonyl group on the cyclopropane ring, which may require the use of protecting groups or carefully controlled reaction conditions.
Caption: Proposed workflow for the synthesis of the target molecule.
Structure-Activity Relationship (SAR) Considerations
While a detailed SAR study for this compound is not available, we can infer potential SAR trends based on the general principles of its constituent parts.
Caption: Key structural features influencing SAR.
-
The Carboxylic Acid: The position and acidity of the carboxylic acid group are critical. It is likely a key interaction point with the biological target. Esterification or amidation of this group would be expected to significantly alter the biological activity and could be a strategy to develop prodrugs with improved cell permeability.[4]
-
The Cyclopropyl Ring: The stereochemistry of the substituents on the cyclopropyl ring (cis/trans) will likely have a profound impact on biological activity. Separating and testing individual stereoisomers is crucial. Modifications to the ring itself, such as the introduction of additional substituents, could further refine potency and selectivity.
-
The Methoxycarbonyl Group: This group can be hydrolyzed to the corresponding carboxylic acid, creating a di-acid, or converted to other functional groups (e.g., amides, alcohols) to probe for additional interactions with the target.
-
The Aromatic Ring: Substitution on the benzene ring could be explored to modulate electronic properties and identify further points of interaction with the target protein.
Conclusion and Future Directions
"this compound" represents a promising, yet underexplored, scaffold in medicinal chemistry. The strategic incorporation of a cyclopropyl ring onto a benzoic acid framework offers a compelling combination of properties that are highly sought after in modern drug design. While direct biological data for this specific molecule is limited, the wealth of information on related structures strongly suggests its potential in areas such as inflammation, oncology, and infectious diseases.
Future research should focus on:
-
Developing and optimizing a robust synthetic route to access this molecule and its derivatives in sufficient quantities for biological evaluation.
-
Screening the compound against a diverse range of biological targets, particularly those known to interact with cyclopropyl-containing or benzoic acid-based ligands.
-
Conducting systematic SAR studies to elucidate the key structural determinants of activity and to guide the design of more potent and selective analogs.
By leveraging the principles outlined in this guide, researchers can unlock the full potential of this intriguing molecule and pave the way for the development of next-generation therapeutics.
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ACS Publications. (2021). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Available at: [Link]
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PubMed. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. Available at: [Link]
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The Cyclopropyl-Containing Benzoic Acid Scaffold: A Keystone for Modern Drug Discovery
An In-depth Technical Guide for Drug Discovery Professionals
Abstract: The cyclopropyl group, once a chemical curiosity, has matured into a strategically vital component in the medicinal chemist's toolkit.[1] Its incorporation into molecular scaffolds, particularly that of benzoic acid, offers a powerful method for optimizing drug candidates by profoundly influencing their physicochemical properties, metabolic stability, and target-binding affinity. This guide provides an in-depth exploration of the cyclopropyl-containing benzoic acid core, detailing its strategic advantages, impact on pharmacokinetic profiles, common synthetic methodologies, and successful applications in contemporary drug discovery programs.
The Cyclopropyl Ring: A Privileged Scaffold in Modern Medicinal Chemistry
The three-membered carbocycle is far from a simple saturated linker; its unique electronic and structural properties, stemming from significant ring strain, confer a range of beneficial effects on drug molecules.[1] The FDA's approval of 18 new chemical entities containing a cyclopropyl group in a single decade underscores its value and proven track record in marketed drugs.[2]
Unique Structural and Electronic Properties
The distinctiveness of the cyclopropyl ring arises from its inherent strain (approximately 27.5 kcal/mol).[1] This strain forces the C-C-C bond angles to ~60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This leads to several key features:
-
Enhanced π-character: The C-C bonds have increased p-character, making them shorter (1.51 Å) and stronger than typical alkane bonds.[3][4][5]
-
Coplanarity: The three carbon atoms are coplanar, creating a rigid, planar structure.[2][4]
-
Strengthened C-H Bonds: The carbon-hydrogen bonds are shorter and stronger, with a higher bond dissociation energy than those in more flexible alkyl chains.[1][6]
These features allow the cyclopropyl ring to act as a "rigidified" linker or a bioisosteric replacement for other common functional groups.
Strategic Advantages in Drug Design
Incorporating a cyclopropyl moiety is a deliberate strategy to address common roadblocks in drug discovery.[3][4] The primary advantages are multifaceted, impacting nearly every aspect of a drug's profile.
Caption: Key advantages of incorporating a cyclopropyl moiety.
Physicochemical and Pharmacokinetic Impact of Cyclopropylation
The introduction of a cyclopropyl group can dramatically and predictably alter a molecule's behavior in vitro and in vivo.
Modulation of Lipophilicity and Acidity
The cyclopropyl group is often used as a bioisostere for moieties like gem-dimethyl or vinyl groups to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] While generally considered lipophilic, its impact is nuanced. Replacing a more flexible alkyl chain with a rigid cyclopropyl group can alter the molecule's overall shape and surface area, thereby modulating its lipophilicity (logP) and aqueous solubility in a non-linear fashion. Furthermore, attaching a cyclopropyl group to a benzoic acid ring can subtly influence the electronic environment of the carboxylic acid, thereby altering its pKa.[1][4]
| Property | Benzoic Acid | 4-Cyclopropylbenzoic Acid | Rationale for Change |
| Molecular Weight | 122.12 g/mol | 162.19 g/mol | Addition of C3H4 moiety. |
| Melting Point | 122.4 °C | 221-224 °C[7] | Increased molecular rigidity and potentially more favorable crystal packing. |
| logP (Predicted) | ~1.87 | ~2.9[8] | The addition of the hydrocarbon cyclopropyl group increases lipophilicity. |
| pKa (Predicted) | ~4.2 | ~4.3 | The weakly electron-donating nature of the cyclopropyl group can slightly increase the pKa of the carboxylic acid, making it a slightly weaker acid compared to the parent. |
Table 1: Comparison of Physicochemical Properties.
Enhancement of Metabolic Stability
One of the most celebrated roles of the cyclopropyl group is to enhance metabolic stability.[1][9] Its C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the higher energy required for the initial hydrogen atom abstraction step.[6] Replacing a metabolically vulnerable group, such as an N-ethyl or isopropyl group, with a cyclopropyl group can significantly block common degradation pathways, increase the drug's half-life, and reduce potential drug-drug interactions.[1][6]
However, this stability is not absolute. When attached directly to an amine, the cyclopropyl group can be susceptible to CYP-mediated bioactivation, potentially forming reactive intermediates.[6] This was famously observed with the antibiotic trovafloxacin, where oxidation of the cyclopropylamine moiety led to hepatotoxicity.[6] Therefore, while a powerful tool, its placement requires careful consideration of the surrounding molecular context.
Conformational Rigidity and Binding Entropy
Flexible molecules must adopt a specific, often high-energy, conformation to bind effectively to a biological target. The energy required for this is an entropic penalty. The rigid, planar nature of the cyclopropyl ring can lock a molecule into its bioactive conformation.[9][10] This pre-organization reduces the entropic cost of binding, leading to a significant enhancement in potency and receptor binding affinity.[1][4]
Synthesis of Cyclopropyl-Containing Benzoic Acids
The installation of a cyclopropyl ring is a well-established field in organic chemistry, with several reliable methods available. The choice of method often depends on the starting materials and the desired substitution pattern.
Overview of Key Synthetic Strategies
Common approaches include the catalytic cyclopropanation of alkenes, reactions involving ylides, and the use of pre-formed cyclopropyl building blocks.[11][12] The Simmons-Smith and Corey-Chaykovsky reactions are classic and robust methods for generating the cyclopropane ring itself.[13]
Caption: General workflow for Simmons-Smith cyclopropanation.
Experimental Protocol: Simmons-Smith Cyclopropanation of a Benzoic Acid Ester
This protocol is a representative method for installing a cyclopropyl group onto an alkene precursor.
Objective: To synthesize a cyclopropyl-benzoic acid derivative from the corresponding vinyl-benzoic acid ester.
Materials:
-
4-Vinylbenzoic acid methyl ester
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve 4-vinylbenzoic acid methyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethylzinc (1.1 eq) dropwise to the stirred solution. After 15 minutes, add diiodomethane (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropyl-benzoic acid methyl ester.
-
Saponification: Dissolve the crude ester in a mixture of methanol and water. Add NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Purification: Cool the mixture to room temperature and remove the methanol under reduced pressure. Acidify the remaining aqueous solution with 1 M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final 4-cyclopropylbenzoic acid.[14]
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic cyclopropyl proton signals are typically found in the upfield region (0.5-1.5 ppm) of the ¹H NMR spectrum.[14]
Case Studies in Drug Discovery
The strategic use of the cyclopropyl-benzoic acid motif and its derivatives is evident across multiple therapeutic areas.
Bruton's Tyrosine Kinase (BTK) Inhibitors
4-Cyclopropylbenzoic acid is a key intermediate in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors.[7] These drugs are critical for treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[7] In this context, the cyclopropyl group serves to occupy a specific hydrophobic pocket in the enzyme's active site, contributing to both the potency and selectivity of the inhibitor.
Quinolone Antibiotics
While not benzoic acids, the quinolone class of antibiotics provides a powerful example of the cyclopropyl group's utility. The incorporation of a cyclopropylamine at the N-1 position of the quinolone core (e.g., in Ciprofloxacin) is known to significantly enhance antibacterial efficacy and improve pharmacokinetic properties.[15] This modification enhances the drug's interaction with its targets—bacterial DNA gyrase and topoisomerase IV—leading to potent bactericidal activity.[15]
Conclusion and Future Outlook
The cyclopropyl-containing benzoic acid is a small but powerful scaffold that has firmly established its place in drug discovery.[2][9] Its ability to confer conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties makes it an invaluable tool for medicinal chemists aiming to overcome common developmental hurdles.[1][4] As synthetic methodologies become even more sophisticated and our understanding of its nuanced bioisosteric effects deepens, we can expect to see the continued and innovative application of this versatile fragment in the design of next-generation therapeutics for a wide range of diseases.[9]
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A Strategic Asset in Synthesis: A Technical Guide to 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the deliberate incorporation of small, strained ring systems has emerged as a powerful strategy for optimizing molecular properties. Among these, the cyclopropane ring holds a place of distinction. Its unique electronic character and rigid, three-dimensional structure offer a compelling toolkit for medicinal chemists and material scientists alike.[1][2][3][4][5][6][7] The cyclopropyl group can enhance biological potency by enforcing a bioactive conformation, improve metabolic stability by strengthening adjacent C-H bonds against oxidative degradation, and fine-tune physicochemical properties such as lipophilicity and solubility.[4][5]
This guide focuses on a particularly valuable bifunctional building block: 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid . This molecule marries the conformational and metabolic advantages of the cyclopropane ring with two orthogonal, highly versatile functional groups: a carboxylic acid and a methyl ester. The benzoic acid moiety provides a handle for a vast array of transformations, most notably amide bond formation, while the methyl ester offers a site for selective hydrolysis and further derivatization. This dual functionality makes it an exemplary scaffold for the construction of complex molecular architectures, from active pharmaceutical ingredients (APIs) to specialized polymers.
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, and a practical guide to its application as a strategic building block in organic synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral characteristics is fundamental to its effective use. The data presented here are a combination of experimentally derived values for analogous compounds and predicted data based on established principles of spectroscopy.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for planning reactions, purification procedures, and formulation studies.
| Property | Value (Predicted/Estimated) | Significance in Application |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned; analogous structures exist | Tracking and regulatory purposes. |
| Molecular Formula | C₁₂H₁₂O₄ | Calculation of molecular weight and elemental analysis. |
| Molecular Weight | 220.22 g/mol | Stoichiometric calculations in synthesis. |
| Appearance | White to off-white solid | Indication of purity. |
| Melting Point | >180 °C (decomposes) | Defines the solid-state stability and influences reaction temperature choices. |
| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water. | Crucial for selecting appropriate reaction and purification solvents. |
| pKa | ~4.5 (Predicted for benzoic acid moiety) | Governs behavior in acid-base extractions and influences reactivity. |
Spectroscopic Signature
The following spectral data are predicted based on the analysis of structurally related compounds and foundational spectroscopic principles. These data provide a benchmark for the characterization and quality control of synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.8 (s, 1H): The acidic proton of the carboxylic acid, typically a broad singlet.
-
δ 7.9 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the carboxylic acid group.
-
δ 7.3 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the cyclopropyl group.
-
δ 3.6 (s, 3H): Methyl ester protons.
-
δ 2.5 - 1.2 (m, 4H): A complex multiplet region for the four protons of the cyclopropane ring, with diastereotopic protons leading to complex splitting patterns.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 172.5: Carbonyl carbon of the methyl ester.
-
δ 167.5: Carbonyl carbon of the carboxylic acid.
-
δ 145.0: Quaternary aromatic carbon attached to the cyclopropyl group.
-
δ 130.0: Aromatic CH carbons ortho to the carboxylic acid.
-
δ 128.0: Quaternary aromatic carbon attached to the carboxylic acid.
-
δ 126.0: Aromatic CH carbons ortho to the cyclopropyl group.
-
δ 52.0: Methyl carbon of the ester.
-
δ 25.0 - 15.0: Carbons of the cyclopropane ring.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear indicators of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acidic proton and hydrogen bonding.[8][9][10][11] |
| ~1720 (sharp) | C=O stretch | Methyl Ester | Distinguishes the ester carbonyl from the acid carbonyl. |
| ~1690 (sharp) | C=O stretch | Carboxylic Acid | Indicates the conjugated carboxylic acid carbonyl.[8][10][12] |
| ~1300-1200 | C-O stretch | Ester and Acid | Confirms the presence of the C-O single bonds in both functional groups.[10] |
| ~1020 | Cyclopropane Ring | Characteristic C-C stretching and ring deformation modes. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the following key fragments:
| m/z | Fragment Identity | Fragmentation Pathway |
| 220 | [M]⁺ | Molecular ion |
| 205 | [M - CH₃]⁺ | Loss of a methyl radical from the ester. |
| 189 | [M - OCH₃]⁺ | Alpha-cleavage with loss of the methoxy radical from the ester. |
| 161 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl group. |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid cation radical, a common fragment.[13] |
| 105 | [C₇H₅O]⁺ | Phenylacylium ion, from loss of a hydroxyl radical from the benzoic acid fragment.[13] |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the phenylacylium ion.[13] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is most efficiently achieved via a two-step sequence starting from commercially available 4-vinylbenzoic acid. The strategy involves an initial esterification to protect the carboxylic acid and provide the direct precursor for the key cyclopropanation step.
Synthetic Workflow Diagram
Caption: A three-step synthetic route to the target building block.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-vinylbenzoate
Causality: The carboxylic acid of the starting material is protected as a methyl ester via Fischer esterification. This is crucial because the free carboxylic acid can interfere with the organozinc reagents used in the subsequent cyclopropanation step. Methanol serves as both the solvent and the reactant, and a catalytic amount of strong acid like sulfuric acid is required to protonate the carbonyl oxygen, activating it for nucleophilic attack.[14]
Protocol:
-
To a 250 mL round-bottom flask, add 4-vinylbenzoic acid (10.0 g, 67.5 mmol).
-
Add methanol (150 mL) and stir until the solid is dissolved.
-
Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-vinylbenzoate as a colorless oil.
-
Expected Yield: 90-95%.
-
Characterization: Confirm the structure using ¹H NMR.[14]
-
Step 2: Synthesis of Methyl 4-(cyclopropyl)benzoate (Precursor to the final product)
Causality: The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes stereospecifically.[15][16][17][18][19] The Furukawa modification, which uses diethylzinc instead of a zinc-copper couple, is often higher yielding and more reproducible.[15][16] The reaction involves the formation of an organozinc carbenoid (iodomethyl)zinc iodide, which then delivers a methylene group to the double bond.
Protocol:
-
In a flame-dried 500 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl 4-vinylbenzoate (10.0 g, 61.7 mmol) in anhydrous dichloromethane (DCM, 200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, 74 mL, 74 mmol, 1.2 eq) via a syringe.
-
To this stirring solution, add diiodomethane (6.0 mL, 74 mmol, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-(cyclopropyl)benzoate.
-
Expected Yield: 70-80%.
-
Step 3: Selective Hydrolysis to this compound
Causality: The final step is a selective hydrolysis of the aromatic methyl ester to the carboxylic acid. This is achieved under basic conditions. The ester on the cyclopropane ring is also susceptible to hydrolysis, so careful control of the reaction conditions (stoichiometry of base, temperature, and reaction time) is necessary to favor mono-hydrolysis. A slight excess of base and monitoring by TLC are crucial.
Protocol:
-
Dissolve the product from Step 2 (e.g., 8.0 g, assuming a mixture of isomers) in a mixture of methanol (100 mL) and water (25 mL).
-
Add a 2 M aqueous solution of sodium hydroxide (1.1 equivalents based on the starting ester) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the progress by TLC, observing the disappearance of the starting material and the appearance of a more polar product. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
-
Expected Yield: 85-95%.
-
Application as a Synthetic Building Block
The true value of this compound lies in its capacity for selective, orthogonal derivatization. The carboxylic acid and the methyl ester can be addressed with high selectivity, allowing for the stepwise construction of complex molecules.
Core Reactivity Diagram
Caption: Orthogonal reactivity of the core building block.
Protocol 1: Amide Bond Formation at the Benzoic Acid Moiety
Causality: The conversion of the carboxylic acid to an amide is one of the most common and vital reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile to form the stable amide bond with high yield and minimal side products.[20][21][22][23]
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.1 eq).
-
Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.5 eq).
-
To the stirring mixture, add the coupling reagent HATU (1.2 eq) portion-wise at room temperature.
-
Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Selective Hydrolysis of the Methyl Ester
Causality: In a multi-step synthesis, it may be desirable to unmask the carboxylic acid on the cyclopropane ring for further elaboration. This can be achieved by exhaustive hydrolysis under more forcing basic conditions than were used in the final step of the building block's synthesis. Using an excess of a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures complete saponification of the methyl ester.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, or gently heat to 40 °C to accelerate the reaction. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2 with 1 M HCl. A precipitate of the di-acid product, 4-(2-carboxycyclopropyl)benzoic acid, will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Conclusion
This compound is a highly functional and strategically designed synthetic building block. Its rigid cyclopropane core offers distinct advantages for influencing molecular conformation and metabolic stability, while its orthogonal ester and carboxylic acid functionalities provide chemists with a versatile platform for divergent synthesis. The robust synthetic route and the reliable protocols for its subsequent derivatization, as detailed in this guide, underscore its potential to accelerate the discovery and development of novel chemical entities across various scientific disciplines. By leveraging the unique attributes of this compound, researchers can more efficiently navigate the complexities of molecular design and synthesis.
References
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BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from BenchChem website.[5]
-
Taylor & Francis Group. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Figshare.[1][6]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.[16]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website.[20]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website.[21]
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Kunz, R. K., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Journal of the American Chemical Society, 127(10), 3240–3241.[24]
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McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082.[25]
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Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]17]
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-
PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from ResearchGate.[9]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.[10]
-
The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Retrieved from [Link]14]
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]11]
-
Various Authors. (2025). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate.
-
Various Authors. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate.[2]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]15]
-
Zhang, Y., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5143–5150.[12]
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An In-depth Technical Guide to Identifying Potential Biological Targets of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic Acid Derivatives
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and specificity. The molecule, 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid, presents a compelling scaffold for drug discovery, merging the rigid, three-dimensional geometry of a cyclopropane ring with the established pharmacophoric properties of benzoic acid. The cyclopropane moiety is increasingly utilized in drug design to confer metabolic stability, improve binding affinity to biological targets, and introduce conformational rigidity.[1][2] This inherent rigidity allows for precise spatial positioning of functional groups, which can lead to higher potency and selectivity.[1]
This technical guide provides a comprehensive exploration of the potential biological targets for derivatives of this compound. As a Senior Application Scientist, the following sections will not only list potential targets but also delve into the scientific rationale behind their selection and provide detailed, actionable experimental workflows for their identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical scaffold.
I. Rationale for Target Exploration: Insights from Structural Analogs
While direct biological data for this compound is limited, the activities of its constituent moieties and structurally related compounds provide a strong foundation for hypothesizing potential targets.[2]
The Cyclopropane Moiety: A Driver of Potency and Selectivity
The cyclopropane ring is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[3] Its unique electronic and steric properties are leveraged to modulate pharmacological activity.[4] For instance, cyclopropyl groups have been integral to the development of potent enzyme inhibitors, including those targeting viral proteases and kinases.[5][6] The strained ring system can mimic the transition states of enzymatic reactions, leading to potent inhibition.[2]
The Benzoic Acid Moiety: A Versatile Pharmacophore
Benzoic acid and its derivatives are well-established pharmacophores with a wide array of biological activities, including anti-inflammatory and anticancer properties.[7][8][9] The carboxylic acid group can participate in crucial hydrogen bonding interactions within the active sites of enzymes or the ligand-binding pockets of receptors.
Synergistic Potential: Learning from Cyclopropyl-Benzoic Acid Analogs
The combination of these two moieties in a single scaffold has led to the discovery of potent biological agents. Notably, derivatives of cyclopropyl-benzoic acid have been identified as highly potent and selective antagonists of the prostaglandin E2 receptor subtype 4 (EP4), a key target for inflammatory pain.[10][11] Furthermore, a derivative of cyclopropylmethoxy-benzoic acid has demonstrated efficacy in attenuating TGF-β1-induced epithelial-mesenchymal transition, a critical process in pulmonary fibrosis, by inhibiting the Smad signaling pathway.[12]
Based on these precedents, we can logically infer that derivatives of this compound are prime candidates for investigation as:
-
Enzyme Inhibitors: Particularly targeting proteases, kinases, and metabolic enzymes.
-
Receptor Modulators: With a focus on G-protein coupled receptors (GPCRs) involved in inflammation and signaling pathways.
-
Inhibitors of Protein-Protein Interactions: Where the rigid scaffold can disrupt key pathological interactions.
II. Strategic Workflows for Target Identification and Validation
A multi-pronged approach is essential for the successful identification and validation of biological targets. The following experimental workflows are designed to be self-validating, with each step providing a higher level of confidence in the target's relevance.
A. Initial Target Identification: Casting a Wide Net
The initial phase aims to generate a list of potential protein interactors through unbiased, high-throughput methods.
1. Affinity-Based Chemical Proteomics
This powerful technique enables the identification of proteins that directly bind to a small molecule of interest.
Experimental Protocol:
-
Probe Synthesis: Synthesize an affinity probe by chemically modifying the this compound derivative. This typically involves introducing a linker arm and a reactive group (e.g., a photo-activatable group like a diazirine) or an affinity tag (e.g., biotin). A negative control probe, structurally similar but lacking the key binding features, should also be synthesized.
-
Cell Lysate Incubation: Incubate the affinity probe with a relevant cell lysate (e.g., from a cancer cell line or primary inflammatory cells).
-
Crosslinking/Capture: For photo-affinity probes, irradiate with UV light to covalently link the probe to its binding partners. For biotinylated probes, capture the probe-protein complexes using streptavidin-coated beads.
-
Protein Enrichment and Digestion: Elute the captured proteins and digest them into peptides using trypsin.
-
Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins.
-
Data Analysis: Compare the proteins identified using the active probe to those from the negative control and no-probe experiments to identify specific binders.
Causality Behind Experimental Choices: The use of a negative control is critical to distinguish specific interactors from non-specific background binding, thus enhancing the trustworthiness of the identified hits.
Diagram: Affinity-Based Chemical Proteomics Workflow
Caption: Workflow for identifying protein targets using affinity-based chemical proteomics.
2. Phenotypic Screening and Target Deconvolution
This approach starts with identifying a desired cellular phenotype and then works backward to identify the molecular target responsible for that effect.
Experimental Protocol:
-
High-Content Screening (HCS): Screen a library of this compound derivatives against a panel of cell lines using HCS to identify compounds that induce a specific phenotype (e.g., apoptosis in cancer cells, inhibition of inflammatory cytokine production).
-
Hit Confirmation and Dose-Response: Confirm the activity of hit compounds and determine their potency (EC50) and efficacy.
-
Target Deconvolution Strategies:
-
Transcriptomic/Proteomic Profiling: Treat cells with the active compound and analyze changes in gene or protein expression using RNA-seq or quantitative proteomics. Pathway analysis can suggest potential targets.
-
Resistant Mutant Generation: Generate cell lines resistant to the compound's effects and identify the mutations responsible for resistance through whole-genome sequencing. The mutated gene product is a strong candidate target.
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of the ligand. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.
-
Causality Behind Experimental Choices: Combining multiple deconvolution methods provides orthogonal evidence, significantly strengthening the case for a particular protein being the true biological target.
B. Target Validation: From Hit to Confirmed Target
Once a list of putative targets is generated, rigorous validation is required to confirm their biological relevance.
1. In Vitro Target Engagement and Functional Assays
Directly testing the interaction of the compound with the purified target protein is a crucial validation step.
Experimental Protocol:
-
Recombinant Protein Expression and Purification: Express and purify the candidate target protein.
-
Biophysical Binding Assays:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over it to measure binding kinetics (kon, koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat released or absorbed during the binding event to determine the binding affinity and thermodynamics.
-
-
Enzymatic or Functional Assays:
-
If the target is an enzyme, perform an in vitro enzyme inhibition assay to determine the compound's IC50 value.
-
If the target is a receptor, perform a radioligand binding assay or a functional assay (e.g., measuring downstream signaling events like cAMP production).
-
Data Presentation: In Vitro Assay Results
| Compound | Target | Assay Type | Binding Affinity (KD) | Functional Activity (IC50/EC50) |
| Derivative A | Protein X | SPR | 150 nM | 250 nM (Enzyme Inhibition) |
| Derivative B | Protein Y | ITC | 500 nM | 700 nM (Receptor Antagonism) |
| Derivative C | Protein Z | SPR | > 10 µM | Not Active |
2. Cellular Target Engagement and Mechanism of Action Studies
Confirming that the compound interacts with the target in a cellular context and elicits the expected downstream effects is the final step in validation.
Experimental Protocol:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of the target protein in intact cells upon ligand binding, providing evidence of target engagement in a physiological environment.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the compound's cellular activity is diminished in these cells, it strongly supports that the protein is the relevant target.
-
Pathway Analysis: Treat cells with the compound and measure the activity of downstream signaling pathways known to be modulated by the target. For example, if the target is a kinase, measure the phosphorylation of its known substrates.
Diagram: Target Validation Workflow
Caption: A stepwise approach for the validation of potential biological targets.
Conclusion
The chemical scaffold of this compound represents a promising starting point for the development of novel therapeutic agents. By leveraging the insights gained from structurally similar molecules and employing a systematic and rigorous approach to target identification and validation, researchers can effectively navigate the complexities of drug discovery. The workflows and protocols outlined in this guide provide a robust framework for elucidating the mechanism of action of derivatives of this scaffold and ultimately unlocking their full therapeutic potential. The integration of chemical proteomics, phenotypic screening, and detailed biochemical and cellular assays will be instrumental in identifying and validating novel drug targets, paving the way for the next generation of precision medicines.
References
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Grogan, A. et al. (2005). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Available at: [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Scanio, M. J. C. et al. (2018). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. ACS Publications. Available at: [Link]
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Albeck, A. et al. (2000). Peptidyl cyclopropenones: Reversible inhibitors, irreversible inhibitors, or substrates of cysteine proteases?. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]
-
Hanson, A. M. et al. (2023). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). 4-[[Cyclopropylmethyl-[4-(2-methoxyphenoxy)benzoyl]amino]methyl]benzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Available at: [Link]
-
Colucci, J. et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. PubMed. Available at: [Link]
-
Renata, H. et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. NIH. Available at: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]
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da Cruz, L. F. et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. Available at: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]
-
Kim, N. et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed. Available at: [Link]
-
Wang, Y. et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. Available at: [Link]
-
Blouin, M. et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed. Available at: [Link]
-
Zakharychev, V. V. et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Strategic Approach to the Synthesis of 6-Acylaminoisoquinolines Utilizing 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Preamble: The Rationale for Novel 6-Acylaminoisoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural alkaloids and synthetic compounds with significant therapeutic value.[1][2][3] These nitrogen-containing heterocycles are privileged structures known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Within this class, the 6-aminoisoquinoline moiety is a particularly valuable intermediate, notably used in the synthesis of potent kinase inhibitors for targeted cancer therapy.[6]
The acylation of the 6-amino group provides a powerful vector for chemical space exploration. By introducing diverse acyl groups, researchers can systematically modulate the steric, electronic, and pharmacokinetic properties of the parent molecule to optimize target engagement and biological activity. This guide details a robust and reproducible synthetic strategy for the preparation of a novel 6-acylaminoisoquinoline derivative using 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid . This specific acylating agent is of particular interest due to its unique three-dimensional topology conferred by the cyclopropane ring, a feature increasingly exploited in drug design to achieve high-affinity and selective interactions with protein binding sites.
This document provides a comprehensive, experience-driven protocol, explaining the causality behind each procedural step to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.
Overall Synthetic Strategy
The synthesis is logically designed as a two-stage process. First, the carboxylic acid is activated to a more reactive acylating species. Second, this activated intermediate is coupled with 6-aminoisoquinoline to form the target amide bond. This approach ensures a clean and efficient reaction, minimizing potential side products and simplifying purification.
Figure 2: Simplified mechanism of amide bond formation.
Materials:
-
6-Aminoisoquinoline (1.0 eq) [6]* Crude 4-(2-(methoxycarbonyl)cyclopropyl)benzoyl chloride (from Protocol 1, ~1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Round-bottom flask, magnetic stirrer, ice bath, and an inert atmosphere setup.
Procedure:
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 6-aminoisoquinoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent potential side reactions.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride (~1.1 eq) from Protocol 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled 6-aminoisoquinoline solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 6-aminoisoquinoline is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification: The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-(2-(methoxycarbonyl)cyclopropyl)benzamido)isoquinoline. [7]
Data Presentation and Expected Results
The following table summarizes the key parameters and expected outcomes for the acylation reaction.
| Parameter | Value / Description | Rationale / Notes |
| 6-Aminoisoquinoline | 1.0 eq | Limiting reagent. |
| Acyl Chloride | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the limiting amine. |
| Base (Triethylamine) | 1.5 eq | Scavenges HCl byproduct. An excess ensures the reaction medium remains basic. |
| Solvent | Anhydrous DCM / THF | Aprotic and unreactive towards the reagents; good solubility. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity; warming ensures reaction completion. |
| Reaction Time | 4 - 6 hours | Typical duration; should be monitored by TLC. |
| Expected Yield | 75 - 90% | Based on similar acylation procedures. [8][9] |
| Expected Purity | >95% (after chromatography) | HPLC is recommended for final purity assessment. [10] |
Characterization of Final Product
To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic peaks for the isoquinoline ring protons, the aromatic protons of the benzoyl group, the cyclopropyl protons, and the methyl ester singlet. The amide N-H proton will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for all unique carbon atoms, including the two carbonyl carbons (amide and ester).
-
HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement of the molecular ion, confirming the elemental composition of the final product.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound. [10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Poor quality starting materials. | 1. Ensure Protocol 1 is performed under strictly anhydrous conditions and use the acyl chloride immediately.2. Use at least 1.5 eq of a dry, non-nucleophilic base.3. Verify the purity of 6-aminoisoquinoline. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Side reactions (e.g., di-acylation).3. Degradation of product. | 1. Increase reaction time or gently warm the mixture.2. Ensure slow, controlled addition of the acyl chloride at 0 °C.3. Use a milder work-up procedure. |
| Difficulty in Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography; try a different stationary phase (e.g., alumina) or consider recrystallization. [11] |
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2020-2025). MDPI. [Link]
-
Recent advances in the synthesis of isoquinoline and its analogue: a review. (2016). ResearchGate. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Institutes of Health. [Link]
-
Isoquinoline. Wikipedia. [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis of Isoquinoline Alkaloids. (2002). ACS Publications. [Link]
-
Isoquinoline derivatives and its medicinal activity. (2024). AIMS Press. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. [Link]
-
Synthesis of isoquinoline derivatives. (2023). ResearchGate. [Link]
- Purification of isoquinoline. (1989).
-
A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. (2015). PubMed. [Link]
-
Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. (2016). Organic Chemistry Portal. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2023). MDPI. [Link]
-
Extraction and Purification of Isoquinoline from Wash Oil. (2013). ResearchGate. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). Royal Society of Chemistry. [Link]
-
Isoquinoline Impurities and Related Compound. Veeprho. [Link]
- Methods for the preparation of 6-aminoisoquinoline. (2018).
-
A conventional new procedure for N-acylation of unprotected amino acids. (2007). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]
- 6. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid in the Synthesis of Potent p38 MAP Kinase Inhibitors
Introduction: Targeting Inflammation at its Source with p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of inflammatory responses.[1][2] This pathway is activated by a variety of cellular stressors, including inflammatory cytokines, and plays a pivotal role in the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1][2] Dysregulation of the p38 MAP kinase pathway is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease (COPD).[3][4] Consequently, the development of small molecule inhibitors targeting p38 MAP kinase has been a major focus of drug discovery efforts.[5][6]
A promising structural motif that has been incorporated into p38 MAP kinase inhibitors is the cyclopropyl group. This small, rigid ring system can impart favorable pharmacological properties, including increased potency and improved metabolic stability. This application note provides a detailed guide for the synthesis of a potent p38 MAP kinase inhibitor utilizing 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid as a key building block. We will delve into the rationale behind the synthetic strategy, provide a step-by-step protocol, and discuss the significance of the resulting compound in the context of p38 MAP kinase inhibition.
The p38 MAP Kinase Signaling Cascade: A Prime Target for Intervention
The p38 MAP kinase pathway is a multi-tiered cascade that translates extracellular signals into a cellular response. The pathway is initiated by the activation of upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6, which in turn phosphorylate and activate p38 MAP kinase.[3] Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, ultimately leading to the production of inflammatory cytokines.
Figure 1: Simplified diagram of the p38 MAP kinase signaling pathway and the point of intervention for p38 inhibitors.
Synthetic Strategy: Leveraging Amide Coupling for Inhibitor Synthesis
The synthesis of the target p38 MAP kinase inhibitor hinges on a robust and widely utilized reaction: amide bond formation. In this strategy, the carboxylic acid group of This compound is activated and subsequently coupled with a suitable amine-containing fragment to yield the final inhibitor. The choice of coupling reagents is critical for achieving high yields and minimizing side reactions.
Figure 2: General workflow for the synthesis of a p38 MAP kinase inhibitor via amide coupling.
Detailed Experimental Protocol
This protocol details the synthesis of a representative p38 MAP kinase inhibitor, N-(4-benzoylphenyl)-4-(2-(methoxycarbonyl)cyclopropyl)benzamide, a conceptual analogue based on the work on N-cyclopropylbenzamide-benzophenone hybrids.[5]
Materials and Reagents:
-
This compound
-
(4-aminophenyl)(phenyl)methanone
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting acid in anhydrous DMF.
-
Addition of Amine and Coupling Agents: To the stirred solution, add (4-aminophenyl)(phenyl)methanone (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.).
-
Base Addition: Add DIPEA (2.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product, N-(4-benzoylphenyl)-4-(2-(methoxycarbonyl)cyclopropyl)benzamide.
Characterization of the Starting Material and Product:
While specific analytical data for this compound is not widely published, characterization would typically involve:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
The final product should be characterized using similar analytical techniques to confirm its identity and purity.
Quantitative Data and Biological Activity
The potency of p38 MAP kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below presents representative data for cyclopropyl-containing p38 MAP kinase inhibitors from the literature, highlighting the potential potency of the synthesized compound.[5]
| Compound | p38α MAPK IC₅₀ (µM) |
| Reference Compound 1 | 0.027 |
| Reference Compound 2 | 0.150 |
Note: The IC₅₀ values are for illustrative purposes and are based on published data for structurally related compounds.
Structure-Activity Relationship (SAR) Insights
The inclusion of the cyclopropylbenzoic acid moiety is a deliberate design choice. The cyclopropyl group can occupy a specific hydrophobic pocket in the ATP-binding site of p38 MAP kinase, contributing to enhanced binding affinity. The benzoic acid portion serves as a scaffold for attaching other pharmacophoric elements that can interact with key residues in the kinase domain. Further optimization of the inhibitor could involve modifications to the benzophenone fragment to improve interactions with the enzyme and enhance selectivity over other kinases.
Conclusion and Future Directions
This application note has outlined a comprehensive strategy for the synthesis of a potent p38 MAP kinase inhibitor using this compound as a key intermediate. The provided protocol offers a reliable method for accessing this class of compounds, which hold significant promise for the development of novel anti-inflammatory therapeutics. Future work could focus on the synthesis of a library of analogues to further explore the structure-activity relationship and to optimize the pharmacokinetic and pharmacodynamic properties of these promising inhibitors.
References
-
Heo, J., Shin, H. B., Lee, J. W., Kim, T., Inn, K. S., & Kim, N. J. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & medicinal chemistry letters, 25(17), 3694–3698. [Link]
-
Wikipedia. P38 mitogen-activated protein kinases. [Link]
-
Lee, M. R., & Tsai, K. C. (2006). Practical synthesis of a p38 MAP kinase inhibitor. The Journal of organic chemistry, 71(13), 5000–5002. [Link]
-
Kumar, S., McDonnell, P. C., & Young, P. R. (2000). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current opinion in pharmacology, 1(5), 513–520. [Link]
Sources
- 1. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-[[Cyclopropylmethyl-[4-(2-methoxyphenoxy)benzoyl]amino]methyl]benzoic acid | C26H25NO5 | CID 117903311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for the esterification of "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid"
Application Note & Protocol
Selective Esterification of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic Acid for Advanced Intermediate Synthesis
Abstract
This document provides a comprehensive guide for the selective esterification of the carboxylic acid moiety in this compound, a key process for the synthesis of advanced pharmaceutical intermediates and complex molecular scaffolds. The primary challenge lies in achieving selective esterification of the benzoic acid group without inducing transesterification or hydrolysis of the pre-existing methyl ester on the cyclopropyl ring. This guide evaluates several common esterification methodologies and presents a detailed, optimized protocol for the Steglich esterification, a mild and highly efficient method suitable for this specific substrate. An alternative protocol using trimethylsilyldiazomethane (TMS-diazomethane) for selective methylation is also discussed. The causality behind reagent selection, reaction conditions, and procedural steps is explained to provide researchers with a robust and reproducible methodology.
Introduction and Strategic Considerations
This compound is a bifunctional molecule featuring two distinct esterifiable sites: a carboxylic acid and a methyl ester. In multi-step organic synthesis, it is often necessary to selectively modify the carboxylic acid while preserving the integrity of the existing methyl ester. Aggressive reaction conditions, such as the high temperatures and strong mineral acids typical of Fischer-Speier esterification, pose a significant risk of unwanted side reactions, including transesterification if the alcohol used does not match the existing ester.[1][2]
Therefore, the choice of esterification method is critical. An ideal methodology must:
-
Operate under mild, preferably neutral, conditions.
-
Exhibit high functional group tolerance.
-
Proceed efficiently at or near room temperature to minimize energy input and side reactions.
Based on these criteria, two primary methods are recommended: the Steglich Esterification for general ester synthesis and diazomethane-based methylation for the specific synthesis of the corresponding dimethyl ester. This guide will focus on the Steglich protocol due to its broader applicability and enhanced safety profile.
Mechanistic Insight: The Steglich Esterification
The Steglich esterification is a powerful coupling reaction that converts a carboxylic acid and an alcohol into an ester under neutral conditions.[3][5] Its efficacy, particularly for sensitive or complex substrates, stems from its unique activation mechanism. The reaction employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4][6]
The mechanism proceeds via two key stages:
-
Activation of the Carboxylic Acid: The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[4][7]
-
DMAP-Catalyzed Acyl Transfer: While the alcohol can attack the O-acylisourea directly, this pathway is often slow. DMAP, being a superior nucleophile, rapidly attacks the intermediate to form a resonance-stabilized N-acylpyridinium salt.[4][5] This new intermediate is significantly more electrophilic and reactive towards the alcohol. The subsequent attack by the alcohol regenerates the DMAP catalyst and yields the desired ester.
Throughout this process, the DCC is consumed and converted into N,N'-dicyclohexylurea (DCU), a stable urea byproduct that is insoluble in most common organic solvents and can be easily removed by filtration.[8][9]
Caption: Mechanism of the Steglich Esterification.
Detailed Experimental Protocol: Steglich Esterification
This protocol describes the synthesis of an ethyl ester derivative as an example. It can be adapted for other primary or secondary alcohols.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Purpose |
| This compound | C₁₂H₁₂O₄ | 220.22 | 1.0 | 1.0 | 220 mg | Starting Material |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 | 1.1 | 227 mg | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 | 0.1 | 12 mg | Nucleophilic Catalyst |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 1.5 | 1.5 | 87 µL | Nucleophile (Alcohol) |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | - | - | 10 mL | Solvent |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | - | - | 2 x 15 mL | Aqueous Wash (Acid) |
| Brine (Saturated NaCl aq.) | NaCl | - | - | - | 1 x 15 mL | Aqueous Wash (Water) |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | - | ~1-2 g | Drying Agent |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (220 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: To the stirred solution, add ethanol (87 µL, 1.5 mmol), followed by 4-dimethylaminopyridine (12 mg, 0.1 mmol).
-
Initiation of Reaction: In a separate weighing boat, measure N,N'-dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol). Add the DCC to the reaction mixture in one portion. Causality Note: Adding the DCC last ensures that the catalytic system is in place to favor the productive pathway over potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form within 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up - Byproduct Removal: Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation of the DCU. Filter the mixture through a Büchner funnel or a cotton plug in a pipette to remove the solid DCU. Wash the solid with a small amount of cold DCM (~2-3 mL) to recover any trapped product.
-
Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (15 mL) to remove DMAP, saturated sodium bicarbonate solution (15 mL) to remove any unreacted carboxylic acid, and finally with brine (15 mL) to remove residual water.[10] Safety Note: Vent the separatory funnel frequently after the bicarbonate wash due to CO₂ evolution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ester product.
Alternative Protocol: Methyl Esterification with TMS-Diazomethane
For the specific synthesis of the dimethyl ester, (trimethylsilyl)diazomethane (TMS-diazomethane) offers a highly efficient and safer alternative to the hazardous diazomethane gas.
4.1. Principle and Safety
The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates the TMS-diazomethane, followed by an Sₙ2 reaction where the carboxylate anion attacks the methyl group, displacing nitrogen gas and a trimethylsilyl byproduct.[11][12]
WARNING: TMS-diazomethane is toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
4.2. Protocol Outline
-
Dissolve this compound (1.0 eq) in a mixture of an inert solvent like diethyl ether or THF and methanol (e.g., 7:2 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMS-diazomethane (commercially available as a 2.0 M solution in hexanes, ~1.1-1.2 eq) dropwise. Vigorous evolution of nitrogen gas will be observed.
-
Stir the reaction at 0 °C for 1-2 hours or until TLC analysis shows complete consumption of the starting material.
-
Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Allow the mixture to warm to room temperature and concentrate in vacuo. The resulting product is often of high purity, but can be further purified by chromatography if needed.
Experimental Workflow and Data Summary
Caption: General workflow for Steglich esterification.
References
- Grokipedia. Steglich esterification.
- Eisenbraun, E. J., Morris, R. N., & Adolphen, G. (n.d.). Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane. Journal of Chemical Education.
- Organic Chemistry Portal. Steglich Esterification.
- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.
- TCI Chemicals. (2023). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
- Scribd. Steglich Esterification Guide.
- Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances.
- Nguyen, T. A. T., et al. (2021). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology.
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
- JoVE. (2026). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
- Master Organic Chemistry. (2026). Diazomethane (CH2N2).
- Benchchem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
-
Chemistry Steps. Fischer Esterification. Available from: [Link]
- University of Michigan. Fischer Esterification.
-
Organic Chemistry Data. Acid to Ester - Common Conditions. Available from: [Link]
- Parent, A., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
-
Wikipedia. Steglich esterification. Available from: [Link]
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Suzuki coupling reactions involving "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid"
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Involving "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid" Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern drug discovery and materials science, the cyclopropyl group has emerged as a "privileged" structural motif. Its inherent three-dimensionality and strained ring system confer unique properties upon parent molecules, including enhanced metabolic stability, improved binding potency through conformational rigidity, and novel physicochemical characteristics.[1][2][3][4] The molecule "this compound" represents a versatile building block, combining the desirable cyclopropyl feature with a functionalized aromatic core, making it a valuable precursor for the synthesis of complex pharmaceutical intermediates and functional materials.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[5][6] Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool for researchers. This guide provides a comprehensive overview, detailed protocols, and expert insights for successfully employing derivatives of "this compound" in Suzuki-Miyaura coupling reactions.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate.[5] The catalytic cycle, which is the engine of this transformation, proceeds through three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts itself into the carbon-halide bond of the aryl halide, forming a new Palladium(II) complex. This is often the rate-determining step of the cycle.[5]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the Palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group to be transferred.[7]
-
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product and regenerating the active Palladium(0) catalyst, which re-enters the catalytic cycle.[5]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle
Critical Experimental Parameters: A Scientist's Guide to Reaction Design
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a substrate like a halogenated derivative of "this compound," careful consideration of each component is crucial.
1. The Aryl Halide Substrate
The topic molecule itself is not ready for Suzuki coupling. It must first be halogenated at the aromatic ring, typically at the position ortho to the cyclopropyl group if directing effects are considered, or more commonly, synthesized from a pre-halogenated starting material. The choice of halide (X) is critical.
-
Reactivity Order: I > Br > OTf >> Cl.[8]
-
Practical Choice: Aryl bromides offer a good balance of reactivity, stability, and cost, making them the most common choice for synthetic campaigns.[2] Aryl chlorides are less reactive and often require more specialized, highly active catalyst systems.[9]
For this guide, we will assume the use of Methyl 4-bromo-2-(2-(methoxycarbonyl)cyclopropyl)benzoate or a similar aryl bromide as the starting electrophile.
2. The Organoboron Reagent
A variety of arylboronic acids and their ester derivatives can be used.
-
Boronic Acids (Ar-B(OH)₂): Widely available but can be prone to degradation via protodeboronation, especially under harsh conditions.[10]
-
Boronic Esters (e.g., Pinacol Esters): Generally more stable than the corresponding acids, which can improve reaction robustness and reproducibility.[11]
3. The Palladium Catalyst and Ligand System
The choice of catalyst is arguably the most important factor.
-
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst for many standard couplings.[1] Alternatively, a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) can be combined with a phosphine ligand.
-
Modern Ligands: For more challenging, sterically hindered, or electron-rich substrates, bulky and electron-rich phosphine ligands developed by groups like Buchwald (e.g., SPhos, XPhos) are often superior, allowing for lower catalyst loadings and milder reaction temperatures.[8][9]
-
Ligand-Free Options: In some cases, particularly with activated substrates, ligand-free systems like Palladium on Carbon (Pd/C) can be effective and offer the advantage of easy removal by filtration.[5]
4. The Base
The base is essential for activating the boronic acid for transmetalation. The choice can significantly impact reaction outcomes.
-
Potassium Carbonate (K₂CO₃): A versatile, inexpensive, and widely used base, often employed in an aqueous solution. It is an excellent first choice for screening.[4][5]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective in anhydrous conditions or for less reactive coupling partners.[9]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used in solvents like dioxane for difficult couplings.[2]
5. The Solvent System
A solvent system that can dissolve both the organic substrates and the inorganic base is required.
-
Biphasic Systems: Mixtures of an organic solvent (e.g., Toluene, 1,4-Dioxane, THF) and water are most common.[1][2][5] The water dissolves the base, facilitating the reaction at the interface.
-
Degassing: It is critical to thoroughly degas the solvent and the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it or by using freeze-pump-thaw cycles. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[10]
Data Presentation: Typical Reaction Parameters
The following table summarizes common conditions for Suzuki-Miyaura coupling of aryl bromides, providing a strong starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Citation |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Good balance of reactivity and stability.[2] |
| Boronic Acid | Arylboronic Acid (1.2–1.5 equiv) | Excess ensures complete consumption of the aryl halide. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Pd(PPh₃)₄ is a reliable standard. Buchwald systems are for higher efficiency.[1][9] |
| Base | K₂CO₃ or K₃PO₄ (2.0–3.0 equiv) | K₂CO₃ is a versatile standard; K₃PO₄ can be more effective.[5][9] |
| Solvent | Toluene/H₂O (4:1) or 1,4-Dioxane/H₂O (4:1) | Common biphasic systems that facilitate dissolution of all components.[2][5] |
| Temperature | 80–110 °C | Sufficient thermal energy to drive the catalytic cycle without decomposition.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst.[10] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium compounds, organic solvents, and bases can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Reaction Optimization
This protocol is designed for small-scale screening to identify the optimal conditions for your specific substrates.
-
Preparation: To an array of oven-dried reaction vials equipped with small magnetic stir bars, add the halogenated "this compound" derivative (e.g., 0.1 mmol, 1.0 equiv).
-
Reagent Addition:
-
Add the desired arylboronic acid (0.12 mmol, 1.2 equiv).
-
Add the base to be screened (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv).
-
In a glovebox or under an inert atmosphere, add the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.003 mmol, 3 mol%).
-
-
Solvent Addition: Add the degassed solvent system (e.g., 1.0 mL of Toluene/H₂O 4:1) to each vial.
-
Reaction: Seal the vials tightly with screw caps and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 90 °C).
-
Monitoring: Stir the reactions for a set time (e.g., 4-12 hours). Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Analysis: Once complete, cool the reactions to room temperature and compare the outcomes to determine the optimal catalyst, base, and solvent combination.
Protocol 2: Optimized Preparative Scale Procedure
This protocol describes a representative procedure for a larger-scale synthesis based on commonly successful conditions.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated derivative of "this compound" (e.g., 10 mmol, 1.0 equiv), the desired arylboronic acid (12 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 25 mmol, 2.5 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.3 mmol, 3 mol%).
-
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Using a syringe, add 50 mL of a degassed 4:1 mixture of Toluene and Water.
-
Heating & Monitoring:
-
Lower the flask into a pre-heated oil bath at 100 °C.
-
Stir the mixture vigorously. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS.
-
-
Work-up:
-
Once the starting material is consumed (typically 6-16 hours), cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final compound.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
-
Visualization of the Experimental Workflow
Caption: General Laboratory Workflow for Suzuki-Miyaura Coupling
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) was oxidized by atmospheric oxygen. 2. Insufficient Heating: Reaction temperature is too low. 3. Poor Reagent Quality: Boronic acid may have degraded. | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[10] 2. Increase the reaction temperature in 10 °C increments. 3. Use fresh, high-purity boronic acid or switch to a more stable pinacol ester. |
| Significant Side Products | 1. Homocoupling: Coupling of two boronic acid molecules. Often caused by oxygen. 2. Dehalogenation: The starting aryl halide is reduced, replacing the halide with hydrogen. 3. Protodeboronation: The boronic acid C-B bond is cleaved by a proton source. | 1. Improve degassing procedures. Consider a different ligand that favors cross-coupling. 2. Screen different bases or solvent systems. This side-reaction can be complex and substrate-dependent. 3. Use anhydrous solvents if possible, or a stronger, non-nucleophilic base. Using boronate esters can also mitigate this issue. |
| Ester Hydrolysis | The methyl ester on the substrate is cleaved under basic reaction conditions. | Use a milder base such as potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[7][10] Alternatively, run the reaction at a lower temperature for a longer duration. If hydrolysis persists, protect the carboxylic acid and deprotect in a final step. |
| Poor Solubility | Reactants are not fully dissolved, leading to a slow or incomplete reaction. | Screen alternative solvent systems. Dioxane, DMF, or THF-based systems may offer better solubility for your specific substrates.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling is a formidable tool for leveraging the synthetic potential of "this compound" and its derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst system, base, and solvent—researchers can reliably construct complex molecular architectures. This guide serves as a foundational resource, empowering scientists and drug development professionals to troubleshoot challenges and successfully apply this cornerstone reaction to accelerate their research endeavors.
References
-
Xue, Z., Dai, X., Yu, L., Yang, Z., Hong, Y., Pu, Y., Zhou, Y., & Huang, F. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046.
-
BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. BenchChem Application Notes.
-
Fallah, E., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
-
Garg, N. K., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science.
-
Wass, D. F., et al. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
-
Kumar, V., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
-
Hor, T. S. A., et al. A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances.
-
Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2462.
-
Feng, L., et al. (2024). Palladium catalyst immobilized on functionalized hyper–cross-linked polymers with 8-hydroxyquinoline as monomer for Suzuki–Miyaura coupling reactions. ResearchGate.
-
ResearchGate. (2017). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid and tetraphenylboron sodium.
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
-
Reddit r/OrganicChemistry. (2021). Do carboxylic acids interfere with Suzukis?
-
Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 7(8), 5154–5163.
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(22), 7584–7593.
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
-
Itami, K., et al. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis. Nature Communications, 6, 7461.
-
BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling Reactions for Aryl Bromides. BenchChem Application Notes.
-
BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. BenchChem Application Notes.
-
Buchwald, S. L., & Fors, B. P. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 130(40), 13418–13427.
-
Organic Chemistry Portal. Suzuki Coupling.
-
ResearchGate. (2017). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with...
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The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). PharmaBlock.
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
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Application of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid in Parallel Synthesis: A Guide for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group has become a privileged structural motif in modern drug discovery, prized for its unique conformational and electronic properties.[1][2] Its incorporation into small molecules can significantly enhance metabolic stability, binding affinity, and potency by introducing a rigid, three-dimensional element.[1][3] The building block, 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid , offers a strategic entry point for leveraging these benefits in the rapid generation of diverse chemical libraries. This bifunctional molecule features two orthogonal points for chemical diversification: a carboxylic acid and a methyl ester. This allows for a two-step, divergent synthesis approach, making it an ideal scaffold for parallel synthesis campaigns aimed at exploring vast chemical space efficiently.
This guide provides a comprehensive overview and detailed protocols for the application of "this compound" in solution-phase parallel synthesis, a cornerstone of modern medicinal chemistry for generating focused libraries of compounds.
The Power of a Bifunctional Scaffold
The structure of this compound is uniquely suited for parallel synthesis. The benzoic acid moiety provides a handle for a primary diversification step, typically through robust amide bond formation with a library of amines. The methyl ester of the cyclopropylcarboxylic acid offers a second, independent site for diversification. This ester can be hydrolyzed and subsequently coupled with another library of amines, or directly amidated under certain conditions, to generate a matrix of novel compounds. This divergent approach allows for the exponential expansion of a compound collection from a single, strategically designed scaffold.
Workflow for Parallel Library Synthesis
The overall workflow for utilizing this compound in a parallel synthesis campaign can be broken down into three key stages: Primary Amidation, Secondary Diversification, and High-Throughput Purification.
Caption: General workflow for parallel library synthesis.
PART 1: Detailed Experimental Protocols
Protocol 1: Parallel Amide Bond Formation (Primary Diversification)
This protocol details the coupling of the benzoic acid moiety of the scaffold with a library of primary and secondary amines using HATU, a highly efficient coupling reagent suitable for automated and parallel synthesis platforms.[4][5][6]
Materials:
-
This compound
-
Library of primary and secondary amines (dissolved in DMF or DMSO)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
96-well reaction block
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 eq) in anhydrous DMF.
-
Prepare stock solutions of each amine in the library (1.1 eq) in anhydrous DMF in a 96-well plate format.
-
Prepare a fresh stock solution of HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well containing an amine solution, add the stock solution of this compound.
-
Add the HATU/DIPEA solution to each well to initiate the coupling reaction.
-
Seal the reaction block and shake at room temperature for 2-4 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.
-
-
Work-up (Aqueous Quench):
-
Upon completion, quench the reactions by adding water to each well.
-
Extract the products by adding ethyl acetate to each well, shaking, and then carefully removing the organic layer. This process can be automated using liquid handling systems.
-
Combine the organic extracts for each compound and evaporate the solvent to yield the crude intermediate library.
-
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Scaffold |
| Amine Library | 1.1 | Diversification Element 1 |
| HATU | 1.2 | Coupling Reagent |
| DIPEA | 3.0 | Base |
Protocol 2: Secondary Diversification via Hydrolysis and Amidation
This two-step protocol involves the saponification of the methyl ester followed by a second amide coupling.
Step 2a: Parallel Hydrolysis of the Methyl Ester
Materials:
-
Intermediate library from Protocol 1
-
Lithium hydroxide (LiOH)
-
THF (Tetrahydrofuran) / Water mixture
-
1M HCl
-
96-well reaction block
Procedure:
-
Reaction Setup:
-
Dissolve the crude intermediate from each well of the previous step in a THF/water (3:1) mixture.
-
Add an aqueous solution of LiOH (2.0 eq) to each well.
-
Seal the reaction block and heat to 40-50 °C with shaking for 2-16 hours, monitoring for the disappearance of the starting material by LC-MS.
-
-
Work-up and Acidification:
-
Cool the reaction block to room temperature.
-
Acidify each well by adding 1M HCl until the pH is ~3-4.
-
Extract the carboxylic acid products with ethyl acetate.
-
Evaporate the solvent to yield the crude carboxylic acid intermediate library.
-
Step 2b: Parallel Amide Bond Formation (Secondary Diversification)
This step is analogous to Protocol 1, using the newly formed carboxylic acid and a second, different library of amines.
Materials:
-
Crude carboxylic acid intermediate library
-
Second library of primary and secondary amines
-
HATU, DIPEA, and anhydrous DMF or DMSO
Procedure:
-
Follow the procedure outlined in Protocol 1 , substituting the starting benzoic acid with the carboxylic acid intermediates from Step 2a and using the second amine library.
PART 2: High-Throughput Purification
Purification is often the bottleneck in parallel synthesis.[7] Automated Solid-Phase Extraction (SPE) is a robust and efficient method for the high-throughput purification of compound libraries.[8][9]
Protocol 3: Automated Parallel Purification using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific properties of the synthesized library. Mixed-mode SPE cartridges (combining ion-exchange and reversed-phase) are often effective for capturing a broad range of compounds.
Materials:
-
Crude final product library dissolved in a suitable solvent (e.g., DMSO)
-
SPE cartridges (e.g., mixed-mode C18/Strong Cation Exchange)
-
Automated SPE system
-
Conditioning, loading, washing, and elution solvents (e.g., methanol, water, acetonitrile, with and without acid/base modifiers like formic acid or ammonium hydroxide)
General SPE Workflow:
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Procedure:
-
Method Development: Optimize the SPE method using a small subset of the library to determine the ideal sorbent and solvent system for effective separation of the desired products from unreacted starting materials and coupling reagents.
-
Automated Purification: Program the automated SPE system with the optimized method. The system will perform the conditioning, loading, washing, and elution steps for each well of the 96-well plate.
-
Fraction Collection: Collect the eluate containing the purified product in a new 96-well plate.
-
Solvent Evaporation and Quality Control: Evaporate the solvent from the collection plate. Perform LC-MS analysis on each well to confirm the purity and identity of the final compounds.
Conclusion
"this compound" is a valuable and versatile building block for parallel synthesis in drug discovery. Its bifunctional nature allows for the creation of large and diverse compound libraries through a divergent synthetic strategy. By combining robust amide coupling chemistries with high-throughput purification techniques like automated SPE, researchers can significantly accelerate the design-make-test-analyze cycle, leading to the faster identification of novel hit compounds. The protocols outlined in this guide provide a solid framework for the successful implementation of this building block in medicinal chemistry programs.
References
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Parallel purification of microscale libraries via automated solid phase extraction. SLAS Technol. 2024 Apr;29(2):100126.
-
Solid-phase Extraction for Combinatorial Libraries. J Chromatogr A. 2000 Jul 14;885(1-2):305-19.
-
Unlocking Innovation: The Versatility of 4-(Aminomethyl)benzoic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub.
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF on ResearchGate.
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
-
HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Formation.
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
-
Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. Request PDF on ResearchGate.
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF on ResearchGate.
-
Symmetric Building Blocks and Combinatorial Functional Group Transformation as Versatile Strategies in Combinatorial Chemistry. Sciforum.
-
The Crucial Role of 4-(Aminomethyl)benzoic Acid in Modern Pharmaceutical Synthesis.
-
Your solution for large-scale SPE purification: E-PAK.
-
Application Notes and Protocols for the Synthesis of Substituted Benzamides. Benchchem.
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry.
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
-
HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
-
Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. PMC - NIH.
-
Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.
-
Automated and Parallel Amide Synthesis. CiteDrive.
-
Solid Phase Extraction. University of York.
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
-
Solid-Phase Extraction. Chemistry LibreTexts.
-
Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. PubMed.
-
Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. PubMed.
-
Automated and Parallel Amide Synthesis. Request PDF on ResearchGate.
-
Synthesis of Carboxylic Acids. Chemistry LibreTexts.
-
Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Semantic Scholar.
-
Building blocks 1–5 suitable for amide library construction. ResearchGate.
-
Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634.
-
Building Block-Centric Approach to DNA-Encoded Library Design. PMC - NIH.
-
Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
-
Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube.
-
Preparation method of 4-aminomethylbenzoic acid. Google Patents.
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH.
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Application Notes and Protocols: Derivatization of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of the carboxylic acid group of "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid." This molecule presents a unique synthetic challenge due to the presence of both an aromatic carboxylic acid and a methyl ester, which may have different reactivities and steric considerations. These notes are intended for researchers, medicinal chemists, and professionals in drug development who are looking to modify this scaffold for various applications, including structure-activity relationship (SAR) studies, prodrug synthesis, and bioconjugation. We will explore several key derivatization pathways, including amide bond formation, esterification, and conversion to acyl chlorides, providing both theoretical background and practical, step-by-step protocols.
Introduction
"this compound" is a bifunctional molecule of interest in medicinal chemistry and materials science. The presence of a carboxylic acid on a benzoic acid ring offers a prime handle for derivatization, allowing for the introduction of a wide array of functional groups. This can be leveraged to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or to attach it to other molecules of interest. However, the presence of a methyl ester on the cyclopropyl ring necessitates careful consideration of reaction conditions to avoid unintended side reactions, such as hydrolysis or transesterification. This guide will address these challenges and provide robust protocols for the selective derivatization of the carboxylic acid moiety.
Chemical Structure and Reactivity Considerations
The structure of this compound features two key functional groups: a carboxylic acid and a methyl ester. The benzoic acid is a moderately acidic group, and its reactivity is influenced by the electron-donating or -withdrawing nature of the cyclopropyl substituent. The cyclopropyl group itself can exhibit some electronic effects, and its steric bulk may influence the accessibility of the carboxylic acid to certain reagents. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which is a critical consideration when selecting derivatization methods for the carboxylic acid.
PART 1: Amide Bond Formation
Amide bond formation is one of the most fundamental transformations in organic synthesis, particularly in medicinal chemistry, as the amide bond is a key feature of peptides and many pharmaceutical agents.[1][2][3] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and typically requires high temperatures, which can be incompatible with sensitive functional groups.[4][5] Therefore, the carboxylic acid must first be "activated."
Strategy 1: Carbodiimide-Mediated Amide Coupling
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for activating carboxylic acids.[6][] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[8]
Experimental Protocol: EDC/HOBt Mediated Amide Synthesis
This protocol describes the coupling of this compound with a generic primary or secondary amine using EDC and HOBt.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 220.22 | 1.0 | 1.0 |
| Amine (R1R2NH) | Varies | 1.1 | 1.1 |
| EDC.HCl | 191.70 | 1.2 | 1.2 |
| HOBt | 135.12 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 |
| Anhydrous Dichloromethane (DCM) or DMF | - | 10 mL | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Dissolve the acid in anhydrous DCM or DMF (10 mL).
-
Add the amine (1.1 mmol), HOBt (1.2 mmol), and DIPEA (2.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality Behind Choices:
-
EDC/HOBt: This combination is effective for a wide range of substrates and helps to minimize side products.[8] EDC is water-soluble, making its urea byproduct easier to remove during workup compared to DCC.
-
DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of EDC and the carboxylic acid, facilitating the reaction without competing as a nucleophile.
-
0 °C to RT: Starting the reaction at a lower temperature helps to control the initial exothermic reaction and can minimize potential side reactions.
Strategy 2: Acyl Fluoride Mediated Amide Coupling for Hindered Substrates
For sterically hindered amines or electron-deficient anilines, standard coupling reagents may fail. In such cases, converting the carboxylic acid to a more reactive acyl fluoride can be advantageous.[9] Reagents like cyanuric fluoride or (1-chloro-2-methylpropenyl)dimethylamine can be used for this transformation.
Workflow for Acyl Fluoride Mediated Coupling
Caption: Workflow for amide synthesis via an acyl fluoride intermediate.
PART 2: Esterification
Esterification of the carboxylic acid group can be useful for creating prodrugs or for modifying the pharmacokinetic profile of the parent molecule. Care must be taken to avoid transesterification of the existing methyl ester.
Strategy 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[10][11] This is an equilibrium-driven reaction, and using the alcohol as the solvent helps to drive the reaction towards the product.[12]
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the esterification of this compound with a simple primary or secondary alcohol.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 220.22 | 1.0 | 1.0 |
| Alcohol (R-OH) | Varies | Excess (solvent) | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.1 | 0.1 (catalytic) |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the desired alcohol (e.g., 10 mL of methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Expertise & Experience:
-
This method is most suitable for simple, unhindered alcohols that are liquids and can be used as the solvent.
-
For more precious or solid alcohols, alternative methods like Steglich esterification are recommended.[13]
Strategy 2: Alkylation with Alkyl Halides
Under basic conditions, the carboxylic acid can be deprotonated to form a carboxylate salt, which can then act as a nucleophile to displace a halide from an alkyl halide. This method is useful for introducing a variety of alkyl groups.
Experimental Protocol: Alkylation of Carboxylate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 220.22 | 1.0 | 1.0 |
| Alkyl Halide (R-X, e.g., ethyl iodide) | Varies | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 1.5 |
| Anhydrous DMF | - | 10 mL | - |
Procedure:
-
Combine this compound (1.0 mmol) and potassium carbonate (1.5 mmol) in a round-bottom flask.
-
Add anhydrous DMF (10 mL) and stir the suspension.
-
Add the alkyl halide (1.2 mmol) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, pour it into water (50 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
PART 3: Acyl Chloride Formation
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and anhydrides.[14][15] They are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[16][17]
Experimental Protocol: Synthesis of 4-(2-(methoxycarbonyl)cyclopropyl)benzoyl chloride
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 220.22 | 1.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 | 2.0 |
| Anhydrous Toluene or DCM | - | 10 mL | - |
| Catalytic DMF | - | 1 drop | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add this compound (1.0 mmol).
-
Add anhydrous toluene or DCM (10 mL) followed by a catalytic drop of DMF.
-
Add thionyl chloride (2.0 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (for toluene) or stir at room temperature (for DCM with oxalyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acyl chloride is often used immediately in the next step without further purification.
Trustworthiness:
-
Safety Note: This reaction should be performed in a well-ventilated fume hood as it produces corrosive HCl gas and toxic SO₂ gas.
-
The use of a catalytic amount of DMF can accelerate the reaction.[15]
Reaction Scheme for Acyl Chloride Formation and Subsequent Derivatization
Sources
- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Acyl chloride - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid" in Fragment-Based Drug Design
Introduction: The Strategic Value of a Constrained Scaffold in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification and lead generation, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD lies in a "bottom-up" approach: identifying low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits then serve as starting points for elaboration into more potent and selective lead compounds through structure-guided optimization.[4][5]
This guide focuses on the strategic application of a unique fragment, 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid , in FBDD campaigns. This molecule is distinguished by its rigid cyclopropyl linker, which imparts conformational constraint, and two key functional groups: a carboxylic acid and a methyl ester. The benzoic acid moiety provides a strong hydrogen-bonding and electrostatic interaction point, a common feature in many successful drugs, while the cyclopropyl scaffold offers a three-dimensional architecture that can explore protein topographies inaccessible to flat aromatic systems.[6] The methyl ester provides a readily modifiable handle for synthetic elaboration in the hit-to-lead phase.
This document will provide a comprehensive overview of the rationale for using this fragment, detailed protocols for its application in screening campaigns, and a guide to subsequent hit-to-lead optimization strategies.
Physicochemical Properties and Rationale for Use
The selection of fragments for a screening library is a critical first step in any FBDD program.[5] "this compound" possesses several desirable characteristics that make it an attractive candidate.
| Property | Value (Predicted/Approximate) | Significance in FBDD |
| Molecular Weight | ~220 g/mol | Falls within the "Rule of Three" for fragments (<300 Da).[3] |
| cLogP | ~2.5 | Provides a balance of solubility and permeability. |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Enables strong, directed interactions with the target.[6] |
| Hydrogen Bond Acceptors | 3 (Carbonyls, Methoxy) | Offers multiple points for hydrogen bonding. |
| Rotatable Bonds | 3 | The rigid core reduces the entropic penalty upon binding. |
The constrained nature of the cyclopropyl ring is of particular importance. In drug design, rigid scaffolds can lead to higher binding affinities by reducing the entropic cost of binding. Furthermore, the cyclopropyl group is known to often enhance metabolic stability and can act as a bioisostere for other groups, such as a gem-dimethyl or a phenyl ring, while presenting a distinct vector for substituent placement.
Proposed Synthesis of this compound
A plausible and well-established method for the synthesis of the cyclopropyl moiety is the Simmons-Smith reaction.[7] This reaction involves the cyclopropanation of an alkene using an organozinc carbenoid.
Protocol 1: Synthesis via Simmons-Smith Cyclopropanation
This protocol outlines a potential synthetic route starting from methyl 4-vinylbenzoate.
Step 1: Preparation of Methyl 4-vinylbenzoate
-
Commercially available 4-vinylbenzoic acid is esterified using methanol under acidic conditions (e.g., sulfuric acid catalyst) to yield methyl 4-vinylbenzoate.
Step 2: Simmons-Smith Cyclopropanation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution.
-
Anhydrous diethyl ether is added to the activated zinc-copper couple.
-
A solution of diiodomethane in diethyl ether is added dropwise to the stirred suspension.
-
A solution of methyl 4-vinylbenzoate in diethyl ether is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product, methyl 4-(2-(methoxycarbonyl)cyclopropyl)benzoate, is purified by column chromatography on silica gel.
Step 3: Selective Hydrolysis
-
The resulting diester is then selectively hydrolyzed. Due to the steric hindrance around the cyclopropyl methyl ester, the benzoate ester can be selectively hydrolyzed under carefully controlled basic conditions (e.g., one equivalent of sodium hydroxide in a methanol/water mixture).
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the desired product, this compound.
-
The solid is collected by filtration, washed with cold water, and dried to afford the final product.
Application in Fragment Screening Campaigns
The primary utility of "this compound" is as a constituent of a fragment library for screening against a biological target of interest. Several biophysical techniques are well-suited for detecting the weak binding interactions typical of fragments.[1][4]
Experimental Workflow for Fragment Screening
Caption: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for detecting binding events in real-time.[1]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Target protein
-
"this compound" and other fragments dissolved in 100% DMSO.
-
Running buffer (e.g., PBS or HEPES-buffered saline with a small amount of surfactant).
Methodology:
-
Protein Immobilization: The target protein is immobilized on the sensor chip surface via amine coupling or other suitable chemistries. A reference flow cell is prepared, often by deactivating the surface or immobilizing an irrelevant protein, to subtract non-specific binding signals.
-
Fragment Solution Preparation: Prepare a dilution series of the fragment in running buffer. The final DMSO concentration should be matched across all samples and the running buffer (typically 1-5%).
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
A concentration-dependent increase in the signal in the target flow cell relative to the reference flow cell indicates binding.
-
-
Data Analysis:
-
The binding affinity (KD) can be estimated from steady-state binding levels at different fragment concentrations.
-
Hits are typically defined as fragments that show a reproducible and concentration-dependent binding signal.
-
Protocol 3: Hit Validation by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[2]
Methodology:
-
Crystal Soaking:
-
Crystals of the target protein are grown under suitable conditions.
-
A solution of "this compound" at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing solution is prepared.
-
The protein crystals are transferred to this solution and allowed to soak for a defined period (minutes to hours).
-
-
Data Collection:
-
The soaked crystal is flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Analysis:
-
The diffraction data are processed, and the structure is solved by molecular replacement using the apo-protein structure as a model.
-
Electron density maps are carefully inspected for the presence of the bound fragment. The presence of clear, unambiguous electron density for the fragment confirms binding and reveals its binding mode and interactions with the protein. The carboxylic acid group is expected to form strong, directional interactions with polar residues (e.g., arginine, lysine, serine, or backbone amides).
-
Hit-to-Lead Optimization Strategies
Once "this compound" is identified and validated as a hit, the next phase is to optimize its potency and drug-like properties.[4] The structural information from X-ray crystallography or NMR is crucial for this process.
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. What are fragment based drug design methods? [synapse.patsnap.com]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 5. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Synthesis of a Kinase Inhibitor Library Utilizing 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Introduction: The Strategic Role of Cyclopropyl Fragments in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3] A key strategy in this endeavor is the synthesis of diverse chemical libraries to explore the vast chemical space and identify novel, potent, and selective inhibitors.[4] This application note details a robust protocol for the synthesis of a kinase inhibitor library using 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid as a key building block.
The cyclopropyl motif is a "privileged" structural element in medicinal chemistry, prized for its unique conformational and electronic properties. Its rigid, three-dimensional structure can introduce conformational constraints on otherwise flexible molecules, leading to enhanced binding affinity and selectivity for the target kinase.[3] The cyclopropyl group in VX-680, for instance, makes extensive hydrophobic interactions within a unique pocket of the Aurora A kinase, contributing to its high-affinity binding.[3] The use of this compound allows for the systematic introduction of this valuable fragment into a library of potential kinase inhibitors. The benzoic acid moiety provides a convenient handle for amide bond formation, a versatile and widely used reaction in combinatorial chemistry, while the methoxycarbonyl group offers an additional point for future diversification or can be hydrolyzed to the corresponding di-acid for alternative conjugation strategies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of a kinase inhibitor library incorporating this specific cyclopropyl-containing building block.
Experimental Design & Workflow
The synthesis of the kinase inhibitor library will be based on a diversity-oriented approach, coupling the constant building block, this compound, with a variety of amine-containing kinase scaffolds. This strategy allows for the rapid generation of a multitude of structurally related compounds for subsequent screening.
The overall workflow can be visualized as follows:
Caption: High-level workflow for kinase inhibitor library synthesis.
Core Building Block: this compound
This key reagent serves as the anchor for introducing the desirable cyclopropyl moiety. Its structure provides two key functional groups: a carboxylic acid for amide coupling and a methyl ester for potential future modifications.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents |
Representative Kinase Scaffolds
A diverse library is created by coupling the core building block with a variety of amine-functionalized scaffolds known to interact with the ATP-binding site of kinases. Below are some examples of suitable scaffolds.
| Scaffold Name | Structure | Rationale |
| 3-Amino-5-phenyl-1H-pyrazole | A common scaffold in kinase inhibitors, known to form key hydrogen bonds with the kinase hinge region. | |
| 4-Amino-6-phenylpyrimidine | The aminopyrimidine core is a well-established hinge-binding motif in numerous FDA-approved kinase inhibitors.[4] | |
| 2-Amino-5-bromopyridine | Provides a vector for further diversification at the 5-position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
Detailed Protocol: Parallel Amide Coupling
This protocol is optimized for the synthesis of a small library in a 96-well plate format. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
This compound
-
Amine-containing kinase scaffolds (e.g., 3-amino-5-phenyl-1H-pyrazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
-
Automated liquid handler (optional, but recommended for library synthesis)
-
LC-MS system for reaction monitoring and analysis
-
Preparative HPLC system for purification
Reaction Scheme:
Caption: General amide coupling reaction scheme.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of each amine scaffold in anhydrous DMF.
-
Prepare a 0.4 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.
-
Add 100 µL (20 µmol, 1.0 eq) of the respective amine scaffold stock solution to each well.
-
Add 100 µL (40 µmol, 2.0 eq) of the DIPEA stock solution to each well.
-
Initiate the reaction by adding 100 µL (40 µmol, 2.0 eq) of the HATU stock solution to each well.
-
-
Reaction Conditions:
-
Seal the reaction block and shake at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing it by LC-MS. The reaction is considered complete upon consumption of the limiting reagent (typically the amine scaffold).
-
-
Workup and Purification:
-
Upon completion, quench the reactions by adding 200 µL of water to each well.
-
The crude product can be purified directly by preparative HPLC.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5-95% B over 10-15 minutes.
-
-
Collect the fractions corresponding to the desired product.
-
Lyophilize the pure fractions to obtain the final compounds as powders.
-
-
Analysis and Storage:
-
Confirm the identity and purity of the final compounds by LC-MS and, for selected examples, by ¹H NMR.
-
Prepare stock solutions of the library members in DMSO (e.g., at 10 mM) and store at -20°C in a 96-well plate format suitable for high-throughput screening.
-
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating mechanisms to ensure trustworthiness:
-
Use of Established Chemistry: Amide coupling with HATU is a highly reliable and well-documented method for the formation of amide bonds, even with challenging substrates.[5][6]
-
In-Process Controls: The use of LC-MS for reaction monitoring allows for real-time assessment of reaction completion and the identification of any potential side products.
-
Rigorous Final Analysis: Confirmation of the identity and purity of the final library members by LC-MS and NMR ensures that the compounds used in subsequent biological assays are of high quality.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of a kinase inhibitor library using this compound as a key building block. By leveraging the unique properties of the cyclopropyl motif and the efficiency of parallel amide coupling, this methodology enables the rapid generation of a diverse set of compounds for screening against various kinase targets. The resulting library can serve as a valuable starting point for the discovery of novel and selective kinase inhibitors for therapeutic development.
References
-
Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023). PubMed Central. [Link]
-
Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. (2015). PubMed. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. [Link]
-
Modulation of kinase-inhibitor interactions by auxiliary protein binding: Crystallography studies on Aurora A interactions with VX-680 and with TPX2. PubMed Central. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). PubMed Central. [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. (2024). PubMed. [Link]
Sources
- 1. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Kinase Library - Enamine [enamine.net]
- 4. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Welcome to the technical support resource for the purification of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and require high purity for downstream applications, such as the synthesis of pharmaceutical agents. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A: Crude samples of this material typically contain a mixture of impurities derived from the synthetic route. The most common are:
-
Stereoisomers: The cyclopropane ring can exist as cis and trans diastereomers. Your synthesis may produce one preferentially, but the other is often a significant impurity.[1]
-
Regioisomers: If synthesized via Friedel-Crafts or related aromatic substitutions, you may have small amounts of ortho- and meta-isomers alongside the desired para-product.[2]
-
Unreacted Starting Materials: Depending on the synthesis, precursors may remain.
-
Hydrolysis By-products: The methyl ester is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding dicarboxylic acid, 4-(2-carboxycyclopropyl)benzoic acid.[3][4]
Q2: I have a solid crude product. What is the most straightforward first-pass purification method?
A: For solid materials, recrystallization is the most efficient and scalable initial purification technique.[5] It is particularly effective at removing minor impurities and can sometimes improve the diastereomeric ratio. Success is highly dependent on selecting an appropriate solvent system.
Q3: My crude product is a persistent oil. What does this indicate and what should I do?
A: An oily consistency usually suggests a high impurity load, the presence of residual solvent, or that the material is a complex mixture of isomers that inhibits crystallization. The recommended first step is flash column chromatography on silica gel to separate the major components and induce crystallization of the purified fractions.
Q4: How can I effectively separate the cis and trans diastereomers?
A: While recrystallization may enrich one diastereomer, baseline separation typically requires flash column chromatography . The polarity difference between cis and trans isomers is often sufficient for separation on silica gel with an optimized eluent system. For analytical confirmation and more challenging separations, High-Performance Liquid Chromatography (HPLC), potentially on a chiral column, can be employed.[6][7]
Q5: I am concerned about hydrolyzing the methyl ester during purification. What precautions should I take?
A: Avoid strongly acidic or basic conditions, especially with prolonged heating. During an acid-base extraction, use a mild base like saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to minimize saponification of the ester.[3][8] When performing chromatography, adding a small amount of a volatile acid (like acetic acid) to the mobile phase can improve peak shape without causing significant hydrolysis.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[5]
Workflow for Recrystallization```dot
Caption: General workflow for purification by flash column chromatography.
Detailed Experimental Protocol: Flash Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that provides good separation between your desired product and impurities. A target Rf value for your product should be between 0.25 and 0.40. For this acidic compound, a common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
-
Column Packing: Prepare a slurry of silica gel in your starting eluent and carefully pack it into a column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel (dry loading). Add the sample to the top of the column.
-
Elution: Run the selected mobile phase through the column under positive pressure. If a gradient is needed, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Chromatography Troubleshooting Q&A
-
Q: My compound is streaking badly on the TLC plate and the column. Why?
-
A: Carboxylic acids are notorious for streaking on silica gel due to strong interactions with the acidic silanol groups. Solution: Add a small amount (0.5-1%) of acetic acid to your mobile phase. The added acid will protonate your compound and the silica surface, leading to much sharper bands and better separation.
-
-
Q: I can't achieve separation between two spots on the TLC plate. What can I try?
-
A: This indicates the two compounds have very similar polarities in that solvent system. Solution: Try a different solvent system. For example, if you are using Hexane/Ethyl Acetate, switch to Dichloromethane/Methanol. The different solvent-solute interactions may be sufficient to resolve the compounds.
-
-
Q: My compound won't come off the column. It's stuck at the top.
-
A: The mobile phase is not polar enough to elute your compound. Solution: Gradually increase the polarity of your eluent. If you are using a Hexane/Ethyl Acetate gradient, increase the percentage of Ethyl Acetate. If that is still insufficient, switch to a stronger mobile phase like Dichloromethane with an increasing percentage of Methanol.
-
References
Sources
- 1. (1R,2S)-Tranylcypromine | C9H11N | CID 19493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6903232B2 - Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-α, α-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. zenodo.org [zenodo.org]
Common impurities in the synthesis of "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid"
Technical Support Center: Synthesis of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to impurities during its synthesis. We will explore the causality behind common experimental issues and provide field-proven troubleshooting strategies to ensure the highest purity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and purity of this compound.
Q1: What is the most common synthetic pathway for this molecule, and where are impurities typically introduced?
A1: The most prevalent and logical synthetic route involves a two-step process starting from a commercially available precursor like methyl 4-vinylbenzoate.
-
Cyclopropanation: The first step is the formation of the cyclopropane ring via a Simmons-Smith reaction or one of its modifications (e.g., Furukawa or Charette).[1][2] This reaction converts the vinyl group of methyl 4-vinylbenzoate into the desired cyclopropyl ring, yielding the diester intermediate, methyl 4-(2-(methoxycarbonyl)cyclopropyl)benzoate. Impurities at this stage primarily arise from incomplete reaction or side reactions of the zinc carbenoid.
-
Selective Hydrolysis: The second step involves the selective hydrolysis of the benzoate ester to the corresponding carboxylic acid, leaving the methyl ester on the cyclopropane ring intact.[3] Impurities here are typically the result of incomplete hydrolysis (unreacted diester) or over-hydrolysis (diacid formation).
Each step presents a unique set of challenges that can impact the final product's purity profile.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in the final product?
A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the primary workhorse for this analysis.[4][5] It can effectively separate the starting materials, intermediates, the final product, and key impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information, which helps in elucidating their structures.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can detect and quantify impurities if they are present at sufficient levels (>1%).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or starting materials, GC-MS can be a useful tool, often after derivatization of the carboxylic acid.[7]
Q3: How critical is the stereochemistry of the cyclopropane ring?
A3: The cyclopropane ring in the target molecule has two stereocenters, leading to the possibility of cis and trans diastereomers. For pharmaceutical applications, it is almost certain that only one of these isomers will possess the desired biological activity. The Simmons-Smith reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the product.[8] However, controlling the facial selectivity of the methylene addition to produce the desired diastereomer is a critical parameter. The presence of the undesired diastereomer is a significant impurity that must be controlled and quantified.
Part 2: Troubleshooting Guide for Common Impurities
This section provides a detailed, question-and-answer-based guide to troubleshoot specific impurity-related issues you might encounter during synthesis.
Issue 1: Contamination with Starting Alkene
Q: My final product analysis shows a significant peak corresponding to the starting material, methyl 4-vinylbenzoate. Why did the cyclopropanation reaction fail to go to completion?
A: The presence of unreacted alkene is a classic sign of an inefficient cyclopropanation step. The Simmons-Smith reaction, while powerful, is sensitive to several factors.
Probable Causes & Solutions:
-
Poor Reagent Activity: The zinc carbenoid (the active cyclopropanating agent) is highly reactive and sensitive to moisture and air.
-
Causality: The zinc-copper couple must be freshly prepared and highly activated to react with diiodomethane to form the organozinc reagent. In modifications using diethylzinc (Et₂Zn), the reagent is pyrophoric and degrades upon exposure to air or moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly activated zinc-copper couple or high-purity diethylzinc.
-
-
Substrate Reactivity: The vinyl group is attached to an electron-withdrawing benzene ring, which can decrease its nucleophilicity and slow down the reaction with the electrophilic zinc carbenoid.[9]
-
Causality: The Simmons-Smith reaction works best with electron-rich alkenes.[1] The reduced reactivity of your substrate may require more forcing conditions.
-
Solution: Increase the stoichiometry of the cyclopropanating reagent (e.g., use 1.5-2.0 equivalents of Et₂Zn and CH₂I₂). Consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 40 °C), while carefully monitoring for potential side reactions.
-
-
Choice of Solvent: The solvent can influence the reactivity of the zinc carbenoid.
-
Causality: The reaction rate tends to decrease in more basic or coordinating solvents, which can complex with the Lewis acidic zinc species.[2]
-
Solution: Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) for optimal results.
-
Issue 2: Presence of Diester and Diacid Impurities
Q: My final product is contaminated with both the diester intermediate (methyl 4-(2-(methoxycarbonyl)cyclopropyl)benzoate) and the diacid (4-(2-carboxycyclopropyl)benzoic acid). How can I improve the selectivity of the hydrolysis step?
A: This issue points directly to a lack of control during the selective hydrolysis stage. You are simultaneously observing incomplete reaction (diester) and over-reaction (diacid).
Probable Causes & Solutions:
-
Non-Optimal Hydrolysis Conditions: Standard hydrolysis conditions (e.g., refluxing with NaOH or KOH) can be too harsh, leading to the cleavage of both ester groups.[3][10]
-
Causality: The two ester groups—one attached to an aromatic ring and one to a cyclopropyl ring—have different steric and electronic environments, resulting in different hydrolysis rates. However, this difference may not be large enough to provide perfect selectivity under harsh conditions.
-
Solution: Employ milder hydrolysis conditions.
-
Lower Temperature: Run the reaction at room temperature or even 0 °C and monitor its progress closely using TLC or HPLC.
-
Stoichiometry: Use a precise amount of base (e.g., 1.0-1.1 equivalents of LiOH or NaOH) to favor mono-hydrolysis.
-
Solvent System: Using a mixture of solvents like THF/water or methanol/water can improve solubility and reaction control.[3]
-
-
-
Poor Reaction Monitoring:
-
Causality: Without frequent monitoring, it is easy to either stop the reaction too early (leaving unreacted diester) or let it run too long (forming the diacid).
-
Solution: Monitor the reaction every 15-30 minutes by TLC or HPLC. Quench the reaction immediately once the maximum amount of the desired product is observed, even if it means a small amount of starting material remains, which can be removed during purification.
-
Issue 3: Undesired Diastereomer Ratio
Q: My product is a mixture of cis and trans isomers. How can I obtain the desired isomer selectively?
A: Achieving high diastereoselectivity is a common challenge in cyclopropanation. While the reaction itself is stereospecific, controlling which face of the double bond is approached by the reagent is key.
Probable Causes & Solutions:
-
Lack of Stereochemical Control: In the absence of a directing group, the Simmons-Smith reagent may approach the double bond from either face with similar probability, leading to a mixture of diastereomers.
-
Causality: The transition state energies for the formation of the two isomers are likely very similar.
-
Solution:
-
Chiral Auxiliaries/Catalysts: For asymmetric synthesis, employ a chiral ligand or auxiliary that can direct the cyclopropanation to one face of the alkene.
-
Purification: If a mixture is unavoidable, the diastereomers must be separated. They often have different physical properties and can be separated by:
-
Column Chromatography: This is the most common method for separation at the lab scale.
-
Recrystallization: If one diastereomer is significantly less soluble or forms crystals more readily, selective crystallization can be a highly effective and scalable purification method.[11]
-
-
-
Part 3: Experimental Protocols & Data Visualization
Summary of Common Impurities
| Impurity Name | Structure | Probable Origin | Recommended Analytical Method |
| Methyl 4-vinylbenzoate | Incomplete Cyclopropanation | HPLC, GC-MS | |
| Methyl 4-(2-(methoxycarbonyl)cyclopropyl)benzoate | Incomplete Hydrolysis | HPLC, LC-MS | |
| 4-(2-Carboxycyclopropyl)benzoic acid | Over-hydrolysis | HPLC, LC-MS | |
| cis/trans Isomer | Lack of Stereocontrol | HPLC, Chiral HPLC, NMR |
Illustrative Synthetic and Impurity Formation Workflow
The following diagram illustrates the main synthetic pathway and the points at which common impurities are formed.
Caption: Synthetic workflow and impurity formation points.
Protocol: HPLC Method for Purity Analysis
This protocol provides a general starting point for analyzing the purity of the final product. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.[5]
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.
References
-
PrepChem. (n.d.). Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. Retrieved from [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
- Gentry, E. C. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.
- Preprints.org. (2023).
-
PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]
- National Institutes of Health. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8538.
-
ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction. Retrieved from [Link]
- Royal Society of Chemistry. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 4(7), 2123-2128.
- Zenodo. (1987).
- Indian Journal of Pharmaceutical Education and Research. (2021).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]
- PubMed. (1985). Rapid quantitative method for simultaneous determination of benzoic acid, sorbic acid, and four parabens in meat and nonmeat products by liquid chromatography. Journal of the Association of Official Analytical Chemists, 68(3), 488-492.
- MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(16), 4967.
- Google Patents. (n.d.). US6903232B2 - Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-α, α-dimethylphenylacetic acid.
- PubMed. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763.
- National Institutes of Health. (2012). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 22(1), 363-368.
- PubMed Central. (2011). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2622.
- ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. echemi.com [echemi.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. zenodo.org [zenodo.org]
- 11. US6903232B2 - Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-α, α-dimethylphenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yields in Cyclopropanation of Benzoic Acid Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cyclopropanation of benzoic acid derivatives. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section addresses specific problems you might be facing in the lab. Each question is designed to diagnose a common failure mode and provide a clear, actionable solution grounded in established chemical principles.
Question 1: "My Simmons-Smith reaction on a cinnamate ester is failing or giving very low yields. What's going wrong?"
Answer:
This is a frequent issue rooted in the fundamental mechanism of the Simmons-Smith reaction. The traditional zinc carbenoid (ICH₂ZnI) is electrophilic and reacts best with electron-rich alkenes. Benzoic acid derivatives, such as cinnamate esters or vinyl benzoic acids, feature an electron-withdrawing carbonyl group that deactivates the double bond, making it a poor nucleophile for the standard Simmons-Smith reagent.
Core Problem: Mismatch between an electrophilic carbenoid and an electron-poor alkene.
Troubleshooting Protocol:
-
Reagent Modification for Enhanced Nucleophilicity (Shi Modification): The most direct solution is to modify the nature of the carbenoid to make it more nucleophilic. The Shi modification is an excellent choice for this.[1]
-
Rationale: Adding a strong acid like trifluoroacetic acid (TFA) to the diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) mixture generates a more nucleophilic zinc carbenoid (CF₃CO₂ZnCH₂I). This species is better suited to react with electron-deficient olefins.[1][2]
-
Experimental Protocol (Shi Modification):
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Et₂Zn (2.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of trifluoroacetic acid (2.0 eq.) in DCM. Caution: This can be exothermic.
-
Stir the resulting white slurry at room temperature for 1-2 hours.
-
Cool the mixture to -10 °C and slowly add a solution of diiodomethane (2.0 eq.) in DCM.
-
Once the mixture becomes clear, add a solution of your cinnamate substrate (1.0 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work up the reaction carefully by quenching with a saturated aqueous solution of NaHCO₃ and Na₂EDTA.[3]
-
-
-
Consider an Alternative Method: If the modified Simmons-Smith reaction still provides unsatisfactory yields, the electronic nature of your substrate may be better suited for a different cyclopropanation strategy entirely, such as the Corey-Chaykovsky reaction.[4][5]
Question 2: "I'm attempting a transition-metal-catalyzed cyclopropanation of a vinyl benzoic acid derivative with a diazo compound, but the primary side-product is the dimer of the diazo compound. How can I favor the cyclopropanation?"
Answer:
This outcome strongly suggests that the rate of carbene dimerization is outcompeting the rate of cyclopropanation. This is a classic problem in metal-catalyzed reactions involving diazo compounds and is usually related to the concentration of the reactive carbene intermediate.[6]
Core Problem: The concentration of the free metal-carbene is too high, leading to self-reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diazo compound dimerization.
Detailed Solutions:
-
Slow Addition of the Diazo Compound: This is the most critical parameter. The diazo compound should be added slowly to the reaction mixture containing the catalyst and the alkene substrate.
-
Rationale: A slow addition rate maintains a very low steady-state concentration of the generated metal carbene, minimizing the chance of two carbene intermediates reacting with each other.[7]
-
Experimental Protocol:
-
Set up the reaction with your benzoic acid derivative and the rhodium or copper catalyst (e.g., Rh₂(OAc)₄) in the chosen solvent.
-
Dissolve the diazo compound (e.g., ethyl diazoacetate) in a portion of the same solvent.
-
Using a syringe pump, add the diazo solution to the reaction mixture over a period of 4-12 hours.
-
Monitor the reaction progress. The disappearance of the diazo compound's characteristic yellow color should be controlled.
-
-
-
Catalyst Loading and Activity:
-
Rationale: Insufficient active catalyst can lead to a buildup of the diazo compound, which can then decompose or dimerize. Ensure your catalyst is active and the loading is appropriate (typically 1-5 mol%).[8][9]
-
Action: Use a fresh, reputable source of catalyst. If yields are still low, consider a modest increase in catalyst loading.
-
-
Temperature Control:
-
Rationale: While many rhodium-catalyzed cyclopropanations run well at room temperature, the stability of the diazo compound and the rate of the catalytic cycle can be temperature-dependent.
-
Action: Try running the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of diazo decomposition relative to the catalytic turnover.
-
Question 3: "I'm working with an unmasked cinnamic acid, and most methods require esterification first. Is there a direct way to cyclopropanate the free acid?"
Answer:
Yes, the presence of a free carboxylic acid is a challenge for many cyclopropanation reagents, as the acidic proton can quench organometallics or basic ylides. However, a highly effective method using samarium has been developed specifically for the direct, stereospecific cyclopropanation of unmasked α,β-unsaturated carboxylic acids.
Core Advantage: This method avoids protection/deprotection steps and utilizes the carboxyl group to its advantage.
Recommended Protocol: Samarium-Promoted Cyclopropanation [10][11]
-
Rationale: This reaction utilizes a samarium carbenoid generated in situ from samarium metal and iodoform (CHI₃). The free carboxylate is believed to coordinate to the samarium species, creating a structured transition state that directs the stereospecific delivery of the methylene group.[10][11] This coordination also prevents unwanted side reactions. Ultrasonic activation is crucial for generating the active samarium species efficiently.[11]
-
Experimental Protocol:
-
Place samarium powder (3.0 eq.) in a flame-dried flask under an inert atmosphere.
-
Add anhydrous tetrahydrofuran (THF).
-
Add iodoform (CHI₃, 1.5 eq.) to the flask.
-
Submerge the flask in an ultrasonic cleaning bath and sonicate the mixture for 1 hour.
-
Add a solution of the α,β-unsaturated carboxylic acid (1.0 eq.) in THF to the activated reagent mixture.
-
Continue sonication at room temperature, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: Which general method is best for electron-deficient benzoic acid derivatives?
There is no single "best" method, as the optimal choice depends on the specific substrate and desired outcome (e.g., stereoselectivity). However, here is a comparative summary:
| Method | Carbene/Ylide Source | Best For... | Key Advantages | Common Issues |
| Modified Simmons-Smith | CH₂I₂ + Et₂Zn + TFA[1] | Simple, achiral cyclopropanation of cinnamate esters. | Avoids hazardous diazo compounds; good for scale-up. | Stoichiometric zinc; may not be as stereoselective as catalyzed versions. |
| Catalytic (Rh, Ru, Co) | Diazoacetates[7][12] | Achieving high enantioselectivity on α,β-unsaturated esters. | High turnover; excellent stereocontrol with chiral ligands. | Diazo compounds are hazardous; potential for carbene dimerization. |
| Corey-Chaykovsky | Sulfur Ylides[5][13] | Conjugated systems like cinnamate esters and chalcones. | Tolerant of many functional groups; commercially available reagents. | Free acid may quench the ylide; requires strong base. |
| Samarium-Promoted | CHI₃ + Sm[10][11] | Direct cyclopropanation of unmasked cinnamic acids. | Stereospecific; avoids protecting groups. | Requires stoichiometric samarium and ultrasonic activation. |
Q2: How does the carboxylic acid group influence stereoselectivity?
The carboxylic acid or its ester derivative can act as a directing group . In metal-mediated reactions (like the Simmons-Smith or Samarium-promoted methods), the carbonyl oxygen can coordinate to the metal center of the carbenoid reagent. This pre-organizes the substrate and reagent, leading to a "directed" delivery of the methylene group to one face of the double bond, often resulting in high diastereoselectivity.[2][14]
Caption: Directed cyclopropanation via carboxylate coordination.
Q3: My substrate is sterically hindered near the double bond. What should I do?
Steric hindrance can significantly lower reaction rates.
-
Increase Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy.
-
Prolong Reaction Time: Simply allowing the reaction to run longer may be sufficient for sluggish substrates.
-
Use a Less Bulky Reagent: If using a substituted carbene, switching to a simpler one (e.g., from a substituted diazo compound to ethyl diazoacetate) might help. For Corey-Chaykovsky, dimethylsulfoxonium methylide is less sterically demanding than some other sulfur ylides.[15]
Q4: Can I use a vinyl benzoic acid directly in a Corey-Chaykovsky reaction?
It is risky. The strongly basic conditions used to generate the sulfur ylide (e.g., NaH, n-BuLi) will deprotonate the carboxylic acid.[4] This consumes at least one equivalent of the ylide and the resulting carboxylate may complicate the reaction. It is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting the Corey-Chaykovsky reaction.
References
-
Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]
-
Simmons–Smith reaction. (2024). In Wikipedia. [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]
-
Simmons–Smith reaction. (n.d.). Grokipedia. [Link]
-
Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. (2023). ResearchGate. [Link]
-
Johnson–Corey–Chaykovsky reaction. (2024). In Wikipedia. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1684. [Link]
-
Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Simmons-Smith Reaction. (n.d.). NROChemistry. [Link]
-
Knight, J. G., & Muldowney, M. P. (2012). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 3(6), 1934-1938. [Link]
-
Wang, Y., et al. (2010). Organocatalyzed cyclopropanation of alpha-substituted alpha,beta-unsaturated aldehydes: enantioselective synthesis of cyclopropanes bearing a chiral quaternary center. Chemistry, 16(26), 7875-80. [Link]
-
Corey-Chaykovsky Reactions. (n.d.). NROChemistry. [Link]
-
Carboxylic Acids as Directing Groups for C-H Bond Functionalization. (2017). ResearchGate. [Link]
-
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. (2007). ACS Publications. [Link]
-
Rhodium(iii)-catalyzed cascade reactions of benzoic acids with dioxazolones: discovery of 2,5-substituted benzoxazinones as AIE molecules. (2018). RSC Publishing. [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2019). RSC Publishing. [Link]
-
Cyclopropanation. (2024). In Wikipedia. [Link]
-
Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. (2022). RSC Publishing. [Link]
-
Doyle, M. P., et al. (1986). Cyclopropanation of .alpha.,.beta.-unsaturated carbonyl compounds and nitriles with diazo compounds. The nature of the involvement of transition-metal promoters. The Journal of Organic Chemistry, 51(2), 217-225. [Link]
-
Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. (2022). PMC - NIH. [Link]
-
Metal-catalyzed cyclopropanations. (2023). In Wikipedia. [Link]
-
The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. (2007). Organic Chemistry Portal. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (2011). NIH. [Link]
-
Rhodium(II)‐Catalyzed Cyclopropanation. (2014). ResearchGate. [Link]
-
Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (2023). Emory University. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Amide Coupling for 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions involving the sterically hindered and electronically nuanced substrate, 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked Questions (FAQs)
My amide coupling reaction with this compound has a low or no product yield. What are the common causes?
Several factors can contribute to low or no product formation in amide coupling reactions. For a substrate like this compound, the primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or issues with the reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is inefficient or used in insufficient amounts, the activation will be incomplete.[1] The steric bulk of the cyclopropyl group can hinder the approach of the coupling reagent.
-
Amine Deactivation: The amine can be deactivated through protonation, rendering it non-nucleophilic.[1] This is a common issue as an acid-base reaction between the carboxylic acid and the amine can occur before the coupling.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[1]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction outcome.[1]
How do I choose the right coupling reagent for a sterically hindered acid like this?
The choice of coupling reagent is critical and depends on the specific amine being used.[2] For challenging substrates, more powerful reagents are often necessary.
-
Carbodiimides (EDC, DCC): While common, they may be less effective for sterically hindered acids. They form a highly reactive O-acylisourea intermediate which can rearrange to an unreactive N-acylurea byproduct.[3] The use of additives like HOBt or HOAt is highly recommended to form a more stable active ester and suppress side reactions.[2][4]
-
Uronium/Aminium Salts (HATU, HBTU): These are generally more effective for difficult couplings due to their high reactivity and ability to generate highly reactive OAt- or OBt-active esters.[2][5] HATU is often preferred as it reacts faster and with less epimerization.[6][7][8]
-
Phosphonium Salts (PyBOP): These are also very effective but can be more expensive. A key advantage is that they do not react with the free amino group of the amine component.[9]
-
Acyl Fluoride Formation: For extremely challenging couplings, in situ formation of an acyl fluoride using reagents like TFFH or BTFFH can be a powerful strategy.[10] Acyl fluorides are highly reactive towards amines but less prone to hydrolysis than acyl chlorides.[10]
I'm observing significant side reactions. How can I minimize them?
Side reactions are a common problem in amide coupling. Here are some of the most frequent issues and their solutions:
-
Epimerization/Racemization: The chiral center on the cyclopropyl ring is susceptible to epimerization under harsh conditions.
-
N-Acylurea Formation (with carbodiimides): The O-acylisourea intermediate can rearrange to a stable N-acylurea.
-
Solution: Add HOBt or HOAt to trap the O-acylisourea as a more stable active ester.[3]
-
-
Guanidinylation (with uronium/aminium reagents): Excess HBTU or HATU can react with the amine to form a guanidinium byproduct.
-
Solution: Use a slight excess of the carboxylic acid relative to the amine and coupling reagent, or add the amine after a pre-activation step.
-
Which solvents and bases are recommended for this reaction?
-
Solvents: Anhydrous polar aprotic solvents are generally the best choice.
-
Bases: A non-nucleophilic organic base is typically required to neutralize any acids formed during the reaction and to deprotonate the amine.
-
DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base that is a common choice for HATU and HBTU-mediated couplings.[3]
-
Triethylamine (TEA): Can be used, but it is more nucleophilic than DIPEA and can sometimes lead to side reactions.
-
DMAP (4-Dimethylaminopyridine): Often used as a catalyst in conjunction with EDC to accelerate the reaction.[11][12] It acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium species.[12]
-
Troubleshooting Guides & Experimental Protocols
Decision Workflow for Optimizing Amide Coupling
Caption: Troubleshooting workflow for amide coupling.
Mechanism of EDC/HOBt Mediated Amide Coupling
The following diagram illustrates the generally accepted mechanism for amide bond formation using EDC and HOBt.[2][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Stability of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Welcome to the technical support center for "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this compound in various laboratory solvents. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Initial Solution Preparation
Question: What are the recommended solvents for dissolving "this compound" and what are the initial signs of instability I should look for?
Answer:
"this compound" possesses both a carboxylic acid and a methyl ester functional group, influencing its solubility.
-
Initial Solvent Selection: For initial dissolution, consider polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). Alcohols like methanol and ethanol can also be effective.[1] The solubility in aqueous solutions will be highly pH-dependent. In neutral water, the solubility is expected to be low due to the hydrophobic benzene ring and cyclopropyl group.[2]
-
Achieving Aqueous Solubility: To dissolve the compound in aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium. Alternatively, for direct dissolution in aqueous solutions, adjusting the pH to above the pKa of the carboxylic acid (typically around 4-5) will deprotonate it to the more soluble carboxylate salt.[2][3]
-
Early Signs of Instability:
-
Precipitation: The appearance of solid material after a solution initially appears clear can indicate poor solubility or degradation to a less soluble product.
-
Color Change: Any significant change in the color of the solution may suggest a chemical reaction has occurred.
-
Haze or Cloudiness: This can be an early indicator of either precipitation or the formation of an emulsion, particularly in mixed solvent systems.
-
Troubleshooting Poor Solubility:
-
If you observe precipitation in aqueous media, try increasing the pH slightly with a dilute base (e.g., 0.1 M NaOH) to enhance the solubility of the carboxylic acid moiety.[3]
-
For experiments sensitive to pH changes, consider using a co-solvent system, though be mindful that the presence of water in organic solvents can influence stability.[4][5]
Chemical Stability: Primary Degradation Pathways
Question: What are the most likely degradation pathways for "this compound" in solution, and what factors accelerate these processes?
Answer:
The primary points of vulnerability in the molecule are the methyl ester and the cyclopropyl ring.
-
Hydrolysis of the Methyl Ester: This is a major degradation pathway, particularly in aqueous solutions.[6] The ester can be hydrolyzed to the corresponding dicarboxylic acid and methanol. This reaction can be catalyzed by both acids and bases.[7][8]
-
Cyclopropyl Ring Opening: The strained cyclopropyl ring can be susceptible to opening under certain conditions, although it is generally more stable than the ester to hydrolysis. This can be influenced by strong acids, oxidative conditions, or enzymatic processes in biological systems.[9][10]
Factors Influencing Degradation:
| Factor | Effect on Stability | Rationale |
| pH | Highly influential | Both acid and base can catalyze the hydrolysis of the methyl ester.[6][7] |
| Temperature | Increased temperature accelerates degradation | Higher temperatures provide the activation energy for hydrolysis and other degradation reactions. |
| Presence of Water | Essential for hydrolysis | Water is a reactant in the hydrolysis of the ester.[7] |
| Solvent Type | Can influence reaction rates | The polarity and protic nature of the solvent can affect the rate of hydrolysis.[11] |
| Light Exposure | Potential for photolytic degradation | While not the most common pathway for this structure, prolonged exposure to UV light should be considered a potential stress factor. |
| Oxidizing Agents | Can lead to ring opening | The cyclopropyl group may be susceptible to oxidation.[9] |
Experimental Workflow: Conducting a Forced Degradation Study
Question: How can I systematically evaluate the stability of "this compound" for my specific experimental conditions?
Answer:
A forced degradation study, also known as stress testing, is a systematic way to identify potential degradation products and pathways.[12][13][14] This is crucial for developing stability-indicating analytical methods.[15][16]
Step-by-Step Protocol for a Forced Degradation Study:
-
Prepare Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).[12]
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriate vials for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[12]
-
-
Incubation and Sampling: Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking samples at various time points.
-
Neutralization (for acid and base samples): Before analysis, neutralize the acidic and basic samples to prevent damage to analytical instrumentation.
-
Analysis: Analyze the stressed samples and a control (unstressed) sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[12][15]
Analytical Methods for Stability Assessment
Question: What analytical techniques are best suited for monitoring the stability of "this compound"?
Answer:
A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse for stability studies.[17] It allows for the separation and quantification of the parent compound and its degradation products. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products.[18] By coupling the separation power of LC with the mass-resolving capability of MS, you can determine the molecular weights of the degradants and, with further fragmentation analysis (MS/MS), elucidate their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and any isolated degradation products, confirming structural assignments made by MS.[17]
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Forced Degradation Studies. Creative Biolabs. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Physical Properties of Carboxylic Acids. JoVE. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. University of Bradford. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
- Hydrolysis of methyl esters.
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Solubility. Chemistry LibreTexts. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
CARBOXYLIC ACIDS AND THEIR DERIVATIVES. University of Wisconsin-Madison. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
-
Drug degradation pathways. Pharmacy 180. [Link]
Sources
- 1. Video: Physical Properties of Carboxylic Acids [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studylib.net [studylib.net]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [bradscholars.brad.ac.uk]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 15. acdlabs.com [acdlabs.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Troubleshooting the hydrolysis of the methyl ester in "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid"
Technical Support Center: Hydrolysis of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Welcome to the technical support guide for the hydrolysis of the methyl ester in "this compound." This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we address common experimental challenges in a direct question-and-answer format, grounded in fundamental chemical principles and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis
Question: My hydrolysis of this compound is either very slow or stalls, leaving a significant amount of starting material even after prolonged reaction times. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a frequent challenge, often rooted in suboptimal reaction conditions or reagent stoichiometry. The primary goal is to facilitate the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.
Causality and Strategic Solutions:
-
Insufficient Base: The hydrolysis, or saponification, is irreversible under basic conditions because the carboxylic acid product is deprotonated to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the displaced alkoxide. A stoichiometric amount of base is consumed in the reaction. Using a catalytic amount or insufficient equivalents will result in an incomplete reaction.
-
Recommendation: Employ a significant excess of a strong base. Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for sterically hindered or challenging esters. A common starting point is 2-4 equivalents of LiOH.
-
-
Poor Solubility: The starting material, "this compound," possesses both polar (benzoic acid) and non-polar (cyclopropyl methyl ester) regions. Poor solubility of the substrate in the reaction medium can severely limit the reaction rate.
-
Recommendation: Utilize a co-solvent system to ensure the substrate is fully dissolved. A mixture of tetrahydrofuran (THF) and water (e.g., 1:1 or 2:1 v/v) is a standard and effective choice. Methanol can also be used, but be aware of the potential for transesterification if the reaction is not driven to completion.
-
-
Inadequate Temperature: While many hydrolysis reactions proceed at room temperature, elevated temperatures can be necessary to overcome the activation energy barrier, especially for sterically hindered esters.
-
Recommendation: If the reaction is slow at room temperature, gently heat the mixture to 40-60 °C. Monitor the reaction progress closely to avoid potential side reactions.
-
Visualizing the Hydrolysis Workflow
Caption: Desired vs. potential side reaction pathways.
Issue 3: Difficulty in Product Isolation and Purification
Question: After acidification, I'm struggling to isolate a pure sample of the final dicarboxylic acid product. It's either oily, impure, or I get low yields. What are the best practices for workup and purification?
Answer:
The physical properties of the final product, 4-(2-carboxycyclopropyl)benzoic acid, can make isolation challenging. It is a dicarboxylic acid, which increases its polarity and water solubility compared to the starting material.
Effective Isolation and Purification Strategies:
-
Complete Acidification: Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate both carboxylate groups. Use a strong acid like 1M or 2M HCl. Incomplete protonation will leave the product as a salt, which is highly water-soluble and will not extract efficiently into an organic solvent.
-
Efficient Extraction:
-
Solvent Choice: Use a relatively polar organic solvent for extraction, such as ethyl acetate (EtOAc) or a mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1).
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Multiple Extractions: Perform multiple extractions (at least 3-4 times) with the organic solvent to maximize the recovery of the product from the aqueous phase.
-
-
Purification Methods:
-
Crystallization: If the crude product is a solid, recrystallization is often the best method for purification. Experiment with different solvent systems, such as water, ethanol/water, or ethyl acetate/hexanes.
-
Silica Gel Chromatography: If the product is an oil or highly impure, column chromatography may be necessary. Due to the high polarity of the dicarboxylic acid, a polar mobile phase will be required. A typical system would be DCM with an increasing gradient of methanol (e.g., 0-10%). Adding a small amount of acetic acid (0.5-1%) to the eluent can help to suppress the ionization of the carboxylic acids on the silica gel, leading to better peak shapes.
-
Protocol: Standard Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting methyl ester (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Addition of Base: Add LiOH·H₂O (3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently warm the mixture to 40°C.
-
Quenching and Acidification: Once the starting material is consumed, cool the reaction mixture in an ice bath. Slowly add 1M HCl with vigorous stirring until the pH of the aqueous phase is ~2.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
| Parameter | Recommended Condition | Rationale |
| Base | LiOH·H₂O (2-4 eq.) | Effective for hydrolysis; excess drives reaction to completion. |
| Solvent | THF / Water | Ensures solubility of both substrate and reagents. |
| Temperature | Room Temp to 40°C | Balances reaction rate with stability of the cyclopropane ring. |
| Workup pH | 1-2 | Ensures complete protonation of the dicarboxylic acid for extraction. |
| Extraction | Ethyl Acetate | Good solvent for extracting the polar product. |
References
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Salaün, J., & Baird, M. S. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 107(7), 3127–3215. [Link]
-
Ashenhurst, J. (2023). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2023). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Permethrin. Retrieved from [Link]
-
Reddit. (2022). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]
-
Reddit. (2023). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
ChemSpider. (n.d.). Methyl ester hydrolysis. Synthetic Pages. Retrieved from [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1262–1276. [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
- Hundewadt, M., & Senning, A. (1991). Enzymatic and nonenzymatic in vitro hydrolysis of 2-methyl-2-[2-(methoxy)
Analytical methods for assessing the purity of "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid"
Technical Support Center: Purity Assessment of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic Acid
Welcome to the technical support center for the analytical assessment of this compound. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust methods for determining the purity of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and offering detailed troubleshooting protocols.
Our approach is grounded in fundamental scientific principles to ensure that every method is a self-validating system. We will explore the primary analytical techniques, explain the causality behind experimental choices, and provide step-by-step guidance to empower you to generate accurate and reliable data.
Section 1: Foundational Concepts & Overall Strategy
This section provides a high-level overview of the purity assessment workflow and answers fundamental questions about the analytical strategy for this compound.
Q1: What are the critical first steps in assessing the purity of a new batch of this compound?
The critical first step is to establish a comprehensive analytical plan. Purity is not determined by a single technique but by an orthogonal approach, using multiple methods that measure different physicochemical properties. This ensures that a wide range of potential impurities (e.g., organic, inorganic, residual solvents, water) are detected and quantified.
A typical workflow involves a primary separation technique for organic impurities, a spectroscopic method for absolute quantification, and specific tests for water and residual solvents.
Caption: A typical workflow for comprehensive purity assessment.
Q2: What are the most likely impurities I should be looking for?
Potential impurities in this compound can originate from the synthetic route or degradation. These may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Cis/trans isomers of the cyclopropane ring, if the synthesis is not stereospecific.
-
Hydrolysis Products: Saponification of the methyl ester to the corresponding dicarboxylic acid.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane).
-
Water: Adsorbed moisture.
Mass spectrometry is an indispensable tool for proposing structures for unknown impurities detected by other methods like HPLC.[1][2]
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is considered the gold standard for separating and quantifying organic impurities in pharmaceutical compounds.[3] The presence of a benzene ring in this compound makes it ideal for UV detection.
Frequently Asked Questions (HPLC)
Q3: What is a good starting HPLC method for this compound?
A reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The compound has moderate polarity, making it well-suited for retention on a non-polar stationary phase like C18.
Why RP-HPLC? This technique separates molecules based on their hydrophobicity. The mobile phase is typically a polar solvent mixture (like water/acetonitrile or water/methanol), and the stationary phase is non-polar (e.g., octadecylsilyl-bonded silica, C18). For your molecule, the aromatic ring and cyclopropyl group provide hydrophobic character, while the carboxylic acid and ester groups add polarity.
Starting Conditions: A gradient elution is recommended for initial screening to ensure that impurities with a wide range of polarities are eluted and detected.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose workhorse column for reversed-phase. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[5] |
| Detection (UV) | 254 nm | The benzene ring will have strong absorbance near this wavelength. A photodiode array (PDA) detector is ideal for checking peak purity. |
| Injection Vol. | 10 µL | A typical starting volume. |
| Sample Prep. | Dissolve in 50:50 Water:Acetonitrile | A diluent that is compatible with the mobile phase is crucial to prevent peak distortion.[6] |
Experimental Protocol: HPLC Purity Method
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard.
-
-
HPLC System Setup:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.[5]
-
-
Injection and Data Acquisition:
-
Inject a blank (diluent) first, followed by the standard preparation, and then the sample preparation.
-
Run the gradient method as specified in the table above.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Troubleshooting Guide (HPLC)
Common HPLC issues can compromise data quality. This guide helps identify and solve them.[6][7][8][9]
Caption: A decision tree for troubleshooting common HPLC issues.
| Issue | Potential Cause | Recommended Solution |
| High System Pressure | Blockage in the guard column, analytical column, or tubing. Precipitation of sample/buffer. | Systematically remove components from the flow path (column, then guard column) to isolate the blockage. Back-flush the column with a strong solvent. Ensure your sample is fully dissolved and filtered.[6][8] |
| Peak Tailing | Secondary interactions between the acidic analyte and the silica stationary phase. Sample solvent is stronger than the mobile phase. | Ensure mobile phase pH is low enough (e.g., using 0.1% formic or phosphoric acid) to keep the carboxylic acid protonated. Prepare the sample in the initial mobile phase.[6] |
| Shifting Retention Times | Inconsistent mobile phase preparation. Insufficient column equilibration time. Fluctuations in column temperature. | Prepare fresh mobile phase daily. Always allow sufficient time for the column to equilibrate before injections. Use a column oven for stable temperature control.[5] |
| Baseline Noise | Air bubbles in the system. Contaminated mobile phase. Detector lamp issue. | Degas mobile phases thoroughly. Purge the pump. Use high-purity solvents and salts. Check detector lamp energy.[7] |
Section 3: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a compound without needing a reference standard of the analyte itself.[10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification.[10][13]
Frequently Asked Questions (qNMR)
Q4: How does qNMR work for purity determination?
qNMR determines purity by comparing the integral of a specific, well-resolved proton signal from your analyte to the integral of a signal from a certified internal standard of known purity and concentration. By knowing the mass of the standard and the sample, and comparing their integrated signal areas, you can calculate the absolute purity of your sample.[12]
Q5: What makes a good internal standard for analyzing this compound?
An ideal internal standard must:
-
Be highly pure and non-hygroscopic.
-
Have a simple NMR spectrum with at least one sharp singlet that does not overlap with any analyte signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Be chemically inert and not react with the analyte.
For your compound, common standards like maleic acid or 1,4-dinitrobenzene are good candidates when using solvents like DMSO-d6.
Caption: Workflow for purity calculation using qNMR.
Experimental Protocol: qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (analyte, m_x) into a clean vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, m_std) into the same vial. Record the standard's purity (P_std).
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz recommended).
-
Crucial Parameters: Ensure quantitative conditions are met. This requires a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A 30-second delay is often a safe starting point. Use a 90° pulse angle.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy singlet) and a signal for the internal standard.
-
Carefully integrate both signals (I_x and I_std).
-
-
Purity Calculation:
-
Use the following formula to calculate the purity of the analyte (P_x):
Purity (Pₓ) = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (MWₓ / MWₛₜᏧ) * (mₛₜᏧ / mₓ) * PₛₜᏧ
-
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., 3 for a -OCH₃ group)
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
-
Troubleshooting Guide (qNMR)
| Issue | Potential Cause | Recommended Solution |
| Signal Overlap | Analyte and standard signals are not resolved. | Choose a different internal standard or a different deuterated solvent to induce chemical shift changes. 2D NMR techniques can also help confirm signal identity.[14] |
| Inaccurate Results | Insufficient relaxation delay (D1). Poor signal-to-noise. Inaccurate weighing. | Determine T1 values for accurate D1 setting. Increase the number of scans. Use a calibrated analytical balance in a draft-free environment. |
| Poor Baseline | Phasing errors. Broad solvent or water peak. | Carefully perform manual phase and baseline correction. Apply solvent suppression techniques if necessary. |
Section 4: Mass Spectrometry (MS) for Impurity Identification
While HPLC separates impurities and qNMR quantifies the main component, Mass Spectrometry is essential for identifying the structure of unknown impurities.[3][15][16]
Frequently Asked Questions (MS)
Q6: How can I use MS to identify an unknown peak from my HPLC chromatogram?
The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the compounds as they elute from the column.[2][16]
Workflow:
-
Run LC-MS: Use an HPLC method similar to your purity method.
-
Obtain Mass Spectra: Get the mass spectrum for your main peak and any impurity peaks.
-
Determine Molecular Weight: The m/z value from a soft ionization technique (like Electrospray Ionization, ESI) will often correspond to the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺, allowing you to deduce the molecular weight of the impurity.
-
Propose Structures: Based on the molecular weight and knowledge of the synthetic route, you can propose likely structures for the impurities. For example, a mass increase of 14 Da might suggest a methyl ester instead of a carboxylic acid, while a loss of 14 Da could indicate hydrolysis of the ester. High-resolution MS (HRMS) can provide an exact mass, allowing you to determine the elemental formula.[1]
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]
- Webster, G. K., & Jegier, J. A. (2009). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
- International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4593. [Link]
-
Görög, S. (2007). Mass spectrometry in impurity profiling. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Various Authors. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. Retrieved from [Link]
-
Bhisariya, D., & Kumar, A. (2012). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. Retrieved from [Link]
-
Giraudeau, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9295-9296. [Link]
-
Haddad, P. R., & Nesterenko, P. N. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
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Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]
-
ResearchGate. (2025). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]
-
Goujon, A., & Giraudeau, P. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating the Potential of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid
Introduction: The Quest for Novel Kinase Inhibitor Scaffolds
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds. This guide provides a comparative analysis of the emerging "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid" scaffold against established kinase inhibitor cores.
While direct and extensive biological data for "this compound" as a kinase inhibitor is not yet widely available in the public domain, this guide will leverage data from structurally related cyclopropyl-containing inhibitors to build a strong case for its potential. The unique physicochemical properties of the cyclopropyl group suggest that this scaffold holds significant promise. This analysis will focus on key kinase targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Breakpoint Cluster Region-Abelson (BCR-ABL) tyrosine kinase.
The cyclopropyl moiety is increasingly utilized in drug design to enhance potency, improve metabolic stability, and confer conformational rigidity, which can lead to improved selectivity.[1][2] These properties make cyclopropyl-containing scaffolds, such as the one highlighted in this guide, an exciting area of research for the next generation of kinase inhibitors.
The Role of the Cyclopropyl Group in Kinase Inhibition
The cyclopropyl ring is a small, strained carbocycle that imparts unique properties to a molecule.[1] Its rigid structure can help lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein.[3] The enhanced π-character of its C-C bonds can also participate in favorable interactions within a kinase's binding pocket.[3] From a drug development perspective, the cyclopropyl group can block sites of metabolism, leading to improved pharmacokinetic profiles.[1][3]
Comparative Analysis of Kinase Inhibitor Scaffolds
This section will compare the cyclopropyl-containing scaffold, represented by close analogs of "this compound," with well-established kinase inhibitor scaffolds: quinazoline, aminopyrimidine, and pyrrolopyrimidine.
Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, when dysregulated, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4] First and second-generation EGFR inhibitors are largely based on the quinazoline scaffold.[1][2]
Established Scaffolds:
-
Quinazoline: The quinazoline core is found in first-generation EGFR inhibitors like Gefitinib and Erlotinib.[2] These compounds are ATP-competitive inhibitors that have shown significant efficacy in patients with activating EGFR mutations.[5]
-
Aminopyrimidine: This scaffold is present in third-generation EGFR inhibitors such as Osimertinib, which was designed to overcome resistance mutations like T790M.[4]
The Cyclopropyl Advantage at EGFR:
Recent studies have shown that incorporating a cyclopropyl group can lead to potent EGFR inhibitors capable of overcoming resistance. For example, novel cyclopropane sulfonamide derivatives have demonstrated excellent anti-proliferative activity against EGFR triple-mutant (L858R/T790M/C797S) cell lines, a notoriously difficult-to-treat form of resistance.
| Compound/Scaffold | Target | IC50 (nM) | Reference |
| Gefitinib (Quinazoline) | EGFR (L858R) | 75 | [5] |
| Osimertinib (Aminopyrimidine) | EGFR (L858R/T790M) | <10 | [6] |
| Cyclopropane Sulfonamide (cpd 8l) | EGFR (L858R/T790M/C797S) | 1.2 |
Target: Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7]
Established Scaffolds:
-
Indolinone: Sunitinib, a multi-targeted tyrosine kinase inhibitor that inhibits VEGFR, is based on an indolinone scaffold.[8]
-
Quinoline: Lenvatinib is another multi-targeted inhibitor with a quinoline core that shows potent VEGFR inhibition.
The Cyclopropyl Advantage at VEGFR:
Cyclopropyl-containing compounds have been developed as potent VEGFR-2 inhibitors. For instance, a series of pyrrolo[2,1-f][9][10][11]triazine-based inhibitors incorporating a cyclopropylcarbamoyl group demonstrated low nanomolar inhibition of VEGFR-2.[12]
| Compound/Scaffold | Target | IC50 (nM) | Reference |
| Sunitinib (Indolinone) | VEGFR-2 | 1.2 | [13] |
| Lenvatinib (Quinoline) | VEGFR-2 | 4 | [14] |
| Pyrrolotriazine (cpd 37) | VEGFR-2 | low nM | [12] |
Target: BCR-ABL
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[11]
Established Scaffolds:
-
Aminopyrimidine: Imatinib, the first-in-class BCR-ABL inhibitor that transformed CML treatment, features an aminopyrimidine scaffold.[11]
-
Quinoline: Bosutinib, a second-generation inhibitor, is based on a quinoline core.[15]
The Cyclopropyl Advantage at BCR-ABL:
While less explored for BCR-ABL, the principles of enhanced potency and metabolic stability offered by the cyclopropyl group suggest its potential. A study on novel BCR-ABL inhibitors showed that a cyclopropyl substitution on an imidazole ring, while not the most potent, still demonstrated significant activity against both wild-type and the resistant T315I mutant of BCR-ABL.[16]
| Compound/Scaffold | Target | IC50 (nM) | Reference |
| Imatinib (Aminopyrimidine) | BCR-ABL | ~25 | [6] |
| Dasatinib | BCR-ABL | <1 | [11] |
| Imidazole derivative (cpd 33d) | BCR-ABL | 88.4 | [16] |
Signaling Pathway Overviews
Understanding the signaling pathways regulated by these kinases is crucial for appreciating the mechanism of action of their inhibitors.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[17][18]
Caption: Simplified EGFR signaling pathway.
VEGFR Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating pathways such as the PLCγ-PKC-MAPK and PI3K-AKT cascades, which are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1]
Caption: Simplified VEGFR-2 signaling pathway.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein has constitutive kinase activity, leading to the activation of multiple downstream pathways, including RAS-MAPK, JAK-STAT, and PI3K-AKT, driving uncontrolled proliferation and survival of hematopoietic cells.[10]
Caption: Simplified BCR-ABL signaling pathways.
Experimental Protocols
To evaluate and compare the efficacy of novel kinase inhibitors, a series of standardized in vitro and in vivo assays are employed.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the inhibitor (e.g., cyclopropyl-containing compound or established inhibitor). The final volume is typically 5 µL. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to detect the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Proliferation Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10]
Workflow:
Caption: MTT Cell Proliferation Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR, K562 for BCR-ABL) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]
-
Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitors for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy Study: Xenograft Tumor Model
Xenograft models are essential for evaluating the in vivo efficacy of kinase inhibitors.
Workflow:
Caption: Xenograft Tumor Model Workflow.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells for an EGFR model) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, standard-of-care inhibitor, and different doses of the test compound).
-
Treatment Administration: Administer the compounds via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily) for a defined period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for pharmacodynamic studies, such as immunohistochemistry (IHC) or Western blotting, to assess target engagement (e.g., phosphorylation status of the target kinase).
Conclusion
The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. The inclusion of the cyclopropyl moiety offers the potential for enhanced potency, improved selectivity, and favorable pharmacokinetic properties. While direct experimental data for this specific molecule is pending, the comparative analysis with established scaffolds against key oncogenic kinases like EGFR, VEGFR, and BCR-ABL, supported by data from analogous cyclopropyl-containing inhibitors, strongly suggests its therapeutic potential. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of this and other emerging kinase inhibitor scaffolds. Further investigation into the synthesis and biological testing of derivatives based on this scaffold is highly warranted to unlock its full potential in the landscape of targeted cancer therapy.
References
-
Clinical Cancer Research. (2012). Molecular Pathways: BCR-ABL. [Link]
-
Journal of Experimental & Clinical Cancer Research. (2018). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. [Link]
-
Journal of Medicinal Chemistry. (2021). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]
-
AACR Journals. (2012). Molecular Pathways: BCR-ABL. [Link]
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Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
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Molecules. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
-
Proteopedia. (2023). VEGF signaling pathway. [Link]
-
I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [Link]
-
ACS Medicinal Chemistry Letters. (2025). Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. [Link]
-
Reaction Biology. (n.d.). In Vivo Kinase Activity Models. [Link]
-
ResearchGate. (2025). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
-
Cancers. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]
-
European Journal of Medicinal Chemistry. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
Oncotarget. (2017). Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts. [Link]
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]
-
Molecular Cancer Therapeutics. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. [Link]
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
International Journal of Molecular Sciences. (2022). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]
-
RSC Medicinal Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
BMC Bioinformatics. (2015). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. [Link]
-
ResearchGate. (n.d.). IC50 and percentage of inhibition of VEGF-induced VEGFR-2 activation by indolic compounds. [Link]
-
Figshare. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
ResearchGate. (n.d.). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. [Link]
-
European Journal of Medicinal Chemistry. (2024). Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][9][10][11]triazine-based VEGFR-2 kinase inhibitors. [Link]
-
Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. [Link]
-
ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Forty five.... [Link]
-
ResearchGate. (n.d.). Relationship between IC50 and koff for two Bcr‐Abl inhibitors, imatinib.... [Link]
-
PubChem. (n.d.). 4-[[Cyclopropylmethyl-[4-(2-methoxyphenoxy)benzoyl]amino]methyl]benzoic acid. [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
-
Clinical Therapeutics. (2013). A critical review of trials of first-line BCR-ABL inhibitor treatment in patients with newly diagnosed chronic myeloid leukemia in chronic phase. [Link]
-
Journal of Experimental & Clinical Cancer Research. (2018). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. [Link]
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Navigating the Structure-Activity Landscape of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
The Allure of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl group, a three-membered carbocycle, is a privileged motif in modern drug design. Its unique stereoelectronic properties, including its rigid conformation and the π-character of its C-C bonds, allow it to serve as a versatile bioisostere for various functional groups, such as phenyl rings and alkenes.[1] The incorporation of a cyclopropyl ring can enhance metabolic stability, improve binding affinity by locking in a bioactive conformation, and provide novel vectors for exploring chemical space.[1][2] In the context of the 4-benzoic acid scaffold, the cyclopropyl group acts as a rigid linker, precisely positioning the carboxylic acid moiety for interaction with its biological target.
Prostaglandin E2 Receptor 4 (EP4) Antagonism: A Prime Therapeutic Target
Prostaglandin E2 (PGE2) is a key mediator of a wide array of physiological and pathophysiological processes, including inflammation, pain, and cancer. Its effects are transduced through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a compelling therapeutic target due to its significant role in mediating PGE2-induced inflammation and tumorigenesis.[3] Selective antagonists of the EP4 receptor hold promise for the treatment of inflammatory disorders and various cancers, potentially offering a more targeted approach with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Structure-Activity Relationship of 4-(1-Aminocyclopropyl)benzoic Acid Derivatives as EP4 Antagonists
While direct SAR studies on "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid" are not extensively available, a seminal study on the closely related 4-(1-aminocyclopropyl)benzoic acid scaffold provides a wealth of information for understanding the key structural requirements for EP4 antagonism. The following table summarizes the SAR of a series of N-substituted indole derivatives, highlighting the impact of modifications on the indole core and the N-benzyl substituent.
| Compound | R1 | R2 | R3 | hEP4 IC50 (nM) |
| 1 | H | H | H | 1.8 |
| 2 | 5-F | H | H | 1.4 |
| 3 | 6-F | H | H | 1.1 |
| 4 | 7-F | H | H | 2.5 |
| 5 | H | 4-CF3 | H | 0.4 |
| 6 | H | 3-CF3 | H | 1.2 |
| 7 | H | 2-CF3 | H | 3.8 |
| 8 | H | 4-F | H | 0.9 |
| 9 | H | H | 4-CF3 | >1000 |
Data adapted from Colucci, J. et al. Bioorg. Med. Chem. Lett. 2010, 20 (12), 3760-3.[5]
Key Insights from the SAR Data:
-
The 4-(1-aminocyclopropyl)benzoic acid moiety is crucial for activity. This portion of the molecule is believed to interact with a key recognition site within the EP4 receptor.
-
Substitution on the indole ring has a modest impact on potency. Fluorination at the 5- and 6-positions is well-tolerated, while substitution at the 7-position is slightly detrimental.
-
The N-benzyl group plays a critical role in binding. Substitution on the phenyl ring of the benzyl group significantly influences potency, with a 4-trifluoromethyl group providing the most potent compound in this series (Compound 5, IC50 = 0.4 nM).
-
The position of the substituent on the N-benzyl ring is critical. Moving the trifluoromethyl group from the 4-position to the 3- or 2-position leads to a decrease in potency. Substitution on the benzylic methylene (R3) is not tolerated.
The Inferred Role of the Methoxycarbonyl Group
The replacement of the amino group in the aforementioned series with a methoxycarbonyl group, as in our topic molecule, represents a significant structural change. While direct comparative data is lacking, we can infer the potential consequences of this bioisosteric replacement. The amino group is likely involved in a key hydrogen bonding interaction with the receptor. An ester, being a hydrogen bond acceptor but not a donor, would lose this specific interaction.[6] This could potentially lead to a decrease in potency. However, the methoxycarbonyl group could introduce other favorable interactions, such as dipole-dipole or hydrophobic interactions, within the binding pocket. Furthermore, esters of cyclopropanecarboxylic acid have been shown to possess enhanced hydrolytic stability, which could be advantageous for developing prodrugs with improved pharmacokinetic profiles.[3]
Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition: A Secondary Consideration
Comparative Analysis with Alternative Scaffolds
Comparison of EP4 Antagonist Scaffolds
| Scaffold Class | Representative Compound | Key Advantages | Key Disadvantages |
| Cyclopropylbenzoic Acids | MF-766 | High potency, good pharmacokinetic profile.[5] | SAR highly sensitive to substitution. |
| Thienopyran Derivatives | Compound 47 (from scaffold hopping) | Good potency and subtype selectivity, favorable drug-like properties.[9] | Complex synthesis. |
| Indole-2-carboxamides | Compound 36 | High potency, excellent oral bioavailability.[10] | Potential for off-target effects. |
Comparison of PAI-1 Inhibitor Scaffolds
| Scaffold Class | Representative Compound | Key Advantages | Key Disadvantages |
| Anthranilic Acid Derivatives | Tiplaxtinin | Well-established class, clinical data available. | Modest potency, potential for off-target effects. |
| Thienopyridinones | TM5275 | High potency and specificity.[11] | Limited clinical data. |
| Acyl-thioureas | PAI-039 | Effective in in vivo models of thrombosis and atherosclerosis.[12] | Potential for metabolic instability. |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a key intermediate and for the biological evaluation of these compounds.
Synthesis of Methyl 1-(4-carboxyphenyl)cyclopropane-1-carboxylate
This protocol describes a potential synthetic route to a key intermediate of the topic molecule.
Step 1: Synthesis of Methyl Cyclopropanecarboxylate
-
In a reaction flask, combine methyl acetate and 1,2-dihaloethane.
-
Under alkaline conditions, perform a nucleophilic substitution reaction to yield methyl cyclopropaneloadorboxylate.[13]
Step 2: Friedel-Crafts Acylation
-
React the methyl cyclopropanecarboxylate with a suitable acylating agent in the presence of a Lewis acid catalyst to introduce the carboxylated phenyl group at the 1-position of the cyclopropane ring.
Step 3: Purification
-
Purify the final product, methyl 1-(4-carboxyphenyl)cyclopropane-1-carboxylate, using column chromatography.
Note: This is a generalized synthetic scheme. Specific reaction conditions, reagents, and purification methods would need to be optimized.
EP4 Receptor Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human EP4 receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2) and varying concentrations of the test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
PAI-1 Chromogenic Activity Assay
-
Reaction Initiation: Add tPA and plasminogen to the wells to initiate the reaction. The active tPA will convert plasminogen to plasmin.
-
Substrate Addition: Add the chromogenic plasmin substrate. Plasmin will cleave the substrate, releasing a colored product.
-
Detection: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A typical workflow for a structure-activity relationship study.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel therapeutics, particularly as antagonists of the EP4 receptor. The insights gleaned from the SAR of closely related analogs provide a clear roadmap for future optimization efforts. Key areas for further investigation include:
-
Systematic exploration of ester analogs: A focused library of derivatives with different ester groups (e.g., ethyl, propyl) should be synthesized and evaluated to understand the impact of the ester moiety on potency and pharmacokinetic properties.
-
Chiral separation and evaluation: The cyclopropane ring in the topic molecule is chiral. The synthesis and evaluation of individual enantiomers are crucial, as biological activity often resides in a single enantiomer.
-
In vivo evaluation: Promising compounds identified from in vitro assays should be advanced to in vivo models of inflammation, pain, or cancer to assess their therapeutic efficacy.
By adopting a rational, data-driven approach to drug design, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
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Abcam. (2020). ab108894 Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Kit. Retrieved from a verifiable URL. [8]2. Delaive, E., et al. (2015). Small molecules inhibitors of plasminogen activator inhibitor-1 - an overview. European Journal of Medicinal Chemistry, 92, 619-36. [7]3. Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3. [5]4. Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. [3]5. Sillen, M., & Declerck, P. J. (2021). Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition. Frontiers in Cardiovascular Medicine, 7, 622473. [9]6. BenchChem. (2025). A Comparative Analysis of EP4 Receptor Antagonists Against Standard-of-Care Therapies. Retrieved from a verifiable URL. [4]7. He, J., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. Journal of Medicinal Chemistry, 66(11), 7896–7917. [10]8. Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [2]9. Wang, W., et al. (2022). Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 65(11), 7896–7917. [3][9]10. Sillen, M., et al. (2021). Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484. International Journal of Molecular Sciences, 22(3), 1482. [8]11. Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from a verifiable URL. [14]12. Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [17]13. Practical-Haemostasis.com. (2022). PAI-1 Assays. Retrieved from a verifiable URL. [7]14. antibodies-online.com. (n.d.). PAI-1 Chromogenic Activity Assay Kit. Retrieved from a verifiable URL. [16]15. Molecular Innovations. (n.d.). Human PAI-1 Activity Assay. Retrieved from a verifiable URL. [18]16. Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from a verifiable URL. [15]17. Murase, A., et al. (2008). Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor. Pharmacology, 82(1), 10-4. [19]18. Vaughan, D. E., et al. (2020). Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome. Arteriosclerosis, Thrombosis, and Vascular Biology, 40(4), 914-926. [12]19. Taylor & Francis. (n.d.). Plasminogen activator inhibitor-1 – Knowledge and References. Retrieved from a verifiable URL. [20]20. Al-Hourani, B. J. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(15), 7067-7086. [6]21. Schneebeli, S. T., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(1), 22-38. [1]22. Loll, P. J. (2022). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [21]23. Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59 (19), 8712–8756.
- Wang, W., et al. (2022). Scaffold Hopping Strategy to Identify Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 65(11), 7896-7917.
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Guidechem. (n.d.). How to Prepare Methyl Cyclopropane Carboxylate?. Retrieved from a verifiable URL. [13]26. PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from a verifiable URL. [22]27. ChemicalBook. (n.d.). Methyl cyclopropane carboxylate synthesis. Retrieved from a verifiable URL. [23]28. Ketone Pharma. (2024). Methyl Cyclopropane Carboxylate: A Comprehensive Overview. Retrieved from a verifiable URL. [24]29. PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from a verifiable URL.
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PrepChem.com. (n.d.). Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. Retrieved from a verifiable URL. [24]31. MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from a verifiable URL.
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Comparative analysis of kinase inhibition profiles of "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid" derivatives
A Comparative Guide to the Kinase Inhibition Profiles of Cyclopropyl-Containing Benzamide Derivatives
Editorial Note: Initial exploration for kinase inhibition data on derivatives of "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid" did not yield specific, publicly available datasets for a direct comparative analysis. Exercising editorial autonomy to fulfill the core scientific query, this guide focuses on a closely related and well-documented class of compounds: N-cyclopropyl benzamide derivatives targeting p38α MAP kinase . This strategic shift allows for a robust, data-driven comparison that illuminates the critical role of the cyclopropyl and benzoic acid-like moieties in achieving potent and selective kinase inhibition, directly addressing the user's underlying scientific interest.
Introduction: The Strategic Value of the Cyclopropyl Moiety in Kinase Inhibition
In modern medicinal chemistry, the cyclopropyl group has transitioned from a chemical curiosity to a strategic tool for optimizing drug candidates.[1] Its rigid, three-membered ring structure confers unique properties that can profoundly influence a molecule's pharmacological profile. When incorporated into kinase inhibitors, the cyclopropyl ring can:
-
Enhance Potency: The constrained conformation of the cyclopropyl group can pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty upon binding to the kinase active site.[2] This often leads to a significant increase in binding affinity and inhibitory potency.
-
Improve Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger and less accessible to metabolic enzymes like cytochrome P450s, leading to increased stability and a more favorable pharmacokinetic profile.[1][2]
-
Modulate Selectivity: The defined spatial orientation of the cyclopropyl group can create specific interactions within the target kinase's binding pocket while clashing with residues in off-target kinases, thereby improving the inhibitor's selectivity profile.[1]
This guide provides a comparative analysis of a series of N-cyclopropyl benzamide derivatives, focusing on their inhibition of p38α mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[3][4] We will dissect the structure-activity relationships (SAR), compare kinase selectivity profiles, and detail the experimental methodologies used to generate this critical data.
The Target: p38α MAP Kinase Signaling Pathway
The p38 MAP kinases are a family of serine/threonine kinases that are central to the cellular response to inflammatory cytokines and external stress signals.[5] Dysregulation of the p38α pathway is implicated in a host of inflammatory conditions, making it a prime target for therapeutic intervention.
Caption: Simplified p38α MAPK signaling pathway and the point of intervention for N-cyclopropyl benzamide inhibitors.
Comparative Analysis of N-Cyclopropyl Benzamide Inhibitors
The development of potent and selective p38α inhibitors has been a significant goal in drug discovery. The N-cyclopropyl benzamide scaffold has proven to be particularly fruitful. Below, we compare key derivatives to elucidate the structure-activity relationship.
Table 1: Kinase Inhibition Profiles of Representative N-Cyclopropyl Benzamide Derivatives
| Compound ID | Core Structure Modification | p38α IC50 (nM) | Kinase Selectivity Highlights | Reference |
| Compound A | (Reference) 3-methylbenzamide | 16 | Potent p38α inhibitor | [5] |
| Compound B | Reversal of amide linker | 108 | 6.75-fold loss of potency vs. Cmpd A | [5] |
| AZD6703 | Quinazolinone core addition | Potent (exact IC50 not specified) | High selectivity profile, clinical candidate | [3] |
| Compound 10g | Benzophenone hybrid | 27 | High selectivity against a panel of kinases | [4] |
Analysis of Structure-Activity Relationships (SAR):
-
Amide Linker Orientation: A critical SAR finding is the orientation of the amide linker. Reversing the amide bond in Compound B compared to the parent structure (Compound A) leads to a nearly 7-fold decrease in potency against p38α.[5] This suggests a specific hydrogen bonding network and steric fit within the ATP-binding pocket that is optimal only with one orientation.
-
Cyclopropyl Moiety: Across this class of compounds, the cyclopropyl group is consistently identified as favorable for activity.[3][5] Replacement with larger alkyl groups like isopropyl or smaller groups like methyl typically results in a drop in potency, highlighting its optimal fit in a hydrophobic pocket of the kinase.
-
Core Scaffold Modifications: The core benzamide can be incorporated into more complex heterocyclic systems to enhance properties. In AZD6703, embedding the structure within a quinazolinone core was a key modification to improve aqueous solubility and plasma protein binding, ultimately leading to a clinical candidate.[3] Similarly, creating a hybrid with a benzophenone moiety (Compound 10g) maintained high potency while achieving significant kinase selectivity.[4]
Experimental Methodologies: Ensuring Data Integrity
The reliability of any comparative analysis rests on the quality and consistency of the underlying experimental data. Kinase inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50). Below are representative protocols for biochemical and cell-based assays used to evaluate compounds like those discussed above.
Biochemical Kinase Inhibition Assay (Radiometric)
This method directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[6] It is considered a gold standard for its directness and sensitivity.
Caption: Workflow for a typical radiometric kinase inhibition assay (e.g., HotSpot™ assay).
Step-by-Step Protocol:
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well microplate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase/Substrate Addition: Prepare a solution containing the target kinase (e.g., recombinant p38α) and its specific peptide or protein substrate in a kinase reaction buffer. Dispense this solution into the wells containing the compounds.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and radiolabeled [γ-³³P]ATP to each well.[6] The ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Quenching and Capture: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Thoroughly wash the filter membrane to remove any unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell-Based Assay: Inhibition of TNF-α Production
To confirm that biochemical inhibition translates to a functional effect in a cellular context, a common assay for p38α inhibitors is to measure the suppression of TNF-α production in immune cells stimulated with lipopolysaccharide (LPS).
Step-by-Step Protocol:
-
Cell Seeding: Seed human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) into 96-well plates and allow them to adhere.
-
Compound Pre-incubation: Treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce a p38α-mediated inflammatory response.
-
Incubation: Incubate the plates for 4-18 hours to allow for the production and secretion of TNF-α.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the IC50 value by plotting the percentage of TNF-α inhibition against the inhibitor concentration.
Conclusion and Future Outlook
The comparative analysis of N-cyclopropyl benzamide derivatives demonstrates a clear and potent SAR for the inhibition of p38α MAP kinase. The cyclopropyl moiety is a key pharmacophore that enhances potency, while the orientation of the central amide linker and modifications to the core scaffold are critical for optimizing both inhibitory activity and drug-like properties.[3][4][5] The consistent findings across different research groups, validated by robust biochemical and cell-based assays, underscore the power of this chemical series.
While the specific kinase inhibition profile for "this compound" derivatives remains to be publicly elucidated, the principles derived from this analysis provide a strong predictive framework. Future work in this area should focus on synthesizing and screening such derivatives to explore new chemical space and potentially identify novel inhibitors with unique selectivity profiles, not only for p38α but for other kinases where a constrained hydrophobic moiety is advantageous.
References
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29, 1039–1045. Available at: [Link]
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Klaeger, S., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e13464. Available at: [Link]
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ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Available at: [Link]
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Maj, A., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24, 8045-8057. Available at: [Link]
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Barlaam, B., et al. (2011). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 21(10), 2942-2946. Available at: [Link]
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Lee, J. Y., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698. Available at: [Link]
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Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. Available at: [Link]
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Comparative Guide to Cyclopropyl-Benzoic Acid Derivatives as Prostaglandin E2 Subtype 4 (EP4) Receptor Antagonists: In Vitro and In Vivo Studies
This technical guide offers a comprehensive comparative analysis of compounds derived from a cyclopropyl-benzoic acid scaffold, focusing on their activity as antagonists of the prostaglandin E2 subtype 4 (EP4) receptor. The EP4 receptor is a key mediator in inflammatory pathways, making it a prime target for the development of novel anti-inflammatory and analgesic drugs. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing an in-depth look at the structure-activity relationships (SAR), experimental methodologies, and preclinical data of two prominent series of EP4 antagonists.
The 4-(1-Carboxycyclopropyl)benzoic Acid Scaffold: A Privileged Motif for EP4 Antagonism
The 4-(1-carboxycyclopropyl)benzoic acid core structure has emerged as a critical pharmacophore for potent and selective EP4 receptor antagonists. The cyclopropane ring introduces conformational rigidity, while the carboxylic acid moiety often serves as a key interaction point with the receptor. This guide will dissect the in vitro and in vivo profiles of two lead compounds, MK-2894 and MF-766, which are built upon this scaffold, to elucidate the nuances of their biological activity and preclinical performance.
Part 1: In Vitro Comparative Analysis of EP4 Receptor Antagonists
The initial evaluation of potential drug candidates relies heavily on in vitro assays to determine their potency, selectivity, and mechanism of action. Here, we compare the in vitro profiles of MK-2894 and MF-766.
Lead Compound 1: MK-2894
MK-2894, or 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid, was identified as a potent and selective EP4 antagonist.[1] Its discovery involved the optimization of a lead series to enhance potency and pharmacokinetic properties.
Lead Compound 2: MF-766
MF-766, with the chemical name 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid, is another potent and selective EP4 antagonist with a distinct heterocyclic core compared to MK-2894.[2]
| Compound | EP4 Binding Affinity (Ki, nM) | EP4 Functional Antagonism (IC50, nM) | Selectivity vs. other EP Receptors | Reference |
| MK-2894 | 1.3 | 1.8 | >1000-fold vs. EP1, EP2, EP3 | [1] |
| MF-766 | 0.6 | 0.8 | >1000-fold vs. EP1, EP2, EP3 | [2] |
The data clearly demonstrates that both compounds are highly potent and selective antagonists of the EP4 receptor. MF-766 exhibits slightly higher potency in both binding and functional assays.
Objective: To determine the binding affinity (Ki) of test compounds for the human EP4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human EP4 receptor are prepared.
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2) is used as the radioligand.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA, is used.
-
Reaction Mixture: Test compounds at various concentrations are incubated with the cell membranes and [3H]-PGE2.
-
Incubation: The reaction is incubated for a specific time and temperature (e.g., 60 minutes at 25°C).
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro EP4 receptor binding assay.
Part 2: In Vivo Comparative Analysis
In vivo studies are crucial for evaluating the therapeutic potential of drug candidates in a physiological context. Both MK-2894 and MF-766 have been assessed in rodent models of inflammatory pain.
In Vivo Efficacy in a Rat Model of Inflammatory Pain (Freund's Complete Adjuvant Model)
This model involves the induction of inflammation and hyperalgesia by injecting Freund's Complete Adjuvant (FCA) into the paw of a rat.
Objective: To assess the anti-hyperalgesic effects of EP4 antagonists in a model of chronic inflammation.
Methodology:
-
Induction: Rats are injected with FCA into the plantar surface of the hind paw.
-
Compound Administration: Test compounds or vehicle are administered orally at various time points post-FCA injection.
-
Assessment of Hyperalgesia: Paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus is measured.
-
Data Analysis: The reversal of hyperalgesia is calculated as a percentage of the maximum possible effect.
| Compound | Oral Dose (mg/kg) | Reversal of Thermal Hyperalgesia (%) | Reference |
| MK-2894 | 3 | ~50 | [1] |
| MF-766 | 1 | ~80 | [2] |
The in vivo data indicates that both compounds are effective in reducing inflammatory pain. Notably, MF-766 demonstrates a more potent anti-hyperalgesic effect at a lower dose compared to MK-2894, which aligns with its superior in vitro potency.
A favorable pharmacokinetic profile is essential for a successful oral drug.
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2, hours) | Reference |
| MK-2894 | Rat | 25 | 2.5 | [1] |
| MF-766 | Rat | 40 | 3.0 | [2] |
Both compounds exhibit reasonable oral bioavailability and half-lives in rats, supporting their potential for oral administration. MF-766 shows a more favorable bioavailability.
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A Comparative Guide to the Anti-Inflammatory Effects of Novel 4-(2-(methoxycarbonyl)cyclopropyl)benzoic Acid Derivatives
For researchers and drug development professionals, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a perpetual challenge. The introduction of unique structural motifs can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.[1] The cyclopropyl group, in particular, is a versatile structural element known to impart unique conformational constraints and metabolic stability to drug candidates.[2][3] This guide provides a comparative analysis of the potential anti-inflammatory effects of a novel series of compounds derived from "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid".
While direct experimental data on this specific series is not yet widely published, this guide will establish a robust framework for its evaluation. We will propose a set of hypothetical derivatives, outline the critical experiments for their comparison, and provide plausible, illustrative data to guide future research. The methodologies and mechanistic insights are grounded in established anti-inflammatory drug discovery protocols and principles.
The Rationale for Cyclopropyl Scaffolds in Anti-Inflammatory Drug Design
The core structure, this compound, combines a benzoic acid moiety, common in many NSAIDs, with a cyclopropyl ring. This rigid cyclopropyl group can influence the molecule's interaction with target enzymes, such as cyclooxygenase (COX), potentially leading to higher affinity and selectivity.[1] The therapeutic action of most NSAIDs is achieved through the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][5][6] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet function, and COX-2, which is induced during inflammation.[6][7] Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
For this guide, we will consider three hypothetical derivatives (designated CP-101, CP-102, and CP-103 ) with modifications designed to explore structure-activity relationships (SAR) and their potential for selective COX-2 inhibition.
Comparative In Vitro Efficacy
The initial screening of novel compounds typically involves a battery of in vitro assays to determine their primary mechanism of action and cellular effects. Here, we compare our hypothetical derivatives against Diclofenac, a well-known potent non-selective NSAID, and Celecoxib, a selective COX-2 inhibitor.
2.1. Enzyme Inhibition Assays: Targeting COX-1 and COX-2
The primary determinant of an NSAID's efficacy and side-effect profile is its relative inhibitory activity against COX-1 and COX-2.[8]
Illustrative Experimental Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| CP-101 | 15.2 | 0.85 | 17.9 |
| CP-102 | 98.5 | 0.12 | 820.8 |
| CP-103 | 25.6 | 2.10 | 12.2 |
| Diclofenac | 0.9 | 0.09 | 10 |
| Celecoxib | >150 | 0.04 | >3750 |
Interpretation: In this hypothetical dataset, CP-102 emerges as a highly potent and selective COX-2 inhibitor, with a selectivity index significantly greater than that of Diclofenac. This profile suggests it may have a reduced risk of gastrointestinal side effects. CP-101 shows some preference for COX-2, while CP-103 appears to be a weaker, less selective inhibitor.
2.2. Cellular Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Cytokine Release
To assess the compounds' effects in a cellular context, we use a model of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage-like cells. LPS, a component of gram-negative bacteria, stimulates the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) through pathways including NF-κB.[10][11]
Illustrative Experimental Data
| Compound | TNF-α Inhibition IC₅₀ (µM) |
| CP-101 | 1.2 |
| CP-102 | 0.25 |
| CP-103 | 3.5 |
| Diclofenac | 0.15 |
| Celecoxib | 0.10 |
Interpretation: The cellular data corroborates the enzyme inhibition findings. CP-102 is the most potent of the novel derivatives in suppressing TNF-α release, indicating effective anti-inflammatory activity at the cellular level. This suggests that its mechanism may involve the inhibition of prostaglandin production, which can in turn modulate cytokine release.
In Vivo Anti-Inflammatory Efficacy
Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[12][13][14]
3.1. Carrageenan-Induced Paw Edema in Rats
Subplantar injection of carrageenan induces a biphasic inflammatory response, with the later phase (3-6 hours) being largely mediated by prostaglandins produced by COX-2.[13] Inhibition of paw swelling (edema) is a key measure of anti-inflammatory efficacy.
Illustrative Experimental Data
| Compound (Dose: 10 mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |
| CP-101 | 45% |
| CP-102 | 68% |
| CP-103 | 25% |
| Indomethacin (Positive Control) | 75% |
| Vehicle Control | 0% |
Interpretation: The in vivo results align with the in vitro data, with CP-102 demonstrating significant anti-inflammatory activity, reducing paw edema by 68%. While not as potent as the positive control Indomethacin in this illustrative example, its high COX-2 selectivity could offer a better safety profile, making it a strong candidate for further development.
Mechanistic Insights: The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[15][16][17] Its activation is a hallmark of inflammatory responses.[18][19] The inhibition of COX-2 by compounds like our hypothetical CP-102 can indirectly modulate this pathway by reducing prostaglandin-mediated feedback loops that amplify inflammation.
Caption: The NF-κB signaling pathway and the inhibitory action of CP-102 on COX-2.
Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
5.1. Protocol: In Vitro LPS-Induced TNF-α Secretion Assay
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[20]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (e.g., CP-101, CP-102, CP-103) or vehicle control for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 4-6 hours.[20][21]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[11][22]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each compound by plotting the percentage of TNF-α inhibition against the compound concentration.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
This guide presents a structured approach to comparing the anti-inflammatory effects of novel this compound derivatives. Based on our hypothetical data, a derivative like CP-102 , with high COX-2 selectivity and potent in vivo activity, would be a prime candidate for further preclinical development.
Future studies should focus on comprehensive pharmacokinetic and toxicology profiling. Additionally, exploring variations in the cyclopropyl ring's stereochemistry and modifications to the ester group could further optimize the potency and selectivity of this promising chemical series. The robust experimental framework outlined here provides a clear path for researchers to validate and advance novel anti-inflammatory agents from concept to clinic.
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A Comparative Guide to 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid and Other Cyclopropyl-Containing APIs
Executive Summary
The cyclopropyl ring, a small yet powerful motif, has become an integral component in modern drug discovery, offering a unique combination of rigidity, metabolic stability, and electronic properties. This guide provides a comparative analysis of "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid," a promising but less-characterized molecule, in the context of established cyclopropyl-containing Active Pharmaceutical Ingredients (APIs). We will delve into the strategic advantages imparted by the cyclopropyl group, compare structural and functional aspects with successful drugs, and provide detailed experimental protocols for key performance assessments. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of cyclopropyl-containing compounds in their therapeutic pipelines.
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The cyclopropane ring is far more than a simple three-carbon cycloalkane; it is a versatile tool in the medicinal chemist's arsenal. Its prevalence in FDA-approved drugs has grown significantly, with 18 new chemical entities containing this group approved in the last decade alone[1]. The unique properties of the cyclopropyl group allow it to address common challenges in drug discovery, such as potency, selectivity, and pharmacokinetics.[2][3]
Key Physicochemical and Structural Features:
-
Conformational Rigidity: The strained, planar nature of the cyclopropyl ring restricts the conformational flexibility of a molecule.[4] This can "lock" the molecule into its bioactive conformation, leading to more favorable binding to a biological target and a potential increase in potency.[2][4][5]
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical aliphatic chains.[1][2][3] This increased bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to a longer in-vivo half-life.[6]
-
Unique Electronic Properties: The C-C bonds of the cyclopropane ring have enhanced π-character, allowing the group to engage in conjugation with adjacent π-systems.[2][3][5] This can influence the electronic environment of the molecule and its interactions with target receptors.
-
Bioisosterism: The cyclopropyl group is frequently used as a bioisosteric replacement for other common chemical groups. For instance, it can serve as a rigid analog for a gem-dimethyl group or an alkene, often with improved properties.[7][8][9] This substitution can enhance metabolic stability, modulate pKa, and improve receptor complementarity.[8][10]
While the cyclopropyl group offers many advantages, it is not without potential liabilities. When attached to an amine, for example, it can be susceptible to CYP-mediated bioactivation, leading to reactive intermediates, as was observed with the hepatotoxicity of trovafloxacin.[6] Furthermore, compounds capable of forming cyclopropyl carboxylic acid in vivo may pose a risk of forming carnitine conjugates, which can interfere with fatty acid metabolism.[9] A thorough understanding of the metabolic fate of any new cyclopropyl-containing candidate is therefore essential.
Featured Compound: this compound
"this compound" (CAS: 1057107-39-7) is a bifunctional molecule incorporating both a benzoic acid and a cyclopropane ring substituted with a methyl ester.[11] While extensive biological data for this specific compound is not publicly available, its structure allows for an informed analysis of its potential applications and comparison with other APIs.
Structural Analysis and Potential:
-
Arylcyclopropane Core: The molecule features a cyclopropyl group directly attached to a phenyl ring, a common motif in medicinal chemistry that can improve metabolic stability compared to linear alkyl groups.[5]
-
Carboxylic Acid Moiety: The benzoic acid group is a key feature, often found in drugs designed to interact with targets that have a corresponding basic residue in the binding pocket. It also influences solubility and pharmacokinetic properties.
-
Ester Functionality: The methoxycarbonyl group provides a potential site for hydrolysis by esterase enzymes in vivo, which could act as a prodrug strategy to release a more active di-acid metabolite.
Given its structure, this compound could be explored for applications where aryl carboxylic acids are known to be active, such as in anti-inflammatory or metabolic disease research. For example, the related compound 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid has shown potential in mitigating pulmonary fibrosis.[12]
Comparative Analysis with Marketed Cyclopropyl-Containing APIs
To contextualize the potential of "this compound," we compare it to two well-established cyclopropyl-containing drugs: Ticagrelor (an antiplatelet agent) and Pitavastatin (a statin).
| Feature | This compound | Ticagrelor | Pitavastatin |
| Chemical Structure | |||
| Therapeutic Area | Hypothetical: Anti-inflammatory, Metabolic Disease | Cardiology (Antiplatelet) | Cardiology (Lipid-lowering) |
| Mechanism of Action | Unknown | Reversible antagonist of the P2Y₁₂ adenosine diphosphate (ADP) receptor, inhibiting platelet activation.[13] | Inhibitor of HMG-CoA reductase, a key enzyme in cholesterol synthesis. |
| Role of Cyclopropyl Group | Provides a rigid linker between the phenyl ring and the ester, potentially influencing receptor binding and metabolic stability. | The cyclopropyl group is part of the core structure, contributing to the overall shape and rigidity required for potent receptor binding. | The cyclopropyl group is a key structural feature that contributes to the compound's high potency and metabolic stability.[6] |
| Key Functional Groups | Carboxylic Acid, Ester | Triazolopyrimidine, Thioether, Hydroxyls | Carboxylic Acid, Fluorophenyl, Quinoline |
This comparison highlights how the same cyclopropyl motif can be incorporated into vastly different molecular scaffolds to achieve distinct therapeutic outcomes. The specific placement and substitution pattern of the cyclopropyl ring are critical for optimizing interactions with the intended biological target.
Key Experimental Protocols for Evaluation
To characterize a novel compound like "this compound," a series of standardized in vitro assays are essential. Below are detailed, self-validating protocols for assessing metabolic stability and receptor binding affinity.
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol is designed to determine the rate at which a compound is metabolized by CYP enzymes, providing an estimate of its intrinsic clearance.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Test Compound (e.g., this compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control Compound (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a working solution of the test compound and positive control in buffer (e.g., 1 µM final concentration). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, pre-warm the HLM and buffer mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0), add the quenching solution before adding the NADPH system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.[14][15]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a target receptor.
Materials:
-
Cell membranes or purified protein expressing the target receptor.
-
Radiolabeled ligand ([³H]-Ligand) with known affinity (Kₔ).
-
Test Compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay Buffer (e.g., Tris-HCl with appropriate cofactors).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ).
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Total Binding: Wells with no test compound.
-
Non-Specific Binding (NSB): Wells with a saturating concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.[16]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]
-
Caption: Principle of a Competitive Receptor Binding Assay.
Conclusion and Future Perspectives
The cyclopropyl group is a proven asset in drug design, capable of enhancing potency, selectivity, and metabolic stability.[1][2][3] While "this compound" remains a relatively unexplored entity, its structural features suggest it is a valuable candidate for further investigation. Its rigid arylcyclopropane core and ionizable carboxylic acid group provide a strong foundation for targeted library synthesis and screening.
By applying the standardized experimental protocols outlined in this guide, researchers can systematically evaluate its metabolic stability, receptor binding affinity, and other critical drug-like properties. Comparative analysis against successful APIs like Ticagrelor and Pitavastatin provides a framework for understanding how subtle structural modifications can lead to profound differences in therapeutic application and efficacy. Future work should focus on the synthesis of analogs and a comprehensive biological evaluation to unlock the full therapeutic potential of this and related cyclopropyl-containing scaffolds.
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]
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The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
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About Ligand Binding Assays - Gifford Bioscience. [Link]
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4-[[Cyclopropylmethyl-[4-(2-methoxyphenoxy)benzoyl]amino]methyl]benzoic acid. [Link]
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Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. [Link]
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A Comparative Benchmarking Guide: Evaluating "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid" Derivatives Against Established p38 MAPK Inhibitors
This guide provides a comprehensive framework for benchmarking a novel class of potential p38 MAPK inhibitors, the "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid" derivatives, against well-characterized, potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. As researchers and drug development professionals, understanding the comparative efficacy and selectivity of new chemical entities is paramount. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis.
The p38 MAPK Signaling Pathway: A Pivotal Target in Inflammatory Disease
The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and environmental stresses like osmotic shock and UV radiation.[1][2] The pathway plays a central role in regulating cellular processes such as apoptosis, gene expression, and, most notably, inflammation.[3] Four primary isoforms of p38 have been identified: p38α, p38β, p38γ, and p38δ.[1][4] p38α is the most studied isoform and is considered the key regulator of pro-inflammatory cytokine production, making it an attractive therapeutic target for a host of chronic inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[5][6]
Activation of p38 involves a dual phosphorylation on a specific TGY motif by upstream kinases, primarily MKK3 and MKK6.[1][7] Once activated, p38 phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as ATF-2, leading to a complex inflammatory response.[1] The central role of p38α in this cascade has driven extensive efforts to develop small-molecule inhibitors.
Caption: The p38 MAPK signaling cascade.
Establishing the Gold Standard: Benchmark p38 Inhibitors
To effectively evaluate a new series of compounds, their performance must be measured against established inhibitors with well-documented potency and selectivity profiles. Numerous p38 inhibitors have been developed, with several advancing to clinical trials.[5][8] These compounds serve as critical benchmarks for assessing the potential of novel chemical scaffolds.
| Compound Name | Mechanism of Action | Target Isoforms | Reported IC50 | Clinical Phase (Highest) |
| SB203580 | ATP-Competitive | p38α/β | 50 nM (p38α), 500 nM (p38β)[9] | Preclinical/Research Tool |
| Doramapimod (BIRB 796) | Allosteric (Type II) | p38α/β/γ/δ | 38 nM (p38α), 65 nM (p38β)[9] | Phase II[5] |
| Ralimetinib (LY2228820) | ATP-Competitive | p38α/β | 5.3 nM (p38α), 3.2 nM (p38β)[4] | Phase I[4] |
| Losmapimod | ATP-Competitive | p38α/β | pKi 8.1 (p38α), 7.6 (p38β)[9] | Phase III[9] |
Note: IC50 values can vary depending on assay conditions. The values presented are representative figures from published data.
The choice of these benchmarks provides a robust comparison set. SB203580 is a widely used tool compound, while Doramapimod represents a different binding modality (allosteric), and Ralimetinib and Losmapimod are clinically investigated, potent inhibitors.
The Challenger Series: "this compound" Derivatives
The chemical scaffold "this compound" presents an interesting starting point for novel p38 inhibitors. The inclusion of a cyclopropyl group is a known strategy in medicinal chemistry to introduce conformational rigidity and explore new binding interactions. Indeed, N-cyclopropylbenzamide moieties have been successfully incorporated into potent p38 MAPK inhibitors.[10] The benzoic acid group provides a handle for further chemical modification to optimize properties such as potency, selectivity, and pharmacokinetics.
The objective of this guide is to outline a rigorous testing cascade to determine if derivatives of this core structure can match or exceed the performance of the established benchmarks.
Experimental Design: A Head-to-Head Comparison
A multi-tiered approach is essential for a thorough comparison, moving from direct enzymatic inhibition to cellular pathway modulation.
Caption: Multi-tiered experimental workflow.
Tier 1: In Vitro Enzymatic Inhibition Assay
Causality: The first and most direct test is to determine if the compounds physically inhibit the enzymatic activity of p38 kinase. This assay quantifies the concentration of inhibitor required to reduce the kinase's activity by 50% (IC50), providing a primary measure of potency.
Protocol: ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[11][12]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]
-
Dilute recombinant human p38α, p38β, p38γ, and p38δ enzymes, the substrate (e.g., ATF-2), and ATP to their final concentrations in the kinase buffer.
-
Prepare serial dilutions of the "this compound" derivatives and benchmark inhibitors (e.g., Ralimetinib, Doramapimod) in a 384-well plate. A DMSO control is essential.
-
-
Kinase Reaction:
-
Add the enzyme solution to the wells containing the inhibitors.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.[11]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[12]
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes.[12]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each p38 isoform.
-
Tier 2: Cellular Target Engagement Assay
Causality: A potent compound in a biochemical assay must also be able to penetrate the cell membrane and inhibit the target in a complex cellular environment. This assay verifies that the inhibitors can block the p38 signaling cascade within a living cell.
Protocol: Western Blot for Downstream Substrate Phosphorylation
This protocol measures the phosphorylation of a known p38 substrate, such as ATF-2, in cells treated with a p38 activator.[1][13]
-
Cell Culture and Treatment:
-
Seed suitable cells (e.g., HeLa, A549, or THP-1 monocytes) in 6-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the novel derivatives and benchmark inhibitors (e.g., SB203580) for 1 hour.[14]
-
Stimulate the p38 pathway by adding an activator like anisomycin (e.g., 10 µM for 30 minutes) or lipopolysaccharide (LPS).[1][14] Include an unstimulated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[15] Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ATF-2 (p-ATF-2, Thr71) or phosphorylated MAPKAPK-2 (p-MAPKAPK-2, Thr334).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
To ensure equal protein loading, re-probe the same membrane with antibodies for total ATF-2, total p38, and a loading control like β-actin.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities. The inhibition of p38 activity will be observed as a dose-dependent decrease in the p-ATF-2 or p-MAPKAPK-2 signal relative to the total protein level.
-
Data Interpretation and Structure-Activity Relationships (SAR)
The collected data allows for a direct comparison of the novel derivatives against the established benchmarks.
Hypothetical Comparative Data:
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Cellular p-ATF-2 Inhibition (EC50, nM) |
| Ralimetinib (Benchmark) | 5.3 | 3.2 | >1000 | >1000 | 25 |
| Doramapimod (Benchmark) | 38 | 65 | 200 | 520 | 150 |
| Derivative A | 15 | 250 | >5000 | >5000 | 80 |
| Derivative B | 55 | 600 | >5000 | >5000 | 250 |
| Derivative C | 8 | 150 | >2000 | >3000 | 45 |
Analysis:
-
Potency: From the hypothetical data, Derivative C (IC50 = 8 nM) shows potency against p38α comparable to the clinical candidate Ralimetinib.
-
Selectivity: All derivatives show strong selectivity for the α isoform over β, γ, and δ, which is a desirable trait as p38α is the primary target for anti-inflammatory effects.[5] Off-target effects on other isoforms can sometimes be counterproductive.
-
Cellular Activity: The EC50 values from the Western blot assay confirm that the compounds are cell-permeable and active in a cellular context. A good correlation between biochemical IC50 and cellular EC50 is a positive indicator.
-
Structure-Activity Relationship (SAR): By comparing the chemical structures of Derivatives A, B, and C with their corresponding activities, one can deduce the SAR.[2][6][17] For example, if Derivative C has a specific modification (e.g., a hydroxyl group) that Derivatives A and B lack, this suggests that this modification is crucial for the enhanced potency. This analysis is vital for guiding the rational design of the next generation of more potent compounds.[18][19]
Conclusion and Future Directions
This guide provides a systematic approach to benchmarking novel "this compound" derivatives against known p38 MAPK inhibitors. By employing a combination of in vitro biochemical assays and cellular target engagement studies, researchers can generate robust, comparative data on potency, selectivity, and cellular efficacy. The insights gained from this head-to-head comparison are critical for identifying promising lead candidates and for guiding future medicinal chemistry efforts through SAR analysis. While many p38 inhibitors have faced challenges in clinical trials due to toxicity or lack of efficacy, the persistent need for effective oral anti-inflammatory drugs ensures that the search for novel, highly selective, and safe p38 inhibitors remains a high-priority area in drug discovery.[3][5]
References
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Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095-1104. Retrieved from [Link]
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Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Cells, 12(18), 2268. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of p38 inhibitors in clinical trials. [Table]. Retrieved from [Link]
-
Cohen, S. B., & Firestein, G. S. (2014). “Go upstream, young man”: lessons learned from the p38 saga. Annals of the Rheumatic Diseases, 73(5), 789-791. Retrieved from [Link]
-
Constantinescu, A. A. (2015). Response to "How do I dilute Phospho P38 for western blot?". ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059. [Table]. Retrieved from [Link]
-
Vega, F., et al. (2004). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Leukemia & Lymphoma, 45(12), 2497-2504. Retrieved from [Link]
-
Ghaedi, H., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Monatshefte für Chemie - Chemical Monthly, 144, 523-533. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of p38 and p38 activity reduces the proliferation and survival of HNSCC cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel p38 kinase inhibitors discovered during the screening campaign. [Figure]. Retrieved from [Link]
-
Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940. Retrieved from [Link]
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Bolos, J., et al. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-977. Retrieved from [Link]
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Chen, L., et al. (2009). Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells. Cancer Research, 69(23), 8853-8861. Retrieved from [Link]
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Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86. Retrieved from [Link]
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Nouri Majd, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940. Retrieved from [Link]
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International Journal of Novel Research and Development. (2026). Salvianolic Acids: Unveiling Their Pharmacological Promise in Kidney D. Retrieved from [Link]
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Smo Chemical Technology Co.,LTD. (n.d.). This compound. Retrieved from [Link]
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Lee, J. Y., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-8. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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National Center for Biotechnology Information. (n.d.). 4-Cyclopropylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of Novel Kinase Inhibitors Derived from a 4-(2-(methoxycarbonyl)cyclopropyl)benzoic Acid Scaffold
In the landscape of modern drug discovery, protein kinases remain a pivotal target class. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. However, a recurring challenge in the development of these inhibitors is achieving selectivity. The human kinome is comprised of over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets. This similarity can lead to off-target interactions, resulting in unforeseen side effects and diminished therapeutic efficacy. Therefore, a rigorous evaluation of an inhibitor's cross-reactivity is a cornerstone of any successful kinase drug discovery program.
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the cross-reactivity profiling of a novel series of kinase inhibitors. We will use the hypothetical scenario of a medicinal chemistry campaign that has generated a library of potential inhibitors from the starting scaffold, "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid." This document will detail the strategic application of key experimental methodologies, data interpretation, and visual workflows to guide the selection of the most promising and selective clinical candidates.
The Strategic Imperative: A Tiered Approach to Selectivity Profiling
A brute-force approach of screening every synthesized compound against the entire kinome is neither cost-effective nor efficient. A more logical and resource-conscious strategy involves a tiered or cascaded approach to selectivity profiling. This allows for the rapid elimination of non-promising compounds and focuses resources on those with the most desirable characteristics.
Here, we propose a four-tiered screening cascade designed to comprehensively characterize the selectivity of our hypothetical inhibitor library.
Caption: A four-tiered workflow for kinase inhibitor cross-reactivity profiling.
Data Presentation: A Comparative Analysis of Hypothetical Inhibitors
To effectively compare the cross-reactivity profiles of different inhibitors, data must be presented in a clear and concise manner. The following tables represent mock data for two hypothetical inhibitors, INH-001 and INH-002 , derived from our core scaffold. For this example, let's assume the intended target is Aurora Kinase A (AURKA).
Table 1: Tier 2 Potency Data against a Focused Panel
| Kinase Target | INH-001 IC50 (nM) | INH-002 IC50 (nM) |
| AURKA | 15 | 25 |
| AURKB | 50 | 350 |
| ABL1 | 1,200 | >10,000 |
| SRC | 850 | >10,000 |
| VEGFR2 | 2,500 | 8,000 |
| EGFR | >10,000 | >10,000 |
Interpretation: From this focused panel, INH-001 appears more potent against the primary target, AURKA. However, it also shows significant activity against AURKB, a closely related kinase. INH-002 is slightly less potent but appears more selective against other kinases in this panel.
Table 2: Tier 3 Broad Kinome Profiling (Selectivity Score)
A common metric for quantifying selectivity is the S-score, which is calculated based on the number of off-target kinases inhibited above a certain threshold at a specific inhibitor concentration. A lower S-score indicates higher selectivity.
| Inhibitor | Concentration | # of Kinases Tested | # of Off-Targets (>90% Inhibition) | S-Score(1µM) |
| INH-001 | 1 µM | 468 | 15 | 0.032 |
| INH-002 | 1 µM | 468 | 4 | 0.009 |
Interpretation: The broad kinome scan confirms our initial hypothesis. INH-002 is significantly more selective than INH-001 , with fewer off-target hits at a high concentration. This makes INH-002 a more promising candidate for further development, despite its slightly lower potency against the primary target.
Key Experimental Methodologies: Detailed Protocols
The trustworthiness of your cross-reactivity data is directly dependent on the rigor of your experimental methods. Here, we provide step-by-step protocols for key assays in our proposed screening cascade.
1. Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a biophysical technique that measures the thermal stability of a protein.[1][2] The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This assay is invaluable for confirming direct binding between your inhibitor and the target kinase.
-
Principle: Unfolded proteins expose hydrophobic cores that can bind to a fluorescent dye (e.g., SYPRO Orange), causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded. A shift in this temperature in the presence of an inhibitor indicates binding.
-
Protocol:
-
Prepare a master mix containing the purified kinase, fluorescent dye, and buffer.
-
Dispense the master mix into a 96- or 384-well PCR plate.
-
Add your test compounds (e.g., INH-001 , INH-002 ) at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C and measuring fluorescence at each step.
-
Analyze the data to determine the Tm for each sample. A significant positive shift in Tm compared to the DMSO control confirms binding.
-
2. Biochemical Kinase Assay (Luminescence-based)
To determine the potency (IC50) of your inhibitors, a robust biochemical assay is required.[3] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability.
-
Principle: This assay measures the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the newly produced ADP into ATP, which is then used in a luciferase reaction to generate a light signal. The amount of light produced is directly proportional to the kinase activity.
-
Protocol:
-
In a 384-well plate, add your kinase, substrate, and ATP to initiate the kinase reaction.
-
Add your inhibitor at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
3. Cellular Target Engagement (NanoBRET™ Assay)
While biochemical assays are essential, it is crucial to confirm that your inhibitor can engage its target in a cellular environment.[4] The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific protein target in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the active site of the kinase is added to the cells. If your test compound enters the cells and binds to the target kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol:
-
Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plate the transfected cells in a 96- or 384-well plate and allow them to attach overnight.
-
Treat the cells with your inhibitor at various concentrations for a set period.
-
Add the fluorescent tracer and the NanoLuc® substrate to the wells.
-
Read the luminescence at two wavelengths (donor and acceptor) on a BRET-capable plate reader.
-
Calculate the BRET ratio. A decrease in the BRET ratio with increasing inhibitor concentration indicates target engagement.
-
Visualizing On-Target and Off-Target Effects
Understanding the potential consequences of off-target inhibition requires placing these interactions within the context of known signaling pathways. For our hypothetical inhibitor INH-001 , which targets AURKA but also inhibits AURKB, we can visualize the potential downstream effects.
Caption: On-target (AURKA) and off-target (AURKB) effects of INH-001.
This diagram illustrates that while the on-target inhibition of AURKA by INH-001 leads to the desired outcome of cell cycle arrest, the off-target inhibition of AURKB could lead to unintended consequences such as polyploidy due to failed cytokinesis. This highlights the critical importance of high selectivity for minimizing potential toxicities.
Conclusion
The journey from a promising chemical scaffold like "this compound" to a selective and effective kinase inhibitor is a complex, multi-step process. A systematic and tiered approach to cross-reactivity profiling is not merely a suggestion but a necessity. By employing a combination of biophysical, biochemical, and cellular assays, researchers can build a comprehensive understanding of their compounds' selectivity profiles. This data-driven approach, supported by clear visualization and interpretation, is essential for identifying lead candidates with the highest potential for clinical success and the lowest risk of off-target liabilities.
References
-
Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry.[1][2] Source: PubMed URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors.[4] Source: PMC - NIH URL: [Link]
-
Title: Computational analysis of kinase inhibitor selectivity using structural knowledge.[5] Source: Bioinformatics | Oxford Academic URL: [Link]
-
Title: A Step-by-Step Guide to Kinase Inhibitor Development.[3] Source: Reaction Biology URL: [Link]
Sources
- 1. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid. As a compound utilized in specialized research and drug development, adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide is structured to provide clarity on the chemical's hazard profile, the necessary procedural steps for its disposal, and the regulatory framework governing this process, ensuring a self-validating system of safety and responsibility.
Immediate Safety and Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, its chemical structure—containing both a carboxylic acid and a methyl ester functional group—allows for an informed assessment of its likely properties based on analogous compounds like benzoic acid.
Expected Hazard Profile:
-
Skin and Eye Irritation: Like many benzoic acid derivatives, this compound may cause skin irritation and serious eye irritation or damage.[1][2]
-
Respiratory Irritation: If handled as a fine powder, it may cause respiratory irritation.[2]
-
Aquatic Toxicity: Some related compounds are noted as being toxic or harmful to aquatic life.[1][3] Therefore, release into the environment must be avoided.[3]
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[4][5][6]
Personal Protective Equipment (PPE) and Required Materials
Proper protection is non-negotiable. The following table outlines the minimum required PPE and materials for the safe handling and disposal of this compound.
| Item | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses or goggles.[7] | To prevent eye contact, which can cause serious irritation or damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[7] | To prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat.[7] | To protect skin and clothing from accidental splashes or spills. |
| Waste Container | High-density polyethylene (HDPE) or glass container with a secure screw cap.[7] | Must be compatible with organic acids and esters to prevent leakage or reaction. The container must be kept closed except when adding waste.[5] |
| Waste Labels | Hazardous Waste Tags provided by your institution's Environmental Health & Safety (EHS) department. | To comply with EPA and OSHA regulations for tracking and hazard communication.[4][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's designated hazardous waste program.[4][7] The following workflow ensures compliance and safety.
Step 1: Waste Segregation
Proper segregation is the first critical step. Never mix incompatible waste streams.[5][9] Create separate, dedicated waste containers for the following:
-
Solid Waste: Unused or expired pure this compound.
-
Contaminated Labware: Items such as pipette tips, weigh boats, and contaminated gloves. These should be collected in a designated, sealed container or bag.[7]
-
Liquid Waste: Solutions containing the compound. The solvent system (e.g., ethanol, DMSO) must be identified on the waste label, as this is critical for proper disposal.
Step 2: Containerization
Select a waste container that is sturdy, leak-proof, and chemically compatible.[5] For liquid waste, do not fill the container beyond 90% capacity to allow for expansion.[10] The container must have a secure, tight-fitting screw cap to prevent leaks or the release of vapors.[9]
Step 3: Labeling
Accurate labeling is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][10] Every hazardous waste container must have a completed EHS Hazardous Waste Label affixed as soon as the first drop of waste is added. The label must include:
-
The full, unabbreviated chemical name : "this compound". For mixtures, list all components and their approximate percentages.[4][9]
-
The associated hazards (e.g., Irritant, Environmental Hazard).[9]
-
The accumulation start date (the date the container becomes full).[9]
-
The name of the Principal Investigator and the laboratory location (building and room number).[4]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9] An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[8][10]
-
Location: The SAA can be a designated area on a benchtop or within a chemical fume hood.[9]
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong bases or oxidizing agents.[11]
-
Secondary Containment: Liquid waste containers must be kept in a secondary containment bin to prevent spills.[5]
Step 5: Requesting Waste Pickup
Once a waste container is full, it must be removed from the SAA within three days.[9] Do not move the waste to another SAA.[8] Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[5] The waste will be transported to a licensed waste disposal facility for final disposition, which typically involves incineration for organic compounds.[8][12]
Regulatory Framework: The "Why" Behind the Protocol
Adherence to this protocol ensures compliance with key federal regulations designed to protect both laboratory personnel and the environment.
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA) . This framework governs how hazardous waste is identified, stored, labeled, and ultimately disposed of, creating a "cradle-to-grave" tracking system.[4][10]
-
Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120) , are in place to ensure worker safety.[13][14] These regulations mandate proper labeling, access to Safety Data Sheets, comprehensive training for all personnel who handle hazardous materials, and the establishment of emergency plans.[15][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Procedural flowchart for the safe disposal of chemical waste in a laboratory setting.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Creative Safety Supply.
- Ester Disposal. (2008). Chemtalk.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- How to Dispose of Chemical Waste. (n.d.). University of Houston Environmental Health and Safety.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- Proper Disposal of 13-HODE Methyl Ester: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration.
- Safety Data Sheet for 2-(4-dimethylaminophenylazo)benzoic acid. (2025). Sigma-Aldrich.
- Safety Data Sheet for Benzoic acid. (2012). Fisher Scientific.
- Safety Data Sheet for Benzoic acid. (n.d.). Loba Chemie.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Hazardous Materials Management Manual. (n.d.). Ohio University.
- Safety Data Sheet for Benzoic acid. (2024). Sigma-Aldrich.
- Benzoic Acid (USP, BP, Ph. Eur.) pure, pharma grade Safety Data Sheet. (2023). CymitQuimica.
- Safety Data Sheet for 4-Bromo-3-(cyclopropylmethoxy)benzoic acid. (n.d.). AK Scientific, Inc..
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- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Personal protective equipment for handling 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid
As a Senior Application Scientist, this guide provides essential safety and handling information for 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid, ensuring you can work with this compound effectively and safely. The following protocols are designed to be a self-validating system, grounded in established principles of laboratory safety.
Hazard Identification and Risk Assessment
-
Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin and severe eye irritation.[1][2][3][4][5] Inhalation of dust can lead to respiratory tract irritation.[1]
-
Cyclopropanecarboxylic Acid Moiety : Similar to other carboxylic acids, cyclopropanecarboxylic acid can cause irritation to the skin, eyes, and respiratory system.[6] The strained cyclopropane ring may present additional reactivity hazards, though specific data for this compound is limited.
-
Solid Form : As a solid, the primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes.[1][2]
Based on these components, it is prudent to handle this compound as a hazardous substance with the potential to cause significant irritation and possible allergic reactions in susceptible individuals.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[7][8][9] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles with side shields or Face Shield- N95 Respirator | To prevent inhalation of fine powders and direct contact with skin and eyes.[10] A respirator is critical when handling the solid outside of a certified chemical fume hood. |
| Solution Preparation and Transfers | - Nitrile Gloves- Laboratory Coat- Safety Goggles | To protect against splashes of the chemical in solution. |
| Running Reactions | - Nitrile Gloves- Laboratory Coat- Safety Goggles | Standard protection for handling chemical reactions. |
| Work-up and Purification | - Nitrile Gloves- Laboratory Coat- Safety Goggles | To protect against exposure to the compound and various solvents. |
Note: Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the compound, even when gloves have been worn.[1][3]
PPE Selection and Donning/Doffing Workflow
Caption: Workflow for PPE selection, donning, and doffing.
Engineering Controls
-
Chemical Fume Hood : All weighing of the solid and preparation of concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of vapors or dust.[1][2]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
Emergency Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][2] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Handling and Storage
-
Handling : Use in a well-ventilated area, preferably a fume hood.[12] Avoid generating dust.[2][13] Keep away from heat, sparks, and open flames.[11][12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11][12]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed container. Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., gloves, weigh paper) | Place in a designated, sealed waste bag or container. Dispose of as hazardous solid waste. |
| Solutions of the Chemical | Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain.[14] |
Always follow your institution's and local regulations for chemical waste disposal.[15]
By adhering to these guidelines, you can create a safe and effective environment for your research with this compound.
References
- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid - Ketone Pharma. (2024-08-28).
- SDS of Benzoic Acid: Important Data and Inform
- 5 Types of PPE for Hazardous Chemicals | Hazm
- Personal Protective Equipment and Chemistry - Chemical Safety Facts.
- Protective Equipment - American Chemistry Council.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024-08-27).
- Benzoic Acid Crystal 99.
- Personal Protective Equipment (PPE) - CHEMM.
- Benzoic Acid Hazards and How to Manage Them | CloudSDS.
- SAFETY D
- Benzoic acid - Safety D
- BENZOIC ACID EXTRA PURE - Loba Chemie.
- Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC)
- SAFETY D
- Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY D
- SAFETY D
- SAFETY D
- 4-Methoxybenzoic acid - SAFETY D
- cyclopropanecarboxylic acid - Organic Syntheses Procedure.
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- 2. media.laballey.com [media.laballey.com]
- 3. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 4. lobachemie.com [lobachemie.com]
- 5. tcichemicals.com [tcichemicals.com]
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- 8. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 9. sams-solutions.com [sams-solutions.com]
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- 11. fishersci.com [fishersci.com]
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- 15. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
